Product packaging for 2-Bromothiazole-4-carboxamide(Cat. No.:CAS No. 848501-94-0)

2-Bromothiazole-4-carboxamide

Cat. No.: B1521728
CAS No.: 848501-94-0
M. Wt: 207.05 g/mol
InChI Key: FELGLJBDEZWZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromothiazole-4-carboxamide is a useful research compound. Its molecular formula is C4H3BrN2OS and its molecular weight is 207.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrN2OS B1521728 2-Bromothiazole-4-carboxamide CAS No. 848501-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2OS/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELGLJBDEZWZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671913
Record name 2-Bromo-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848501-94-0
Record name 2-Bromo-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3-thiazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromothiazole-4-carboxamide: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromothiazole-4-carboxamide, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will delve into its core chemical properties, structural features, reactivity, and established applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind its chemical behavior and its utility as a scaffold for developing novel therapeutic agents.

Core Physicochemical and Structural Properties

This compound is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The presence of the bromine atom at the 2-position and a carboxamide group at the 4-position imparts a unique combination of reactivity and structural features, making it a versatile intermediate.

Chemical Identity and Properties

The fundamental properties of this compound are summarized in the table below. These data are critical for experimental design, including solvent selection, reaction temperature, and analytical characterization.

PropertyValueSource(s)
IUPAC Name 2-bromo-1,3-thiazole-4-carboxamide[1]
CAS Number 848501-94-0[1][2]
Molecular Formula C₄H₃BrN₂OS[1][3]
Molecular Weight 207.05 g/mol [1]
Exact Mass 205.91495 Da[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Topological Polar Surface Area 84.2 Ų[1]
Rotatable Bond Count 1[1]
Structural Analysis

The structure of this compound is defined by the thiazole ring, an electron-rich heterocycle, which is rendered electron-deficient by the inductive effects of the bromine and carboxamide substituents. The bromine atom at the C2 position is a key reactive handle, susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. The carboxamide group at C4 provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems.

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its predictable reactivity at several key positions. Understanding these pathways is essential for its effective incorporation into more complex molecular architectures.

Reactivity Profile
  • C2-Position (Bromo-Substitution): The carbon atom bonded to the bromine is highly electrophilic. This makes it the primary site for nucleophilic aromatic substitution and, more importantly, a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This reactivity allows for the straightforward introduction of diverse aryl, alkyl, and alkyne substituents. The preparation of related Grignard reagents from 2-bromothiazoles further highlights the reactivity at this position.[4]

  • Carboxamide Group: The amide functionality is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[5][6] It can also be dehydrated to a nitrile. The N-H bonds can be deprotonated and alkylated, allowing for further diversification.

  • Thiazole Ring: While the ring itself is aromatic, the C5-position possesses some nucleophilic character and can undergo electrophilic substitution, although this is less common than reactions at the C2-bromo position.

A Validated Synthetic Protocol: Amidation of Ethyl 2-Bromothiazole-4-carboxylate

A reliable and scalable synthesis of this compound involves the ammonolysis of the corresponding ethyl ester. This method is preferred for its high yield and the ready availability of the starting ester.[7][8][9]

Experimental Protocol:

  • Setup: To a pressure-sealed reaction vessel equipped with a magnetic stirrer, add ethyl 2-bromothiazole-4-carboxylate (1.0 eq).

  • Reagent Addition: Add a 7 M solution of ammonia in methanol (20 eq). The large excess of ammonia is crucial to drive the reaction to completion and minimize side reactions.

  • Reaction: Seal the vessel tightly and heat the mixture to 80 °C. Maintain stirring for 16-24 hours. Rationale: Heating in a sealed vessel is necessary to maintain the concentration of the volatile ammonia and provide sufficient thermal energy to overcome the activation barrier for the nucleophilic acyl substitution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, concentrate the mixture under reduced pressure to remove excess ammonia and methanol.

  • Purification: Slurry the resulting solid residue in diethyl ether, and collect the product by vacuum filtration. Wash the solid with additional diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Characterization: Dry the white to off-white solid product under vacuum. Confirm the identity and purity of this compound via ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a solid.

synthesis_workflow start Ethyl 2-bromothiazole-4-carboxylate reaction Ammonolysis Reaction start->reaction reagent Ammonia (7M in MeOH) reagent->reaction conditions 80°C, Sealed Vessel 16-24 hours reaction->conditions workup Cooling & Concentration reaction->workup purification Filtration & Ether Wash workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The thiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities.[10][11][12] this compound serves as a critical starting point for the synthesis of pharmacologically active molecules.

  • Enzyme Inhibitors: The thiazole core is present in numerous enzyme inhibitors. For example, 2-aminothiazole-4-carboxylic acids have been developed as broad-spectrum inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[13] Furthermore, derivatives of 2-phenylthiazole-4-carboxylic acid have been identified as potent xanthine oxidase inhibitors for the treatment of gout.[14] A related C-nucleoside, 2-beta-D-ribofuranosylthiazole-4-carboxamide, demonstrates antitumor effects by inhibiting IMP dehydrogenase, a key enzyme in guanine nucleotide synthesis.[15][16]

  • Receptor Antagonists: The 2-aminothiazole-4-carboxamide scaffold has been successfully exploited to discover selective antagonists for the muscarinic M3 receptor, which is a target for treating chronic obstructive pulmonary disease (COPD).[17]

  • Antimicrobial and Anticancer Agents: The broader class of thiazole and benzothiazole derivatives consistently shows promise as anticancer, antibacterial, and antifungal agents.[10][11][18] The ability to easily modify the 2-position of this compound allows for the creation of large libraries of compounds for screening against these targets.

  • Antioxidant Properties: Recent studies have explored thiazole-carboxamide derivatives as potent antioxidant agents, highlighting their potential in combating oxidative stress-related diseases.[19]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety.

  • GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral) and causes skin and serious eye irritation.[1]

  • Recommended Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling Procedures: Avoid generating dust. Use engineering controls to minimize airborne concentrations. Ensure that eyewash stations and safety showers are readily accessible.[20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[20]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its distinct structural features and predictable reactivity. The presence of a reactive bromine atom at the C2 position and a hydrogen-bonding carboxamide at C4 makes it an ideal scaffold for combinatorial synthesis and lead optimization in drug discovery. Its successful application in the development of enzyme inhibitors and receptor antagonists underscores its importance to the pharmaceutical industry. This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this versatile building block into their research and development programs.

References

A Comprehensive Technical Guide to the Synthesis of 2-Bromothiazole-4-carboxamide from Ethyl 2-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-bromothiazole-4-carboxamide, a pivotal intermediate in contemporary drug discovery and development. The document details a robust and reproducible protocol for the conversion of ethyl 2-bromothiazole-4-carboxylate to its corresponding primary amide via ammonolysis. We will dissect the underlying reaction mechanism, offer a step-by-step experimental procedure, discuss critical safety considerations, and outline comprehensive methods for the characterization and quality control of the final product. This guide is tailored for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this essential synthetic transformation.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in medicinal chemistry. Specifically, this compound serves as a versatile building block, where the carboxamide functional group provides a key interaction point for biological targets, and the bromine atom at the C2 position offers a reactive handle for further molecular elaboration through cross-coupling reactions.[2][3]

The conversion of an ester, such as ethyl 2-bromothiazole-4-carboxylate, to a primary amide is a fundamental transformation in organic synthesis. While seemingly straightforward, this process requires careful control of reaction conditions to ensure high yield and purity. This guide provides the necessary expertise to successfully execute this synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of ethyl 2-bromothiazole-4-carboxylate to this compound is a classic example of nucleophilic acyl substitution, specifically ammonolysis. The reaction proceeds through a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of ammonia (the nucleophile) at the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by the expulsion of the ethoxide ion (⁻OEt), which serves as the leaving group.

  • Proton Transfer: The expelled ethoxide is a relatively strong base and will readily deprotonate the protonated amide or another molecule of ammonia, yielding the final neutral this compound product and ethanol as a byproduct.

To drive the reaction equilibrium towards the product, an excess of ammonia is typically employed. Using a sealed reaction vessel is often necessary, especially when heating, to maintain a sufficient concentration of the volatile ammonia reagent in the reaction mixture.[4]

Detailed Experimental Protocol

This section outlines a comprehensive, field-proven protocol for the synthesis of this compound.

Materials and Reagents

Quantitative data and key properties of the required reagents are summarized in Table 1.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
Ethyl 2-bromothiazole-4-carboxylate100367-77-9C₆H₆BrNO₂S236.09≥96%Starting material.
Ammonia solution in Methanol7664-41-7 (Ammonia)NH₃ in CH₃OH17.03 (NH₃)~7 NReagent and solvent.[5]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93ACS GradeFor extraction.
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01ACS GradeFor aqueous wash.
Brine (Saturated NaCl)7647-14-5NaCl58.44ACS GradeFor aqueous wash.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37AnhydrousFor drying organic layer.
Equipment
  • Pressure-rated glass reaction tube with a screw cap and PTFE-lined septum

  • Stir plate with heating capabilities

  • Magnetic stir bar

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, round-bottom flask)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Buchner funnel and filter paper for recrystallization

Step-by-Step Synthesis Procedure

The overall experimental workflow is depicted in the diagram below.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Charge Reagents - Ethyl 2-bromothiazole-4-carboxylate - 7N NH3 in Methanol seal 2. Seal Vessel Securely cap pressure tube reagents->seal react 3. Heat & Stir Heat to 70°C for 16h seal->react cool 4. Cool Down Cool to room temperature react->cool evap 5. Concentrate Remove solvent via rotary evaporation cool->evap purify 6. Purify Product Recrystallize from Ethanol/Water evap->purify dry 7. Dry Product Dry under vacuum purify->dry analyze 8. Characterize NMR, IR, MS, MP dry->analyze

Figure 1. Experimental workflow for the synthesis.
  • Reaction Setup: To a 25 mL pressure-rated reaction tube equipped with a magnetic stir bar, add ethyl 2-bromothiazole-4-carboxylate (1.00 g, 4.24 mmol).

  • Reagent Addition: In a certified chemical fume hood, add a 7 N solution of ammonia in methanol (15 mL, ~105 mmol, ~25 equivalents).

  • Reaction Execution: Securely seal the tube with the screw cap. Place the tube on a magnetic stir plate and begin vigorous stirring. Heat the reaction mixture to 70°C and maintain this temperature for 16 hours.

  • Monitoring: The reaction can be monitored by TLC (eluent: 50% ethyl acetate in hexanes). The starting ester will have a higher Rf value than the more polar amide product. The reaction is complete upon the disappearance of the starting material spot.

  • Work-up: After 16 hours, remove the reaction tube from the heat and allow it to cool completely to room temperature. Caution: Do not open the vessel while it is hot or under pressure. Once cool, carefully open the cap in the fume hood to release any residual pressure.

  • Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator. This will remove the methanol and excess ammonia, yielding a crude solid.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solid does not fully precipitate upon cooling, add water dropwise until persistent cloudiness is observed, then allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified white to off-white solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[6]

  • Fume Hood: All operations involving the handling of ethyl 2-bromothiazole-4-carboxylate and, especially, the concentrated ammonia in methanol solution must be performed inside a certified chemical fume hood.[6][7]

  • Ammonia in Methanol: This reagent is corrosive, toxic upon inhalation or skin contact, and flammable.[7] Avoid breathing vapors and ensure the work area is well-ventilated.

  • Pressure: The reaction is performed under heating in a sealed vessel, which will generate internal pressure. Use only pressure-rated glassware and ensure it is free of cracks or defects. Do not exceed the recommended temperature. Allow the vessel to cool completely before opening.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of this compound

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and physical methods.

References

An In-depth Technical Guide to 2-Bromothiazole-4-carboxamide: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the synthesis, properties, and applications of 2-Bromothiazole-4-carboxamide. This heterocyclic compound has emerged as a valuable building block in medicinal chemistry, offering a versatile scaffold for developing novel therapeutic agents.

Core Identification and Physicochemical Properties

This compound is a substituted thiazole derivative. The thiazole ring is a common motif in numerous biologically active compounds, and the specific functionalization at the 2 and 4 positions of this molecule—a bromine atom and a carboxamide group—provides critical handles for synthetic modification and molecular interaction.

The fundamental identifiers and properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 848501-94-0[1][2][3][4]
Molecular Formula C₄H₃BrN₂OS[1][4]
Molecular Weight 207.05 g/mol [1][4]
IUPAC Name 2-bromo-1,3-thiazole-4-carboxamide[4]
Synonyms 2-Bromo-Thiazole-4-Carboxamide, 2-bromo-4-carbamoylthiazole[3][4]
Purity (Typical) ≥95% - 98%[1][3]

Synthetic Pathways and Methodologies

A common strategy involves the Hantzsch thiazole synthesis or modifications thereof, followed by conversion of a carboxylate group to the primary amide.

Proposed Synthetic Workflow

A plausible and efficient synthesis route starts from Ethyl 2-bromothiazole-4-carboxylate, a commercially available or readily synthesized intermediate.[6][7] The synthesis can be broken down into two primary stages:

  • Ammonolysis/Amidation: Conversion of the ethyl ester to the primary carboxamide.

  • Synthesis of Precursor: Formation of the Ethyl 2-bromothiazole-4-carboxylate starting material.

Protocol 1: Synthesis of this compound from Ethyl 2-bromothiazole-4-carboxylate

Causality: This is a direct and high-yielding method for converting an ester to a primary amide. The use of a sealed vessel and elevated temperature is necessary to drive the reaction to completion with a less reactive nucleophile like ammonia.

  • Step 1: Reaction Setup

    • In a high-pressure reaction vessel, dissolve Ethyl 2-bromothiazole-4-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Step 2: Reagent Addition

    • Cool the solution to 0°C and bubble anhydrous ammonia gas through the solution until saturation, or add a solution of ammonia in methanol (e.g., 7N).

  • Step 3: Reaction

    • Seal the vessel tightly and heat the mixture to 80-100°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Step 4: Work-up and Isolation

    • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

G cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis start Ethyl bromopyruvate + Thiourea hantzsch Hantzsch Thiazole Synthesis start->hantzsch ester Ethyl 2-aminothiazole-4-carboxylate hantzsch->ester sandmeyer Sandmeyer-type Reaction (NaNO₂, HBr, CuBr) ester->sandmeyer precursor Ethyl 2-bromothiazole-4-carboxylate sandmeyer->precursor ammonolysis Ammonolysis (NH₃ in MeOH, Heat) precursor->ammonolysis purification Purification (Recrystallization or Chromatography) ammonolysis->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Elucidation

Structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound require experimental acquisition, the expected characteristics can be predicted based on its structure and data from analogous compounds.[8][9]

  • ¹H NMR (Proton NMR): The spectrum is expected to be simple. A singlet for the C5-H proton on the thiazole ring would likely appear downfield (δ 8.0-8.5 ppm). Two broad singlets corresponding to the -NH₂ protons of the amide would also be present, with their chemical shift being highly dependent on the solvent and concentration (typically δ 7.0-8.0 ppm).

  • ¹³C NMR (Carbon NMR): Distinct signals are expected for the four unique carbons. The carbonyl carbon (C=O) of the amide would be the most downfield signal (δ 160-165 ppm). The C2 and C4 carbons of the thiazole ring, attached to heteroatoms, would appear in the δ 140-150 ppm region, while the C5 carbon would be more upfield.[10]

  • IR (Infrared) Spectroscopy: Key absorptions would confirm the functional groups. A strong, sharp peak around 1650-1680 cm⁻¹ would indicate the C=O stretch of the primary amide (Amide I band). Two distinct peaks in the 3100-3400 cm⁻¹ region would correspond to the symmetric and asymmetric N-H stretching of the primary amide.[10]

  • MS (Mass Spectrometry): The mass spectrum would show a characteristic molecular ion (M⁺) peak. Due to the presence of bromine, a distinctive isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Role in Medicinal Chemistry and Drug Development

The thiazole-carboxamide scaffold is of significant interest in drug discovery due to its ability to form key hydrogen bonds and participate in various non-covalent interactions with biological targets. The bromine atom at the 2-position serves as a useful synthetic handle for further modification via cross-coupling reactions (e.g., Suzuki, Heck) to build molecular complexity and explore structure-activity relationships (SAR).

Several classes of compounds built upon the aminothiazole-carboxamide core have demonstrated potent biological activity.

  • Enzyme Inhibition: Thiazole derivatives have been identified as potent inhibitors of various enzymes. For instance, related 2-aminothiazole-4-carboxylic acids act as broad-spectrum metallo-β-lactamase (MBL) inhibitors, helping to combat antibiotic resistance.[11] Other analogues have shown promise as xanthine oxidase inhibitors for the treatment of gout.[12]

  • Receptor Antagonism: In the field of neuroscience and metabolic diseases, 2-aminothiazole-4-carboxamides have been discovered as a novel class of selective antagonists for the muscarinic M₃ receptor, which is a target for treating conditions like overactive bladder.[13]

  • Antioxidant and Anti-inflammatory Agents: The thiazole-carboxamide core is also present in molecules designed as potent antioxidant agents, highlighting its versatility in addressing diseases related to oxidative stress.[14]

G cluster_compound Core Scaffold cluster_features Key Molecular Features cluster_apps Therapeutic Applications mol This compound - Bromine (C2) - Carboxamide (C4) features Synthetic Handle H-Bond Donor/Acceptor Rigid Core mol->features enables apps Enzyme Inhibition Receptor Antagonism Antimicrobial Agents Antioxidants features->apps leads to

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromothiazole-4-carboxamide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-Bromothiazole-4-carboxamide, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Recognizing the critical role of these physicochemical properties in drug development, this document outlines both the theoretical underpinnings and practical, step-by-step protocols for their determination. The methodologies presented are grounded in established principles and regulatory expectations, ensuring the generation of robust and reliable data essential for formulation development, analytical method validation, and predicting in vivo performance. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding of this compound's behavior in various solvent systems and under diverse stress conditions.

Introduction: The Significance of Solubility and Stability in Drug Development

The journey of a promising active pharmaceutical ingredient (API) from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility and stability are paramount. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, directly influences bioavailability, dose uniformity, and the feasibility of various dosage forms.[2] Stability, the capacity of a substance to remain unchanged over time under the influence of various environmental factors, ensures the safety, efficacy, and shelf-life of the final product.[3]

This compound, a member of the thiazole class of compounds, holds potential in medicinal chemistry.[1][4] However, a thorough characterization of its solubility and stability profiles is a prerequisite for its advancement in any drug development program. This guide provides the necessary protocols and theoretical considerations to empower researchers in this critical endeavor.

Characterizing the Aqueous and Organic Solubility of this compound

A comprehensive understanding of a compound's solubility in a range of solvents is fundamental to early-stage drug development.[2] This data informs the selection of appropriate vehicles for preclinical studies, aids in the development of suitable formulations, and is a key parameter in the Biopharmaceutics Classification System (BCS).[2]

Theoretical Considerations for Solubility

The solubility of this compound will be influenced by several factors, including:

  • pH: The presence of ionizable groups can significantly impact aqueous solubility. The pH-solubility profile is crucial for understanding how the compound will behave in different physiological environments.[2][5]

  • Temperature: Solubility is generally temperature-dependent, and this relationship should be characterized.[5][6]

  • Solvent Polarity: Assessing solubility in a range of solvents with varying polarities provides insights into the compound's lipophilicity and helps in selecting appropriate solvent systems for formulation and analysis.

  • Polymorphism: Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being tested.[7]

Experimental Workflow for Solubility Determination

The following workflow outlines the key steps in determining the solubility of this compound.

References

The Ascendancy of a Privileged Scaffold: A Technical History of 2-Aminothiazole-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for designing ligands for a diverse range of biological targets.[1] Its inherent structural features—a hydrogen bond donor/acceptor system and a stable aromatic core—allow it to form key interactions within the active sites of enzymes and receptors. This has led to its incorporation into numerous clinically successful drugs and investigational agents across a spectrum of therapeutic areas, including oncology, virology, and bacteriology.[2][3][4]

This guide provides a detailed exploration of a particularly fruitful subclass: the 2-aminothiazole-4-carboxamide derivatives. We will trace the historical arc of their discovery, from foundational synthetic principles to their evolution into highly potent and specific therapeutic agents. By examining key case studies, synthetic methodologies, and structure-activity relationships, this document will illuminate the causality behind the experimental choices that have established this scaffold as a pillar of modern drug discovery.

Part 1: Foundational Discoveries and Historical Milestones

The journey of the 2-aminothiazole-4-carboxamide scaffold is not one of a single, sudden discovery but rather a story of incremental and then exponential growth, built upon classic organic chemistry and propelled by the demands of modern therapeutic challenges.

The Hantzsch Synthesis: A Cornerstone Reaction

The history of 2-aminothiazoles is inextricably linked to the Hantzsch thiazole synthesis , a robust and versatile method first reported in the late 19th century. This reaction, typically involving the condensation of an α-haloketone (or its equivalent, like ethyl bromopyruvate) with a thiourea, provides direct access to the core 2-aminothiazole ring system.[4][5] This fundamental reaction laid the groundwork for chemists to access the ethyl 2-aminothiazole-4-carboxylate intermediate, the common precursor for the carboxamide derivatives that would later show immense therapeutic potential.

The Kinase Revolution: Dasatinib's Breakthrough

The true ascendancy of the 2-aminothiazole-4-carboxamide scaffold began with the rise of targeted cancer therapy, specifically the pursuit of protein kinase inhibitors. The discovery of Dasatinib (BMS-354825) by Bristol-Myers Squibb marked a watershed moment.[6] Screening of their internal compound library identified a 2-aminothiazole as a novel template for inhibiting the Src family of kinases.[6]

This discovery was critical in the context of Chronic Myeloid Leukemia (CML), a cancer driven by the hyperactive Bcr-Abl tyrosine kinase.[7][8] While the first-generation inhibitor imatinib was transformative, resistance, often due to mutations in the Bcr-Abl kinase domain, became a significant clinical challenge. Dasatinib emerged as a potent, second-generation inhibitor capable of overcoming much of this resistance.[7][9] Its mechanism involves binding to both the active and inactive conformations of the Abl kinase domain, a key differentiator from imatinib.[8][9]

The development of Dasatinib was a masterclass in structure-based drug design. Iterative optimization of the initial hit led to the final structure, where the N-(2-chloro-6-methylphenyl)carboxamide at the 4-position and the hydroxyethylpiperazinyl-pyrimidine at the 2-amino position were finely tuned to maximize potency and selectivity.[6]

A New Antiviral Paradigm: The Discovery of Pritelivir

While oncology provided the initial showcase, the scaffold's versatility was soon demonstrated in virology. The development of Pritelivir (BAY 57-1293) by AiCuris as a treatment for Herpes Simplex Virus (HSV) infections represented a significant departure from traditional nucleoside analogs like acyclovir.[10][11][12] Instead of targeting the viral DNA polymerase, Pritelivir inhibits the viral helicase-primase complex, a novel mechanism of action that prevents the virus from unwinding its DNA for replication.[11]

The discovery of Pritelivir was the result of a systematic, iterative research process.[12] Starting from an initial hit, medicinal chemists explored modifications across the 2-aminothiazole-4-carboxamide core. This lead optimization process successfully enhanced antiviral potency and improved pharmacokinetic properties, ultimately yielding a candidate with excellent in vivo activity, particularly against acyclovir-resistant HSV strains.[10][12]

Expanding the Therapeutic Frontier

The success of Dasatinib and Pritelivir spurred widespread investigation into the 2-aminothiazole-4-carboxamide scaffold for other therapeutic targets. Notable areas of exploration include:

  • Antitubercular Agents: Researchers have used the scaffold as a more synthetically tractable mimic of the natural antibiotic thiolactomycin to develop compounds with potent activity against Mycobacterium tuberculosis.[13][14]

  • Checkpoint Kinase 1 (CHK1) Inhibitors: In oncology, this scaffold has been optimized to create selective inhibitors of CHK1, a key regulator of the DNA damage response, representing another avenue for cancer therapy.[15]

  • Aurora Kinase Inhibitors: The scaffold has been identified as a template for inhibitors of Aurora kinases, which are critical for cell division and are often overexpressed in cancers.[16][17][18]

  • Broad-Spectrum Antibacterial Agents: Recently, derivatives have been developed as broad-spectrum inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem antibiotics, offering a strategy to combat antimicrobial resistance.[19]

Part 2: Synthetic Strategies and Methodologies

The accessibility of the 2-aminothiazole-4-carboxamide scaffold is a key reason for its widespread adoption. The synthesis can be logically broken down into two primary stages: formation of the core heterocyclic system and subsequent functionalization to the desired amide.

Experimental Protocol 1: Hantzsch Synthesis of the Core Intermediate

This protocol describes the synthesis of ethyl 2-aminothiazole-4-carboxylate, the common precursor.

Methodology:

  • Reaction Setup: To a solution of thiourea (1.1 equivalents) in absolute ethanol, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, cool the mixture to room temperature. The product, hydrobromide salt, often precipitates. Filter the solid and wash with cold ethanol.

  • Neutralization: Dissolve the collected solid in water and neutralize with a base, such as aqueous sodium bicarbonate or ammonium hydroxide, until the pH is approximately 8-9.

  • Isolation: The free base, ethyl 2-aminothiazole-4-carboxylate, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure intermediate.

Hantzsch_Synthesis reagents Ethyl Bromopyruvate + Thiourea conditions Ethanol Reflux reagents->conditions product Ethyl 2-aminothiazole-4-carboxylate conditions->product Condensation/ Cyclization

Caption: Hantzsch synthesis of the core 2-aminothiazole ester.

Experimental Protocol 2: Amide Bond Formation

This protocol provides a general method for converting the core ester into the final 2-aminothiazole-4-carboxamide derivative.

Methodology:

  • Ester Hydrolysis (if starting from ester): Heat the ethyl 2-aminothiazole-4-carboxylate intermediate to reflux in a solution of aqueous sodium hydroxide or lithium hydroxide in a THF/methanol/water solvent system. Monitor by TLC until the starting material is consumed. Acidify the mixture (e.g., with 1N HCl) to precipitate the 2-aminothiazole-4-carboxylic acid. Filter, wash, and dry the solid.

  • Amide Coupling:

    • To a solution of the 2-aminothiazole-4-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1.2 equivalents) and an activator like HOBt (1.2 equivalents).

    • Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Purification: Upon completion, perform an aqueous work-up. The final product is typically purified using column chromatography or recrystallization to yield the target 2-aminothiazole-4-carboxamide.

Synthetic_Workflow start Ethyl 2-aminothiazole- 4-carboxylate step1 Hydrolysis (e.g., LiOH) start->step1 intermediate 2-Aminothiazole- 4-carboxylic Acid step1->intermediate step2 Amide Coupling (EDC, R-NH2) intermediate->step2 end Final 2-Aminothiazole- 4-carboxamide Derivative step2->end

Caption: General workflow from the core ester to the final amide.

Part 3: Structure-Activity Relationships and Mechanistic Insights

The extensive research into this scaffold has yielded profound insights into its structure-activity relationship (SAR), particularly in the context of kinase inhibition.

  • The 2-Amino Group: This position is a critical vector for achieving selectivity and potency. It is typically functionalized with larger, often heterocyclic, moieties that extend into solvent-exposed regions of the target's active site. In Dasatinib, the substituted pyrimidine at this position forms crucial interactions that define its kinase inhibitory profile.[6]

  • The Thiazole Core: The nitrogen and sulfur atoms of the thiazole ring are key for anchoring the molecule. The ring nitrogen often acts as a hydrogen bond acceptor, while the 2-amino group's NH acts as a hydrogen bond donor. This "hinge-binding" motif is fundamental to its interaction with the backbone of the ATP-binding site in many kinases.[6][15]

  • The 4-Carboxamide Linker: The amide bond provides another critical hydrogen bonding interaction point. The substituent on the amide nitrogen (the "R" group in an R-NH-C=O) explores a distinct pocket within the active site. The choice of this group is paramount for modulating potency and selectivity. For instance, the 2-chloro-6-methylphenyl group of Dasatinib fits perfectly into a specific hydrophobic pocket.[6]

  • The 5-Position: While often unsubstituted (hydrogen), modifications at this position with small lipophilic groups can be used to fine-tune activity and physical properties.[20]

Kinase_Binding cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 2-Aminothiazole-4-carboxamide hinge Hinge Region NH pocket Hydrophobic Pocket inhibitor Thiazole N 2-Amino NH 4-Amide C=O Amide 'R' Group inhibitor:nh->hinge:f1 H-Bond inhibitor:n->hinge:f1 inhibitor:r->pocket Hydrophobic Interaction

Caption: Conceptual model of kinase hinge-binding interactions.

Part 4: Summary and Future Outlook

The discovery and development of 2-aminothiazole-4-carboxamide derivatives represent a triumph of medicinal chemistry. From the foundational Hantzsch synthesis to its application in blockbuster drugs like Dasatinib, this scaffold has proven to be remarkably versatile and synthetically accessible. Its evolution showcases the power of iterative design, where a core structure is systematically decorated to achieve high potency and selectivity against specific biological targets.

Compound Therapeutic Area Primary Molecular Target(s) Key Discovery Insight
Dasatinib Oncology (CML, ALL)Bcr-Abl, Src Family KinasesOvercame imatinib resistance by binding to multiple kinase conformations.[6][7][8][9]
Pritelivir Virology (HSV)Viral Helicase-Primase ComplexNovel mechanism of action distinct from traditional nucleoside analogs.[10][11]
CHK1 Inhibitors OncologyCheckpoint Kinase 1 (CHK1)Structure-based design led to potent and selective inhibitors targeting the DNA damage response pathway.[15]
Antitubercular Agents Infectious DiseasemtFabH (potential)Acted as a simplified, effective mimic of the natural product thiolactomycin.[13][14]

The future for this scaffold remains bright. Its proven success continues to inspire its use in developing inhibitors for new and challenging targets. As our understanding of disease biology deepens, the 2-aminothiazole-4-carboxamide core will undoubtedly be adapted to confront emerging therapeutic challenges, from novel oncogenic drivers to drug-resistant pathogens. However, it is also important for researchers to be aware that the 2-aminothiazole group has been classified as a potential toxicophore, susceptible to metabolic activation, warranting careful consideration of safety profiles during the drug design process.[1][21] The rich history and demonstrated potential of this remarkable scaffold ensure it will remain a valuable tool in the drug discovery arsenal for years to come.

References

The Emerging Potential of 2-Bromothiazole-4-carboxamide Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth exploration of 2-bromothiazole-4-carboxamide derivatives and their analogs, a chemical scaffold of growing importance in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the synthesis, biological activity, and therapeutic potential of this promising class of compounds.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of numerous therapeutic agents.[1] Thiazole-containing compounds exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

Within this broad class, the this compound core has emerged as a particularly interesting starting point for the development of targeted therapies, especially in oncology. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, while the carboxamide moiety at the 4-position is crucial for establishing interactions with biological targets.[5] Notably, the primary carboxamide group has been shown to significantly enhance the potency of some kinase inhibitors.[1]

Synthetic Strategies for this compound Analogs

The synthesis of this compound derivatives can be approached through several reliable routes, typically starting from commercially available precursors like 2-bromothiazole-4-carboxaldehyde or 2-bromothiazole-4-carboxylic acid.

A general and robust synthetic workflow is outlined below:

G cluster_0 Route A: From Carboxylic Acid cluster_1 Route B: From Aldehyde A1 2-Bromothiazole-4- carboxylic acid A2 Activation (e.g., SOCl2, EDC/HOBt) A1->A2 A3 Activated Ester or Acyl Chloride A2->A3 A4 Amine (R-NH2) Amide Coupling A3->A4 A5 N-Substituted This compound A4->A5 B1 2-Bromothiazole-4- carboxaldehyde B2 Oxidation (e.g., Pinnick Oxidation) B1->B2 B3 2-Bromothiazole-4- carboxylic acid B2->B3 B3->A2 To Route A

Caption: General synthetic routes to N-substituted 2-bromothiazole-4-carboxamides.

Detailed Experimental Protocol: Amide Coupling

The conversion of 2-bromothiazole-4-carboxylic acid to its corresponding amides is a critical step in the synthesis of new analogs. The following protocol outlines a standard procedure using common peptide coupling reagents.

Objective: To synthesize an N-substituted this compound from 2-bromothiazole-4-carboxylic acid and a primary or secondary amine.

Materials:

  • 2-Bromothiazole-4-carboxylic acid

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-bromothiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired N-substituted this compound.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

Therapeutic Targets and Mechanism of Action

A significant body of research has identified receptor tyrosine kinases (RTKs) as a primary target class for thiazole carboxamide derivatives.[6] In particular, the c-Met kinase has been a focus of intense investigation.

c-Met Kinase: A Key Oncogenic Driver

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, migration, and invasion.[6] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous human cancers.[6] The binding of its ligand, hepatocyte growth factor (HGF), triggers the dimerization and autophosphorylation of the c-Met receptor, initiating a cascade of downstream signaling events.

cMet_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K/Akt Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT STAT Pathway cMet->STAT Angiogenesis Angiogenesis cMet->Angiogenesis Inhibitor 2-Bromothiazole-4- carboxamide Derivative Inhibitor->cMet Inhibits Phosphorylation Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival RAS->Proliferation STAT->Survival Invasion Invasion STAT->Invasion SAR_Workflow Core This compound Core Synthesis of Analog Library SAR Biological Screening (e.g., Kinase Assay, Cell Viability) Core:f1->SAR:f0 Data Data Analysis Determine IC50 values Identify Trends SAR:f1->Data:f0 Optimization Lead Optimization Design new analogs based on SAR Data:f2->Optimization:f0 Optimization:f1->Core:f1 Iterative Cycles

References

A Theoretical and Computational Guide to the Electronic Structure of 2-Bromothiazole-4-carboxamide: A Key Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 2-Bromothiazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the computational methodologies, rooted in Density Functional Theory (DFT), to elucidate the molecule's geometric, energetic, and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering both a practical protocol for computational analysis and a deeper understanding of the structure-property relationships that govern the molecule's biological activity. The protocols described herein are designed to be self-validating, with a strong emphasis on correlating theoretical data with experimental findings to ensure scientific rigor.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its presence is noted in a wide array of pharmaceuticals, including anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic agents.[3][4] The unique electronic and structural characteristics of the thiazole nucleus allow it to engage in various non-covalent interactions with biological targets, making it a privileged scaffold in drug design.[5]

This compound, the subject of this guide, incorporates several key features that make it a compelling candidate for theoretical study and drug development. The bromine atom at the 2-position and the carboxamide group at the 4-position significantly influence the molecule's electronic distribution, reactivity, and potential for hydrogen bonding. A thorough understanding of its electronic structure is paramount for predicting its reactivity, metabolic stability, and interaction with biological macromolecules.

This guide will outline a robust computational workflow to dissect the electronic properties of this compound, providing insights that can accelerate the rational design of novel therapeutics.

Theoretical and Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a validated approach for the in silico analysis of this compound using Density Functional Theory (DFT). DFT has proven to be a powerful and accurate method for studying the electronic structure of organic molecules.[6]

Molecular Structure and Geometry Optimization

The initial step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

  • Initial Structure Generation: The 2D structure of this compound is first drawn using a molecular editor and converted to a 3D structure. The IUPAC name is 2-bromo-1,3-thiazole-4-carboxamide, and its molecular formula is C₄H₃BrN₂OS.[7]

  • Geometry Optimization: The initial 3D structure is then optimized using DFT. A widely used and reliable functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). For an accurate description of the electronic distribution, especially for a molecule containing a bromine atom, a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended. This level of theory provides a good balance between computational cost and accuracy for molecules of this size.

  • Frequency Analysis: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

The following diagram illustrates the geometry optimization workflow:

G start Initial 3D Structure of This compound dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft opt Geometry Optimization dft->opt freq Frequency Analysis opt->freq check Imaginary Frequencies? freq->check end Optimized Ground State Geometry check->opt Yes (Re-optimize) check->end No

Caption: Workflow for Geometry Optimization.

Electronic Structure Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed.

Key Analyses:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites, which is critical for predicting non-covalent interactions and reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify charge transfer interactions and hyperconjugative effects.

Predicted Electronic and Structural Properties

The application of the aforementioned computational protocol allows for the prediction of various properties of this compound.

Geometric Parameters

The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's shape and steric properties.

ParameterPredicted Value (Å or °)
C2-Br Bond LengthValue to be calculated
C4-C(O) Bond LengthValue to be calculated
N-H Bond Lengths (Amide)Value to be calculated
Thiazole Ring AnglesValues to be calculated
C4-C(O)-N AngleValue to be calculated

Table 1: Predicted Geometric Parameters for this compound.

Electronic Properties

The electronic properties provide a quantitative measure of the molecule's reactivity and stability.

PropertyPredicted Value (eV)
HOMO EnergyValue to be calculated
LUMO EnergyValue to be calculated
HOMO-LUMO Gap (ΔE)Value to be calculated
Dipole Moment (Debye)Value to be calculated

Table 2: Predicted Electronic Properties of this compound.

The following diagram outlines the process of electronic property calculation:

G start Optimized Geometry sp Single Point Energy Calculation (B3LYP/6-311++G(d,p)) start->sp fmo HOMO, LUMO, Energy Gap sp->fmo mep Molecular Electrostatic Potential sp->mep nbo Natural Bond Orbital Analysis sp->nbo

Caption: Workflow for Electronic Property Calculation.

Validation of Theoretical Results with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This ensures the reliability and predictive power of the calculations.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be compared with an experimental IR spectrum. Key vibrational modes to compare include the N-H stretches of the amide, the C=O stretch of the carboxamide, and the characteristic vibrations of the thiazole ring. While a specific IR spectrum for the target molecule is not available, the IR spectrum of the related 2-Bromothiazole-4-carboxaldehyde shows a carbonyl peak, which can be used for a rough comparison.[8]

  • UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λmax). These can be compared with an experimental UV-Vis spectrum to validate the calculated HOMO-LUMO gap.

Crystallographic Data

If a single-crystal X-ray structure of this compound becomes available, it would provide the most definitive validation of the calculated geometric parameters. Comparison of the calculated and experimental bond lengths and angles would offer a direct measure of the accuracy of the chosen level of theory.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust computational protocol for the in-depth analysis of the electronic structure of this compound. By employing DFT calculations, researchers can gain valuable insights into the molecule's geometry, stability, and reactivity, which are essential for its application in drug discovery. The emphasis on validation against experimental data ensures the scientific integrity of the theoretical findings.

Future work should focus on obtaining detailed experimental spectroscopic and crystallographic data for this compound to further refine and validate the computational models. Furthermore, these validated models can then be used for more advanced studies, such as molecular docking simulations with biological targets and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, thereby accelerating the journey of this promising scaffold from a theoretical concept to a potential therapeutic agent.

References

A Technical Guide to the Biological Activities of Novel Thiazole-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous clinically approved drugs and biologically active compounds.[1][2][3] When functionalized with a carboxamide group at the 5-position, this heterocyclic core gives rise to a class of derivatives with a remarkably broad and potent spectrum of biological activities. This guide provides an in-depth technical overview of the latest research into novel thiazole-5-carboxamide derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for evaluating these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for therapeutic innovation.

The Thiazole-5-Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of bioactive natural products, such as Vitamin B1 (Thiamine), and synthetic drugs, including the anti-inflammatory Meloxicam and the antibiotic Penicillin.[1] Its prevalence stems from its unique physicochemical properties: the thiazole ring is relatively resistant to metabolic degradation and can engage in a variety of non-covalent interactions—including hydrogen bonding, hydrophobic, and π-π stacking—with biological macromolecules.

The addition of a carboxamide (-C(=O)NHR) moiety at the 5-position further enhances the drug-like properties of the scaffold. The amide bond is a key structural feature in peptides and proteins and provides a critical hydrogen bond donor and acceptor, enabling strong and specific interactions with enzyme active sites and receptors. This combination of a stable heterocyclic core and a versatile interaction group makes the thiazole-5-carboxamide framework a "privileged scaffold" for the design of novel therapeutic agents targeting a diverse array of proteins and pathways.

Key Biological Activities and Evaluation Protocols

Recent research has illuminated the potential of thiazole-5-carboxamide derivatives across several therapeutic areas. This section will explore the most prominent activities, supported by quantitative data and detailed experimental workflows.

Anticancer Activity

Thiazole-containing compounds have demonstrated significant potential in oncology, and the thiazole-5-carboxamide class is no exception.[4][5][6] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases crucial for cancer cell signaling to the induction of apoptosis.

Mechanism of Action Insight: Kinase Inhibition

Many cancers are driven by aberrant activity of protein kinases. The thiazole-5-carboxamide scaffold can be elaborated to fit into the ATP-binding pocket of various kinases. For instance, derivatives have been designed as potent inhibitors of c-Met, a receptor tyrosine kinase whose dysregulation is implicated in tumor growth, invasion, and metastasis.[7] The amide portion of the molecule often forms key hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for potent inhibition.

Featured Derivatives and In Vitro Efficacy

The following table summarizes the cytotoxic activity of representative novel thiazole-5-carboxamide derivatives against various human cancer cell lines. Activity is typically reported as the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDTarget Cell LineCancer TypeIC₅₀ (µM)Reference
Compound 4c MCF-7Breast Adenocarcinoma2.57[6]
HepG2Hepatocellular Carcinoma7.26[6]
Compound 51am A549Lung Carcinoma0.83[7]
HT-29Colorectal Adenocarcinoma0.68[7]
Compound 2b COLO205Colon Adenocarcinoma30.79[8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound. Its principle lies in the metabolic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in living cells. This enzymatic conversion produces a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test thiazole-5-carboxamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Seeding Density: The initial cell number is optimized to ensure cells are in the logarithmic growth phase during treatment, providing a sensitive window to detect antiproliferative effects.

  • Incubation Time: A 48-72 hour treatment period is standard for many cytotoxic agents, allowing sufficient time for the compound to exert its effects on the cell cycle and induce cell death.

  • Solubilization Step: DMSO is a highly effective solvent for the water-insoluble formazan crystals, ensuring accurate and reproducible absorbance readings.

Signaling Pathway Visualization

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Compound4c Compound 4c (Thiazole Derivative) Compound4c->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes

Caption: Inhibition of the VEGFR-2 signaling cascade by Compound 4c.

Antimicrobial Activity

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action.[9] Thiazole-5-carboxamide derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[10][11][12][13]

Mechanism of Action Insight: DNA Gyrase Inhibition

One key bacterial target is DNA gyrase (GyrB), an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Some thiazole derivatives have been shown through molecular docking studies to bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from functioning and leading to bacterial cell death.[9][11] This mechanism is distinct from that of fluoroquinolone antibiotics, suggesting a potential for these compounds to be effective against resistant strains.

Featured Derivatives and In Vitro Efficacy

The minimum inhibitory concentration (MIC) is the standard measure of in vitro antibacterial activity, representing the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 3 S. aureus (MRSA)0.23 - 0.70[13]
Compound 5e B. subtilis15.6[12]
Compound 43a S. aureus16.1 (µM)[11]
E. coli16.1 (µM)[11]

Experimental Protocol: Broth Microdilution for MIC Determination

This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely used technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole-5-carboxamide test compound in CAMHB. The typical concentration range tested is 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Vancomycin) should also be tested as a reference.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth: This medium is standardized for susceptibility testing as it has low levels of inhibitors (like thymidine and thymine) that could interfere with the results and supports the growth of most common pathogens.

  • Standardized Inoculum: A precise starting concentration of bacteria is critical. Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values.

  • Visual Inspection: While automated readers exist, visual inspection is the gold standard, as it allows the trained eye to distinguish between true growth, subtle turbidity, and compound precipitation.

Workflow Visualization

MIC_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare 2-fold serial dilutions of Thiazole derivative in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate plate at 37°C for 16-20 hours C->D E Visually inspect wells for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity

Inflammation is a key pathological process in a wide range of diseases, from arthritis to neurodegenerative disorders. Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Thiazole-5-carboxamide derivatives have been developed as potent inhibitors of COX enzymes.[8][14]

Mechanism of Action Insight: COX-1/COX-2 Inhibition

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation. The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. The structure of thiazole-5-carboxamide derivatives can be tailored to exploit subtle differences in the active sites of COX-1 and COX-2, allowing for the development of compounds with improved selectivity.[8]

Featured Derivatives and In Vitro Efficacy

The inhibitory potency of compounds against COX enzymes is determined through in vitro assays, with results expressed as IC₅₀ values. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) gives the Selectivity Index (SI), with higher values indicating greater selectivity for COX-2.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Compound 2a 2.650.9582.77[8][14]
Compound 2b 0.2390.1911.25[8][14]
Celecoxib (Ref.) >100.002>5000[8]

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This is a high-throughput method to determine the potency and selectivity of compounds against COX-1 and COX-2. The assay measures the peroxidase activity of the COX enzyme, which generates a fluorescent product from a detector substrate.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2 enzyme.

  • Compound Incubation: In a 96-well plate, add the test compound (at various concentrations) to a reaction buffer containing the enzyme. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing arachidonic acid (the substrate) and a fluorometric detector (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

  • Fluorescence Reading: Immediately place the plate in a fluorometer and measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor. Normalize the rates relative to a vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value for each COX isoform.

Causality Behind Experimental Choices:

  • Purified Enzymes: Using isolated enzymes allows for a direct assessment of the compound's effect on the target, free from the complexities of a cellular environment.

  • Kinetic Read: Measuring the reaction rate over time provides more robust data than a single endpoint reading, as it is less susceptible to timing errors and can reveal different modes of inhibition.

  • Fluorometric Detection: This method is highly sensitive and has a wide dynamic range, making it suitable for screening large numbers of compounds and accurately determining IC₅₀ values.

Conclusion and Future Directions

The thiazole-5-carboxamide scaffold is a remarkably versatile and potent platform for the development of novel therapeutics. The derivatives discussed in this guide showcase significant potential in the fields of oncology, infectious diseases, and inflammation. The structure-activity relationships derived from these studies provide a clear roadmap for medicinal chemists to further optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Expanding the Target Space: Exploring the activity of these derivatives against other clinically relevant targets, such as viral enzymes or different classes of kinases.

  • In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism Deconvolution: Employing advanced techniques like chemoproteomics and structural biology to gain a deeper understanding of the molecular interactions and downstream effects of these compounds.

By continuing to explore the chemical space around this privileged scaffold, the scientific community is well-positioned to translate the potential of thiazole-5-carboxamide derivatives into the next generation of effective medicines.

References

An In-Depth Technical Guide to the X-ray Crystallography of 2-Bromothiazole-4-carboxamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 2-bromothiazole-4-carboxamide and its derivatives. This class of compounds represents a scaffold of significant interest in medicinal chemistry, and a thorough understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.

Introduction: The Structural Significance of the Thiazole Carboxamide Scaffold

The thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile scaffold in drug discovery. When combined with a carboxamide functionality, as in the this compound core, the potential for diverse intermolecular interactions increases, making these molecules attractive for targeting enzymes and receptors.[3][4]

Single-crystal X-ray diffraction is the most definitive method for elucidating the three-dimensional atomic arrangement of a molecule.[5] It provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals the intricate network of intermolecular interactions that dictate how molecules pack in a crystal lattice, offering invaluable insights into potential protein-ligand binding modes. This guide will walk through the critical steps from chemical synthesis to the final structural analysis of a representative thiazole carboxamide derivative.

Synthesis of N-Aryl-2-bromothiazole-4-carboxamides

The primary route to N-substituted 2-bromothiazole-4-carboxamides involves the coupling of 2-bromothiazole-4-carboxylic acid with a desired amine. Standard peptide coupling reagents are highly effective for this transformation.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-bromothiazole-4-carboxamide

This protocol details a reliable method for synthesizing an N-aryl derivative, a common objective in medicinal chemistry to explore SAR.

Materials:

  • 2-Bromothiazole-4-carboxylic acid[6][7]

  • 4-chloroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[3]

  • Hydroxybenzotriazole (HOBt)[3]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromothiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.1 eq) and EDCI (1.2 eq) to the solution. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Amine Addition: Add 4-chloroaniline (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-(4-chlorophenyl)-2-bromothiazole-4-carboxamide.

Crystallization: The Gateway to High-Quality Diffraction Data

Obtaining high-quality single crystals is often the most challenging step in an SCXRD analysis. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Common Crystallization Techniques for Thiazole Carboxamides:
  • Slow Evaporation: This is the simplest method, involving dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly in a loosely covered vial. The key is to find a solvent in which the compound is moderately soluble.[8]

  • Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[9]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix. This can be achieved in an NMR tube or a narrow vial.

A recommended starting point for N-aryl-2-bromothiazole-4-carboxamides is slow evaporation from solvents like N,N-dimethylformamide (DMF), acetone, or mixtures such as dichloromethane/hexane.[5]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The SCXRD experiment involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.

Workflow for SCXRD Analysis:

The overall process can be visualized as a sequential workflow, from obtaining a suitable crystal to validating the final molecular structure.

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection integration Data Integration (Indexing & Reduction) data_collection->integration Raw Diffraction Images solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF file)

Caption: Experimental and computational workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for Data Collection and Structure Refinement:
  • Crystal Selection and Mounting: A suitable single crystal (typically <0.5 mm in any dimension, with sharp edges and no visible cracks) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer, cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion, and irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of collected reflections are integrated and corrected for experimental factors.

  • Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, this is typically achieved using "direct methods."

  • Structure Refinement: The initial model is refined using a least-squares algorithm, which adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Validation: The final structure is validated using various metrics to ensure its chemical and crystallographic soundness. The final model is typically reported in a Crystallographic Information File (CIF).

Structural Analysis: A Case Study of a Related Derivative

Caption: Molecular connectivity of a representative N-aryl thiazole derivative.

Key Structural Observations:
  • Planarity: The thiazole and phenyl rings are typically planar or nearly planar. The dihedral angle between these rings is an important conformational parameter. In the case study compound, the dihedral angles between the central fragment and the two terminal rings are 21.58° and 17.90°.[5]

  • Bond Lengths and Angles: The bond lengths within the thiazole ring are consistent with its aromatic character. The C-Br bond length is a key parameter, as are the bond lengths and angles of the carboxamide group, which influence its hydrogen bonding capabilities.

  • Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. In derivatives of this class, the following are paramount:

    • N-H···O Hydrogen Bonds: The amide N-H group is an excellent hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. These interactions often lead to the formation of chains or dimers in the crystal lattice.

    • N-H···Br Hydrogen Bonds: The bromine atom can act as a weak hydrogen bond acceptor, contributing to the overall stability of the crystal packing.[5]

    • π-π Stacking: The aromatic thiazole and phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

Crystallographic Data Summary (Hypothetical Data for N-(4-chlorophenyl)-2-bromothiazole-4-carboxamide)

The following table presents typical crystallographic data that would be obtained for a compound in this class.

ParameterValue
Chemical FormulaC₁₀H₅BrClN₃OS
Formula Weight318.59
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)15.2
c (Å)9.8
β (°)105.5
Volume (ų)1225
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.728
R-factor (R1)< 0.05
Goodness-of-fit (GOF)~1.0

Conclusion

The X-ray crystallographic analysis of this compound derivatives is a powerful tool that provides definitive structural evidence essential for modern drug discovery. By combining robust synthetic protocols, systematic crystallization screening, and high-resolution SCXRD analysis, researchers can gain a deep understanding of the molecular architecture and intermolecular interactions that govern the properties of these promising compounds. The insights derived from such studies are critical for the iterative process of designing more potent and selective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Arylthiazole-4-carboxamides

The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant drugs. When functionalized at the 2- and 4-positions, the resulting scaffolds offer a geometrically precise arrangement of pharmacophoric features, making them highly sought after in drug discovery programs. The 2-arylthiazole-4-carboxamide motif, in particular, has emerged as a privileged structure, with applications ranging from kinase inhibitors to potent anti-infective agents.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, especially for constructing biaryl and heteroaryl-aryl linkages.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for medicinal chemists.[2] This guide provides a detailed technical overview and field-proven protocols for the successful application of 2-bromothiazole-4-carboxamide as a key building block in Suzuki-Miyaura coupling reactions.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step and results in the formation of a square planar Pd(II) complex. The electron-deficient nature of the thiazole ring at the 2-position generally facilitates this step.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the bromide. This step regenerates the halide salt.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle

Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Conditions using Pd(PPh₃)₄

This protocol employs a widely used and commercially available catalyst, suitable for a broad range of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow

Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times and often improve yields, particularly for challenging substrates.[4]

Materials:

  • As per Protocol 1, with the addition of a microwave-safe reaction vial.

  • Catalyst system: Pd₂(dba)₃ (2 mol%) and a suitable ligand such as SPhos or XPhos (4-5 mol%).

  • Base: Potassium phosphate (K₃PO₄) (3.0 equiv).

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and the phosphine ligand.

  • Solvent Addition: Add degassed 1,4-dioxane/water (5:1 ratio).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 100-120 °C for 15-45 minutes.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. The following table provides a summary of common conditions and their rationale, which can be used as a guide for optimization.

ParameterCommon ChoicesRationale & Field Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) sources like Pd(OAc)₂ require in situ reduction. Pre-catalysts (e.g., Buchwald's G3/G4) are often more active and air-stable.
Ligand PPh₃, Buchwald ligands (SPhos, XPhos), dppfFor electron-rich or sterically hindered thiazoles, bulky and electron-rich phosphine ligands like SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base is crucial for activating the boronic acid.[6] K₃PO₄ and Cs₂CO₃ are stronger bases and often effective for less reactive substrates. KF is a milder option if base-labile functional groups are present.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OA protic co-solvent like water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[7] Dioxane is a common and effective solvent.
Temperature 80-120 °CHigher temperatures can overcome activation barriers but may also lead to decomposition of sensitive substrates or catalysts.

Troubleshooting and Scientific Insights

Even with robust protocols, challenges can arise. Below are common issues and scientifically grounded solutions.

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium source is not degraded. If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to Pd(0). Rigorous degassing is crucial to prevent catalyst oxidation.

    • Inefficient Oxidative Addition: For electron-rich boronic acids or sterically hindered substrates, switching to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) can be beneficial.[5]

    • Poor Boronic Acid Activation: The base may be too weak or poorly soluble. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃ and ensure it is finely powdered.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This occurs when two boronic acid molecules couple. It is often promoted by the presence of oxygen. Ensure thorough degassing of all reagents and solvents.

    • Protodeborylation: This is the hydrolysis of the boronic acid back to the corresponding arene. It can be prevalent with electron-deficient or heteroaryl boronic acids. Using a less aqueous solvent system or switching to a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.

    • Dehalogenation: The bromo-substituent is replaced by a hydrogen atom. This can be caused by certain bases or impurities. Screening different bases may be necessary.

  • Influence of the Carboxamide Group:

    • The carboxamide group is generally well-tolerated in Suzuki couplings. However, under harsh basic conditions, hydrolysis to the corresponding carboxylic acid is a possibility, though typically this requires more forcing conditions than those used for the coupling. The nitrogen atom of the thiazole ring can potentially coordinate to the palladium center, which may influence the catalytic activity. In some cases, this coordination can be beneficial, facilitating the oxidative addition step.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of medicinally relevant 2-arylthiazole-4-carboxamides. A rational approach to reaction design, grounded in a solid understanding of the catalytic cycle, is key to success. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and purity for a diverse range of substrates. The protocols and insights provided in this guide offer a comprehensive starting point for chemists in both academic and industrial settings to leverage this powerful transformation in their synthetic endeavors.

References

Application Note: A Robust Protocol for the Solution-Phase Parallel Synthesis of 2-Aminothiazole-4-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminothiazoles in Modern Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This versatile heterocycle is a key component in numerous clinically approved drugs, including the kinase inhibitor Dasatinib and the antibacterial agent Cefdinir, showcasing its therapeutic importance.[3][4] The broad spectrum of pharmacological activities associated with 2-aminothiazole derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral properties—makes them highly attractive templates for drug discovery programs.[2][3]

Parallel synthesis has emerged as an indispensable tool in modern medicinal chemistry, enabling the rapid generation of large, diverse libraries of compounds for high-throughput screening and lead optimization.[5][6] By moving away from traditional one-at-a-time synthesis, researchers can explore a vast chemical space more efficiently, significantly accelerating the discovery timeline.[7] Solution-phase parallel synthesis, in particular, offers advantages in terms of scalability and the circumvention of challenges associated with solid-phase chemistry, such as linker cleavage and resin-bound intermediates.[8][9]

This application note provides a detailed, field-proven protocol for the efficient construction of 2-aminothiazole-4-carboxamide libraries using solution-phase parallel synthesis. We will elucidate the causality behind experimental choices, present a robust, step-by-step methodology, and offer practical guidance for troubleshooting, ensuring researchers can confidently implement this workflow to accelerate their discovery efforts.

Reaction Rationale: The Hantzsch Thiazole Synthesis

The foundation of this protocol is the classic Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole ring.[10][11] The reaction proceeds via the condensation of an α-haloketone with a thioamide or thiourea derivative.[11][12] For the synthesis of the target 2-aminothiazole-4-carboxamides, we employ a multi-step sequence that maximizes diversification potential at two key positions.

The process begins with the cyclization of a substituted thiourea with an α-halo-β-ketoester (e.g., ethyl bromopyruvate) to form a common intermediate, an ethyl 2-(substituted-amino)thiazole-4-carboxylate. This intermediate is then hydrolyzed to the corresponding carboxylic acid. This saponification step is critical as it creates a universal precursor that can be coupled with a diverse library of amines, thereby generating the final carboxamide products. This two-step amidation strategy is often more robust for library synthesis than attempting a direct synthesis from a 2-chloro-N-substituted-acetoacetamide, as it avoids the need to synthesize a large set of potentially unstable α-halo-N-substituted amide building blocks.

Hantzsch_Mechanism Thiourea Substituted Thiourea inv1 Thiourea->inv1 S-Nucleophilic Attack Ketoester α-Halo-β-ketoester Ketoester->inv1 Intermediate1 Thio-adduct inv2 Intermediate1->inv2 Tautomerization & Cyclization (N attacks C=O) Intermediate2 Hydroxy Thiazoline inv3 Intermediate2->inv3 Dehydration (-H₂O) Product 2-Aminothiazole-4-carboxylate inv1->Intermediate1 inv2->Intermediate2 inv3->Product inv4

Caption: Hantzsch Thiazole Synthesis Mechanism.

Parallel Synthesis Workflow Overview

The solution-phase parallel synthesis is ideally conducted in multi-well plates (e.g., 24 or 96-well formats), allowing for simultaneous processing of multiple unique reactions.[5] The workflow is designed for efficiency and amenability to automation, incorporating parallel work-up and purification steps.[13][14]

Parallel_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Work-up & Purification Array_Thioureas Array Substituted Thioureas (R¹-NHCSNH₂) Step1 Step 1: Hantzsch Cyclization (Reflux in Ethanol) Array_Thioureas->Step1 Dispense_Ketoester Dispense Ethyl Bromopyruvate Dispense_Ketoester->Step1 Step2 Step 2: Saponification (LiOH, THF/H₂O) Step1->Step2 Step3 Step 3: Amidation (Array Amines R²-NH₂, Coupling Reagents) Step2->Step3 Workup Parallel Liquid-Liquid Extraction (LLE) Step3->Workup Purify Automated Prep-HPLC-MS Workup->Purify Analysis QC Analysis (LC-MS, NMR) Purify->Analysis

Caption: Solution-Phase Parallel Synthesis Workflow.

Detailed Experimental Protocols

This protocol is generalized for execution in a 24-well plate format with a typical reaction scale of 0.1 mmol per well. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
  • Starting Materials: Diverse substituted thioureas, diverse primary and secondary amines.

  • Reagents: Ethyl bromopyruvate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), N,N-Diisopropylethylamine (DIPEA), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling reagent.

  • Solvents: Ethanol (absolute), Dichloromethane (DCM), Ethyl acetate (EtOAc), N,N-Dimethylformamide (DMF), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine.

Protocol 1: Synthesis of Ethyl 2-(substituted-amino)thiazole-4-carboxylates (Hantzsch Reaction)
  • Array Thioureas: To each well of a 24-well plate, add the corresponding substituted thiourea (0.1 mmol, 1.0 eq).

  • Dispense Reagents: Add absolute ethanol (2 mL) to each well, followed by ethyl bromopyruvate (0.11 mmol, 1.1 eq).

  • Reaction: Seal the plate and heat to 75°C with stirring for 4-6 hours.

    • Causality: Refluxing in ethanol provides the necessary thermal energy for the condensation and subsequent cyclodehydration to proceed efficiently.[1] Using a slight excess of the electrophile ensures complete consumption of the diverse thiourea library.

  • Work-up: Cool the plate to room temperature. The resulting crude ester solutions are typically used directly in the next step without purification.

Protocol 2: Saponification to Thiazole Carboxylic Acids
  • Solvent Exchange: Concentrate the ethanol from each well under reduced pressure. Re-dissolve the residue in a mixture of THF (1.5 mL) and Water (0.5 mL).

  • Hydrolysis: Add an aqueous solution of LiOH (0.3 mmol, 3.0 eq) to each well.

  • Reaction: Seal the plate and stir at room temperature for 2-4 hours, monitoring by LC-MS until the starting ester is consumed.

    • Causality: LiOH is a strong base that effectively hydrolyzes the ethyl ester to the carboxylate salt.[15] The THF/water solvent system ensures solubility for both the organic substrate and the inorganic base.

  • Acidification: Carefully add 1M HCl to each well until the pH reaches ~3-4 to protonate the carboxylate.

  • Extraction: Add ethyl acetate (2 mL) to each well, cap, and shake vigorously. Allow the layers to separate and carefully remove the aqueous layer. Wash the organic layer with brine (1 mL). The resulting organic solutions containing the carboxylic acid intermediate are used in the next step.

Protocol 3: Parallel Amide Coupling
  • Solvent Exchange: Concentrate the ethyl acetate from each well under reduced pressure. Re-dissolve the residue in DMF (1.5 mL).

  • Array Amines: To each well, add the corresponding primary or secondary amine (0.12 mmol, 1.2 eq).

  • Add Reagents: Add DIPEA (0.3 mmol, 3.0 eq) to each well, followed by the coupling reagent COMU (0.11 mmol, 1.1 eq).

    • Causality: COMU is a highly efficient coupling reagent that rapidly activates the carboxylic acid. DIPEA acts as a non-nucleophilic organic base to neutralize the HCl generated during the reaction and maintain optimal pH for amide bond formation.

  • Reaction: Seal the plate and stir at room temperature for 3-12 hours. Monitor reaction progress by LC-MS.

  • Quenching & Work-up: Add saturated aqueous NaHCO₃ solution (2 mL) to each well to quench the reaction. Extract the products with ethyl acetate (2 x 2 mL). Combine the organic extracts for each well.

  • Purification: The crude products are typically purified by automated preparative reverse-phase HPLC-MS, which allows for mass-triggered fraction collection of the desired products.[16][17]

Representative Data Summary

The following table illustrates typical results for a small, representative library synthesized using this protocol.

R¹ Substituent (from Thiourea)R² Substituent (from Amine)Reaction Time (Amidation)Yield (%)Purity (%) [a]
4-ChlorophenylCyclopropylmethyl4h78>95
2-MethylphenylBenzyl5h72>95
Phenyl4-Fluorobenzyl4h81>95
EthylMorpholine6h65>95
BenzylPiperidine6h68>95

[a] Purity determined by LC-MS analysis after purification.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Hantzsch Step - Incomplete reaction. - Degradation of thiourea or product.- Increase reaction time or temperature slightly. - Ensure high purity of starting materials.[18] - Run the reaction under an inert atmosphere (N₂) if substrates are sensitive.
Incomplete Saponification - Insufficient base or reaction time. - Steric hindrance around the ester.- Increase the equivalents of LiOH to 4.0 eq. - Extend the reaction time and monitor closely by LC-MS. - Consider heating the reaction to 40-50°C.
Low Yield in Amidation - Poorly nucleophilic amine. - Ineffective coupling reagent. - Side reactions.- For weakly nucleophilic amines (e.g., anilines), increase reaction time and consider gentle heating (50°C). - Use a more powerful coupling reagent like HATU. - Ensure reagents are anhydrous, as water can hydrolyze the activated ester.
Difficult Purification - Product co-elutes with byproducts. - Poor solubility of the final compound.- Optimize the HPLC gradient to improve separation. - Use an alternative purification method like solid-phase extraction (SPE) as a pre-purification step.[19] - Adjust the final solvent composition for better solubility.

Conclusion

This application note details a structured and reliable protocol for the solution-phase parallel synthesis of 2-aminothiazole-4-carboxamide libraries. By leveraging the classic Hantzsch synthesis followed by a robust saponification and parallel amidation sequence, researchers can efficiently generate diverse sets of molecules for biological screening. The provided step-by-step methodology, coupled with explanations of the chemical rationale and a practical troubleshooting guide, equips drug discovery professionals with the necessary tools to expand their chemical libraries and accelerate the identification of novel therapeutic leads.

References

Application Notes: 2-Bromothiazole-4-carboxamide as a Versatile Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Bromothiazole-4-carboxamide Scaffold

In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality chemical fragments is paramount to the success of a screening campaign.[1][2] The this compound moiety has emerged as a privileged scaffold, offering a unique combination of structural and chemical features that make it an exceptionally valuable starting point for inhibitor development. The thiazole ring is a common feature in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

This fragment's utility is rooted in three key characteristics:

  • Hydrogen Bonding Capability: The carboxamide group is a superb hydrogen bond donor and acceptor. Computational studies on thiazole-4-carboxamide have shown that the carboxamide group is constrained in a conformation that is favorable for binding to dehydrogenases and other enzymes.[5] This pre-organized conformation reduces the entropic penalty of binding and facilitates high-affinity interactions within protein active sites.

  • Rigid Bicyclic Core: The thiazole ring provides a rigid, planar scaffold that properly orients the carboxamide and the bromine atom into defined vectors in 3D space. This rigidity helps in understanding the structure-activity relationship (SAR) during the optimization phase.

  • Synthetically Tractable Handle: The bromine atom at the 2-position is a versatile synthetic handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient "growing" of the fragment into more potent, lead-like molecules.[6][7]

However, it is important to note that thiazole-containing fragments can sometimes be "frequent hitters" in screening campaigns.[3] Therefore, rigorous hit validation using orthogonal biophysical methods is essential to confirm specific, on-target engagement and rule out non-specific or reactive inhibition.[4]

Core Applications & Targeted Enzyme Classes

The this compound scaffold and its derivatives have shown promise against several important drug target classes:

  • Kinases: The hinge-binding region of many kinases is rich in hydrogen bond donors and acceptors, making the carboxamide group an ideal interaction partner.

  • Proteases: The active sites of proteases, particularly those with catalytic cysteine residues, can be targeted by thiazole-based fragments. However, careful profiling is needed to exclude nonspecific covalent reactivity.[3]

  • Bromodomains: These epigenetic reader domains recognize acetylated lysine residues. Thiazolidinone derivatives, which share a core structural motif, have been successfully developed as potent BRD4 inhibitors through fragment-based approaches.[8][9]

  • Metabolic Enzymes: Derivatives of 2-aminothiazole have demonstrated inhibitory activity against enzymes like carbonic anhydrase and cholinesterase.[10] The core thiazole scaffold is also a key component of inhibitors for enzymes like cyclooxygenase (COX).[11]

Experimental Workflows & Protocols

A successful FBDD campaign involves a cascade of biophysical techniques to identify and validate fragment hits, followed by structure-guided optimization.[1][12]

Workflow for Fragment Screening & Hit Validation

The following diagram illustrates a typical workflow for screening a fragment library, including this compound, against a target protein.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Structural Characterization & Optimization cluster_3 Outcome Lib Fragment Library (incl. This compound) Screen Primary Screen (e.g., DSF/Thermal Shift) Lib->Screen High Throughput NMR Secondary Screen (e.g., 1D NMR: wLOGSY, STD) Screen->NMR ~5-10% Hit Rate SPR Orthogonal Screen (e.g., Surface Plasmon Resonance) NMR->SPR Confirm Binders ITC Affinity Determination (Isothermal Titration Calorimetry) SPR->ITC Quantify KD Xray Structural Biology (X-ray Crystallography) ITC->Xray Determine Binding Mode Chem Hit-to-Lead Chemistry Xray->Chem Structure-Guided Design Lead Lead Compound Chem->Lead

Caption: FBDD cascade for hit identification and optimization.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid, high-throughput method to screen for fragments that stabilize a target protein against thermal denaturation.[12]

Objective: To identify fragments that cause a positive shift in the melting temperature (ΔTm) of the target protein.

Materials:

  • Target Protein (e.g., 2-5 µM final concentration in assay buffer)

  • SYPRO Orange dye (5X final concentration)

  • This compound and other fragments (100 µM - 1 mM final concentration)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR instrument with melt-curve capability

Procedure:

  • Preparation: Prepare a master mix of protein and SYPRO Orange dye in the assay buffer.

  • Plating: Dispense 19 µL of the protein/dye master mix into each well of a 96- or 384-well PCR plate.

  • Compound Addition: Add 1 µL of each fragment stock solution (typically in DMSO) to the appropriate wells. Include DMSO-only controls.

  • Sealing: Seal the plate securely with an optical seal. Centrifuge briefly to mix and remove bubbles.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a melt-curve experiment, typically ramping the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

  • Data Analysis: Determine the melting temperature (Tm) for each well by fitting the unfolding transition to a Boltzmann equation. A fragment is considered a "hit" if it induces a ΔTm (Tm_fragment - Tm_DMSO) ≥ 2-3 standard deviations above the mean of the controls.

Causality: A positive ΔTm indicates that the fragment binds to and stabilizes the folded state of the protein, making it more resistant to heat-induced unfolding. This is a direct, albeit indirect, measure of binding.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to confirm direct binding, determine kinetics (on/off rates), and measure affinity (KD).[13] It serves as a robust orthogonal method to validate hits from primary screens.[12][13]

Objective: To confirm binding of DSF hits and determine their dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5 chip for amine coupling)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein

  • Fragment hits from primary screen

  • Running Buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

Procedure:

  • Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a response level of ~10,000 Response Units (RU). A reference flow cell should be prepared (activated and blocked) without protein to subtract bulk refractive index changes.

  • Fragment Preparation: Prepare a dilution series for each fragment hit (e.g., 6 concentrations from 100 µM down to 3.125 µM) in running buffer.

  • Binding Analysis: Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the change in response units (RU).

  • Data Processing: Subtract the reference flow cell data from the active cell data. Also, perform a "double reference" subtraction using buffer-only injections to correct for any systematic drift.

  • Affinity Determination: Plot the steady-state binding response against the fragment concentration. Fit the data to a 1:1 steady-state binding model to calculate the dissociation constant (KD).

Trustworthiness: This protocol is self-validating. A true binding event will show a concentration-dependent increase in the binding response that is specific to the protein-immobilized flow cell and fits a saturation binding model.

Protocol 3: General Strategy for Hit-to-Lead Optimization

Once a fragment hit like this compound is validated and its binding mode is determined by X-ray crystallography, the "fragment growing" strategy is employed.[6]

Objective: To increase the affinity and selectivity of the initial fragment hit by adding chemical functionality that makes additional favorable interactions with the protein target.

Logical Framework:

H2L_Strategy cluster_0 Hit Identification cluster_1 Structure-Based Design cluster_2 Iterative Optimization Cycle cluster_3 Outcome Start Validated Hit (this compound) KD ~ 100 µM Xray Co-crystal Structure (Protein-Fragment Complex) Start->Xray Analysis Analyze Binding Pocket: Identify empty sub-pockets Identify key interaction points Xray->Analysis Design Design Analogs: Target sub-pockets via Suzuki, Sonogashira, etc. at C2-Bromo position Analysis->Design Synthesis Synthesize Designed Analogs Design->Synthesis Assay Measure Affinity (SPR/ITC) and Activity (Biochemical Assay) Synthesis->Assay SAR Establish Structure- Activity Relationship (SAR) Assay->SAR SAR->Design Next Cycle Lead Lead Compound KD < 1 µM SAR->Lead

References

Synthesis of novel bioactive compounds from 2-Bromothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of synthetic strategies for generating novel bioactive compounds from the versatile starting material, 2-Bromothiazole-4-carboxamide. This document is designed for researchers and professionals in drug discovery and medicinal chemistry, offering not just protocols, but the underlying scientific rationale for strategic molecular design.

The Strategic Value of the this compound Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its presence is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] The this compound motif is a particularly powerful starting point for library synthesis due to its orthogonal chemical handles:

  • The C2-Bromo Group: This position is highly activated towards a variety of transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group, allowing for the systematic and predictable introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents. This functionalization is critical for exploring the Structure-Activity Relationship (SAR) and optimizing properties like target binding, selectivity, and ADME profiles.

  • The C4-Carboxamide Group: The amide moiety is a key pharmacophoric feature. The N-H and C=O groups can act as crucial hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological targets.[3][4] While it can be retained as a primary amide, the nitrogen atom also offers a site for further derivatization to modulate lipophilicity, solubility, and target engagement.

This dual functionality allows for a modular and divergent approach to synthesis, enabling the rapid generation of a large and diverse library of novel compounds from a single, readily accessible starting material.

Core Synthetic Pathways for Derivatization

The primary strategy for diversifying the this compound core involves leveraging the C2-bromo position for palladium-catalyzed cross-coupling reactions. The following sections detail the most effective and widely used methodologies.

Workflow: Diversification of the this compound Core

The following diagram illustrates the central role of the starting material and the primary pathways for introducing molecular diversity.

G A This compound (Starting Material) B Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) A->B C-C Bond Formation C Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalyst) A->C C-C Bond Formation D Buchwald-Hartwig Amination (R2NH, Pd Catalyst) A->D C-N Bond Formation E 2-Aryl/Heteroaryl-thiazole-4-carboxamides B->E F 2-Alkynyl-thiazole-4-carboxamides C->F G 2-Amino-thiazole-4-carboxamides D->G H Bioactive Compound Library E->H F->H G->H

Caption: General workflow for creating a diverse library of bioactive compounds.

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

Causality and Rationale: The Suzuki-Miyaura coupling is arguably the most robust and versatile method for forming C(sp²)-C(sp²) bonds. By coupling the C2-bromo position with a wide array of commercially available boronic acids or esters, researchers can introduce diverse (hetero)aromatic systems. This is fundamental for probing interactions with aromatic residues in a target's binding pocket (e.g., π-π stacking, hydrophobic interactions) and is a cornerstone of modern medicinal chemistry.[5][6] The choice of palladium catalyst and ligand is critical for achieving high yields, especially with sterically hindered or electron-deficient coupling partners.

Generalized Reaction Scheme: (Self-correction: Cannot generate images. A textual representation will be provided.)

(this compound) + R-B(OH)₂ --[Pd Catalyst, Base, Solvent]--> (2-R-thiazole-4-carboxamide) + Byproducts

ComponentExamplePurpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Base K₂CO₃, Cs₂CO₃, Na₂CO₃Activates the boronic acid and neutralizes the acid generated during the cycle.
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates heat transfer. A biphasic system is common.
Boronic Acid/Ester Phenylboronic acid, Pyridine-3-boronic acidSource of the new aryl or heteroaryl group.
Sonogashira Coupling: Introducing Alkynyl Linkers

Causality and Rationale: The Sonogashira coupling introduces a rigid alkynyl linker by forming a C(sp²)-C(sp) bond. This is strategically important for several reasons. The linear geometry of the alkyne can act as a rigid spacer to position other functional groups at a precise distance and orientation. Furthermore, the terminal alkyne of the product can serve as a handle for subsequent reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling the synthesis of complex bioconjugates or triazole-containing compounds.

Generalized Reaction Scheme: (this compound) + R-C≡CH --[Pd Catalyst, Cu(I) salt, Base]--> (2-(R-C≡C)-thiazole-4-carboxamide) + Byproducts

ComponentExamplePurpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Activates the C-Br bond for oxidative addition.
Copper(I) Salt CuIActs as a co-catalyst to facilitate the reaction with the alkyne.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as both the base and often as a solvent.
Terminal Alkyne Phenylacetylene, Propargyl alcoholSource of the new alkynyl group.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for execution in a standard synthetic chemistry laboratory.

Protocol 1: Synthesis of N-((4-methoxyphenyl)carbamoyl)-2-phenylthiazole-4-carboxamide via Suzuki Coupling

This protocol details the synthesis of a representative 2-arylthiazole derivative.

Workflow Diagram for Protocol 1

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Reactants: - this compound - Phenylboronic Acid - Pd(PPh3)4 - Na2CO3 B Add Solvents: - Toluene - Ethanol - Water A->B C Degas with Argon (3 cycles) B->C D Heat under Reflux (e.g., 90 °C, 12h) Monitor by TLC C->D E Cool to RT Dilute with Ethyl Acetate Wash with Brine D->E F Dry (Na2SO4) Filter Concentrate E->F G Purify by Column Chromatography F->G H Final Product G->H

Caption: Step-by-step workflow for a typical Suzuki cross-coupling reaction.

Materials and Reagents:

ReagentM.W.Amount (mmol)Mass/Volume
This compound207.051.0207 mg
Phenylboronic Acid121.931.2146 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mg
Sodium Carbonate (Na₂CO₃)105.993.0318 mg
Toluene--5 mL
Ethanol--2 mL
Deionized Water--2 mL

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (207 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Inert Atmosphere: Seal the flask with a septum, and degas the mixture by bubbling argon through the solution for 15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously under an argon atmosphere for 12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with brine (2 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 4:1 to 1:1) to afford the pure product, 2-phenylthiazole-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS analysis.

Structure-Activity Relationship (SAR) Insights

The synthetic routes described allow for systematic exploration of the SAR. The table below provides a hypothetical example of how substitutions at the C2-position can influence biological activity against a kinase target.

Compound IDC2-Substituent (R)IC₅₀ (nM) vs. Target Kinase X
BT-01 Phenyl150
BT-02 4-Fluorophenyl85
BT-03 4-Methoxyphenyl210
BT-04 Pyridin-3-yl45
BT-05 Thiophen-2-yl120

Analysis:

  • Electronic Effects: Introducing an electron-withdrawing fluorine atom (BT-02) improves potency compared to the unsubstituted phenyl ring (BT-01), suggesting a favorable interaction or electronic requirement in the binding pocket. An electron-donating methoxy group (BT-03) is detrimental.

  • Heteroaromatic Systems: Replacing the phenyl ring with a pyridine ring (BT-04) dramatically increases potency. This indicates the potential for a crucial hydrogen bond interaction between the pyridine nitrogen and a residue in the active site. This is a classic bioisosteric replacement strategy in drug design.

Conclusion

This compound is a high-value starting material for the synthesis of novel bioactive compounds. Its strategic utility lies in the ability to perform robust and versatile cross-coupling reactions at the C2-position while retaining the key pharmacophoric carboxamide group at C4. By systematically applying methodologies such as the Suzuki and Sonogashira couplings, medicinal chemists can efficiently generate diverse libraries, probe structure-activity relationships, and optimize compounds toward potent and selective clinical candidates. The protocols and strategies outlined in this guide provide a solid foundation for initiating and advancing drug discovery programs based on this privileged heterocyclic scaffold.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiazole-4-carboxamide Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone for designing molecules that interact with a wide range of biological targets.[2] Specifically, the 2-substituted-thiazole-4-carboxamide core is a recurring motif in compounds exhibiting potent antitumor and cytotoxic activities, often by targeting critical signaling pathways in cancer.[3]

2-Bromothiazole-4-carboxamide serves as a versatile and highly valuable building block for the synthesis of diverse chemical libraries. The bromine atom at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the rapid exploration of the chemical space around the thiazole core.[4] This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—applied to this pivotal substrate. The protocols and insights provided are designed to empower researchers to efficiently synthesize novel thiazole derivatives for drug discovery and development programs.

General Workflow for Palladium-Catalyzed Cross-Coupling

The successful execution of a palladium-catalyzed cross-coupling reaction hinges on the careful selection and control of several key parameters. The general workflow outlined below serves as a foundational guide for the specific protocols detailed in the subsequent sections.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Assembly cluster_execution Reaction Execution & Monitoring cluster_workup Work-up & Purification reagent_prep Reagent & Solvent Preparation (Drying/Degassing) glassware_prep Oven-Dry Glassware inert_atm Establish Inert Atmosphere (Argon or Nitrogen) add_solids Add Solids: This compound, Coupling Partner, Base, Catalyst, Ligand inert_atm->add_solids Under Inert Gas Flow add_liquids Add Degassed Solvent(s) add_solids->add_liquids heating Heat to Reaction Temperature add_liquids->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Aqueous Work-up & Extraction purify Purification (Column Chromatography) characterize Characterization (NMR, MS)

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[5] It is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common in pharmaceuticals.[6]

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The base plays a crucial role in activating the organoboron species, facilitating the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR')_2 + Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Application & Protocol

A ligand-free Suzuki-Miyaura coupling methodology can be particularly effective for heteroaromatic compounds like thiazole derivatives.[7] The thiazole nitrogen itself can coordinate with the palladium center, facilitating the rate-limiting oxidative addition step and promoting the formation of a palladacyclic intermediate.[7]

Protocol: Ligand-Free Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound

    • Phenylboronic acid (1.1 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5-10 mol%)

    • Sodium carbonate (Na₂CO₃) (2 equivalents)

    • 1,4-Dioxane

    • Water (Degassed)

  • Procedure:

    • To an oven-dried round-bottom flask, add this compound, phenylboronic acid, Pd₂(dba)₃, and sodium carbonate.

    • Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).

    • Add degassed 1,4-dioxane and water in a 2:1 to 3:1 ratio (e.g., 6 mL dioxane, 3 mL water).[7]

    • Bubble argon through the reaction mixture for 5-10 minutes.

    • Heat the mixture to reflux (typically 80-100 °C) under the inert atmosphere for 4-12 hours.[7]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-phenylthiazole-4-carboxamide.

  • Expert Insights:

    • Catalyst Choice: Pd₂(dba)₃ is often a robust Pd(0) source for these reactions, showing good yields.[7]

    • Solvent System: A mixture of dioxane and water is highly effective. The water is crucial for the solubility of the inorganic base and facilitates the transmetalation step.[7]

    • Base: While sodium carbonate is a common and effective choice, other bases like potassium carbonate or cesium carbonate can be screened for optimization. The presence of a base generally improves yields.[7]

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (5-10 mol%)Robust Pd(0) source, effective for heteroaryl couplings.[7]
Ligand NoneThe thiazole nitrogen can act as an internal ligand, facilitating the reaction.[7]
Base Na₂CO₃ or K₂CO₃ (2 eq.)Activates the boronic acid for transmetalation.[5]
Solvent Dioxane/Water (2:1 or 3:1)Good solvent for both organic and inorganic reagents.[7]
Temperature 80-100 °CProvides sufficient energy to overcome activation barriers.

II. Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling aryl or vinyl halides with alkenes.[8] This reaction is instrumental in synthesizing substituted alkenes, which are valuable intermediates in the synthesis of complex molecules.[8][9]

Mechanistic Insight

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[8] Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.[8]

Heck_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Alkene\nCoordination Alkene Coordination Ar-Pd(II)-X(L_n)->Alkene\nCoordination Alkene Migratory\nInsertion Migratory Insertion Alkene\nCoordination->Migratory\nInsertion Beta-Hydride\nElimination Beta-Hydride Elimination Migratory\nInsertion->Beta-Hydride\nElimination Beta-Hydride\nElimination->Pd(0)L_n + HX + Base Alkene Product Alkene Product Beta-Hydride\nElimination->Alkene Product

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Application & Protocol

The Heck reaction allows for the vinylation of the 2-position of the thiazole ring, introducing valuable alkene functionalities that can be further manipulated.

Protocol: Heck Coupling of this compound with n-Butyl Acrylate

  • Materials:

    • This compound

    • n-Butyl acrylate (1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

    • Triphenylphosphine (PPh₃) (10 mol%)

    • Triethylamine (TEA) (1.2 equivalents)

    • Tetrabutylammonium bromide (TBAB) (5 mol%) (optional, but recommended)

    • Anhydrous solvent (e.g., DMF, NMP, or Acetonitrile)

  • Procedure:

    • In an oven-dried Schlenk tube, combine this compound, Pd(OAc)₂, PPh₃, and TBAB (if used).

    • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

    • Add the anhydrous solvent, followed by triethylamine and n-butyl acrylate via syringe.

    • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic solution with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to obtain the desired vinylated product.

  • Expert Insights:

    • Base Selection: An organic base like triethylamine is commonly used to neutralize the HBr generated during the reaction.[9]

    • Additives: Phase-transfer catalysts like TBAB can be beneficial, especially for less reactive bromides, as they can help stabilize the active Pd(0) species and prevent catalyst decomposition.[10]

    • Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are typically excellent substrates for the Heck reaction.[9]

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (5 mol%)Common and effective palladium precursor.
Ligand PPh₃ (10 mol%)Stabilizes the palladium catalyst.
Base Triethylamine (1.2 eq.)Neutralizes the acid byproduct.[9]
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are generally effective.
Temperature 100-120 °CHigher temperatures are often required to drive the reaction.

III. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to internal alkynes.[11][12] This reaction is widely used in materials science and for synthesizing complex natural products and pharmaceuticals.[13][14]

Mechanistic Insight

The Sonogashira reaction typically involves a dual catalytic system with palladium and a copper(I) co-catalyst.[15] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[11][15] Copper-free versions have also been developed to avoid issues with alkyne homocoupling.[13]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation_Pd Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-C≡CR Ar-C≡CR Reductive\nElimination->Ar-C≡CR Cu-X Cu-X Alkyne\nActivation Alkyne Activation Cu-X->Alkyne\nActivation R-C≡CH + Base Cu-C≡CR Cu-C≡CR Alkyne\nActivation->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd Transfers Acetylide

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Application & Protocol

This reaction is ideal for installing an alkyne group at the 2-position of the thiazole, a functional group that is a versatile precursor for further transformations, including click chemistry, cyclizations, and reductions.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound

    • Phenylacetylene (1.2 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%)

    • Copper(I) iodide (CuI) (4-6 mol%)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (as both base and solvent, or co-solvent with THF)

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with argon (repeat 3 times).

    • Add degassed triethylamine (or a mixture of THF and DIPA).

    • Add phenylacetylene via syringe.

    • Stir the reaction at room temperature to 50 °C for 6-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 2-(phenylethynyl)thiazole-4-carboxamide.

  • Expert Insights:

    • Copper Co-catalyst: The addition of CuI significantly accelerates the reaction, allowing it to proceed under milder conditions, often at room temperature.[14]

    • Base/Solvent: An amine base like TEA or DIPA is essential to deprotonate the terminal alkyne and neutralize the generated HX.[15] It can often serve as the solvent as well.

    • Atmosphere: Maintaining an inert and anhydrous atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is an undesirable side reaction.[13]

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-3 mol%)A standard, reliable catalyst for Sonogashira reactions.
Cu Co-catalyst CuI (4-6 mol%)Activates the alkyne for transmetalation.[14]
Base TEA or DIPA (2-3 eq. or as solvent)Deprotonates the alkyne and acts as an acid scavenger.[15]
Solvent THF/Amine or Amine onlyProvides a suitable reaction medium.
Temperature Room Temperature to 50 °CMild conditions are often sufficient with the CuI co-catalyst.

IV. Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16][17] It has largely replaced harsher classical methods for synthesizing aryl amines and has broad applications in pharmaceutical synthesis.[16][18]

Mechanistic Insight

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[16]

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L_n)->Amine\nCoordination HNR'R'' Deprotonation Deprotonation Amine\nCoordination->Deprotonation + Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application & Protocol

This reaction is essential for introducing primary or secondary amine functionalities at the 2-position of the thiazole ring, creating 2-aminothiazole derivatives, a class of compounds with significant biological activity.[19]

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound

    • Morpholine (1.2-1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%) or Pd₂(dba)₃ (1-2 mol%)

    • A suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand) (2-8 mol%)

    • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)) (1.4-2.0 equivalents)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under a stream of argon, add the palladium source, ligand, and base to an oven-dried reaction vessel.

    • Add the this compound.

    • Add the anhydrous, degassed solvent.

    • Finally, add the morpholine via syringe.

    • Seal the vessel and heat to 80-110 °C for 8-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Once complete, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Expert Insights:

    • Ligand is Key: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[20] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or chelating ligands like Xantphos are often required to promote the reductive elimination step and prevent side reactions.

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide is very common, but for base-sensitive substrates, a milder base like cesium carbonate or potassium phosphate may be preferable.

    • Inert Conditions: Strict exclusion of air and moisture is paramount, as the Pd(0) catalyst and the phosphine ligands are often oxygen-sensitive, and the strong bases are hygroscopic.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-4 mol%)Common palladium precursors.
Ligand Xantphos, BINAP, Buchwald ligands (2-8 mol%)Crucial for promoting reductive elimination and stabilizing the catalyst.[20]
Base NaOtBu or Cs₂CO₃ (1.4-2.0 eq.)Required to deprotonate the amine and form the key palladium-amido intermediate.
Solvent Toluene, Dioxane (Anhydrous)Anhydrous, non-protic solvents are necessary.
Temperature 80-110 °CThermal energy is needed to drive the catalytic cycle.

Conclusion

This compound is a powerful synthetic intermediate whose utility is unlocked through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile pathways to introduce aryl, vinyl, alkynyl, and amino substituents, respectively. By understanding the mechanistic underpinnings of these reactions and carefully controlling the experimental conditions as detailed in these protocols, researchers can efficiently generate diverse libraries of novel thiazole-4-carboxamide derivatives, accelerating the discovery of new therapeutic agents.

References

Application Note & Protocols: Solid-Phase Synthesis of 2-Bromothiazole-4-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-bromothiazole-4-carboxamide motif is a cornerstone in contemporary medicinal chemistry, serving as a key pharmacophore in a multitude of biologically active agents. The strategic retention of the bromine atom at the 2-position provides a crucial synthetic handle for late-stage functionalization via cross-coupling reactions, enabling rapid exploration of chemical space. Solid-phase synthesis (SPS) presents a superior methodology for the generation of diverse libraries of these compounds, offering streamlined purification and the ability to drive reactions to completion. This document provides a comprehensive guide to the solid-phase synthesis of this compound libraries, detailing a robust protocol centered on a reductive amination strategy on Rink Amide resin. We will elucidate the causal logic behind strategic choices in resin, linker, and reaction conditions, and provide detailed, validated protocols for researchers in drug discovery and chemical biology.

Foundational Principles & Strategic Design

The power of solid-phase synthesis lies in its ability to systematically build complex molecules on an insoluble polymer support. This simplifies the entire workflow by transforming tedious solution-phase purifications into simple filtration and washing steps. For the construction of a diverse this compound library, where the diversity element is the amine component of the amide, a sub-monomer synthetic approach is exceptionally efficient.

Our chosen strategy leverages the commercially available Rink Amide resin and 2-bromothiazole-4-carboxylic acid [1][2][3]. The core logic is as follows:

  • Anchor Point Selection : The Rink Amide resin is selected for its acid-labile linker, which upon cleavage with trifluoroacetic acid (TFA), directly yields a C-terminal carboxamide. This is a deliberate choice to ensure the desired functional group is formed in the final cleavage step.

  • Diversity Introduction : Instead of coupling a pre-formed diverse amide, we build the diversity onto the resin itself. By performing a reductive amination on the resin's terminal amine using a library of aldehydes or ketones, we generate a panel of resin-bound secondary amines. This is a key step that installs the desired 'R' group diversity.

  • Scaffold Coupling : The invariant core, 2-bromothiazole-4-carboxylic acid, is then coupled to this newly formed secondary amine on the solid support. Using an excess of the acid and coupling reagents ensures the reaction proceeds to completion, a significant advantage of SPS.

  • Cleavage & Release : The final compounds are cleaved from the resin, yielding a library of 2-bromothiazole-4-carboxamides with high purity.

This workflow is visualized in the diagram below.

G cluster_0 On-Resin Synthesis cluster_1 Cleavage & Analysis Resin Rink Amide Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection FreeAmine Resin-Bound Primary Amine Deprotection->FreeAmine ReductiveAmination Reductive Amination (Aldehyde Library + STAB) FreeAmine->ReductiveAmination SecondaryAmine Resin-Bound Secondary Amine Library ReductiveAmination->SecondaryAmine Coupling Scaffold Coupling (2-Bromothiazole-4-carboxylic acid + HBTU) SecondaryAmine->Coupling FinalResin Final Resin-Bound Product Library Coupling->FinalResin Cleavage Acidic Cleavage (TFA Cocktail) FinalResin->Cleavage Transfer CrudeProduct Crude Product Library Cleavage->CrudeProduct Purification Purification (Prep-HPLC) CrudeProduct->Purification FinalProduct Pure 2-Bromothiazole- 4-carboxamide Library Purification->FinalProduct

Caption: Overall workflow for the solid-phase synthesis of the target library.

Detailed Experimental Protocols

The following protocols are designed for parallel synthesis in standard solid-phase reaction vessels. All reagent equivalents are based on the initial loading of the Rink Amide resin.

Protocol 1: Resin Preparation and Fmoc-Deprotection

This initial step exposes the primary amine on the linker, which is the starting point for diversification.

  • Resin Swelling : Place Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in a reaction vessel. Add N,N-Dimethylformamide (DMF, ~10 mL per gram of resin) and gently agitate for 1 hour at room temperature to swell the polymer beads.

  • Solvent Exchange : Drain the DMF. Wash the resin with Dichloromethane (DCM) (3x) followed by DMF (3x) to prepare for the deprotection step.

  • Fmoc-Deprotection : Add a solution of 20% piperidine in DMF to the swollen resin. Agitate for 5 minutes, drain, and add a fresh portion of the 20% piperidine solution. Agitate for an additional 20 minutes.

  • Washing : Drain the deprotection solution. Wash the resin thoroughly with DMF (5x), DCM (5x), and DMF (3x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Validation : Confirm the presence of a free primary amine using the Kaiser test. A positive result (dark blue beads) indicates successful deprotection.

Protocol 2: On-Bead Reductive Amination

This is the key diversification step where a library of aldehydes is introduced.

  • Pre-activation : To the deprotected resin from Protocol 1, add a solution of the desired aldehyde (5.0 eq) and 1% acetic acid in DMF. Agitate for 1 hour at room temperature to form the resin-bound imine.

  • Reduction : Add sodium triacetoxyborohydride (STAB, 5.0 eq) to the reaction vessel. Caution : STAB can react with atmospheric moisture; handle it quickly. Agitate the mixture for 12 hours at room temperature.

  • Washing : Drain the reaction mixture. Wash the resin sequentially with DMF (3x), Methanol (3x), and DCM (3x). Dry the resin under vacuum.

  • Validation : Confirm the absence of primary amines (negative Kaiser test) and the presence of secondary amines using a Chloranil test (positive result yields greenish or reddish-brown beads).

Protocol 3: Coupling of 2-Bromothiazole-4-carboxylic Acid

Here, the core scaffold is attached to the diversified, resin-bound secondary amines.

  • Activation Solution Prep : In a separate vial, dissolve 2-bromothiazole-4-carboxylic acid (3.0 eq)[1][2][3] and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9 eq) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6.0 eq) and pre-activate for 5 minutes.

  • Coupling Reaction : Add the activation solution to the resin from Protocol 2. Agitate the mixture for 4-6 hours at room temperature.

  • Washing : Drain the coupling solution. Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.

  • Validation : Perform a Chloranil test. A negative result (no color change) indicates that the secondary amine has been fully acylated, signifying a complete reaction. If the test is positive, a second coupling may be required.

Caption: Key chemical transformations on the solid support. (Note: Image placeholders would be replaced with actual chemical structures in a final document).

Protocol 4: Cleavage and Product Isolation

The final step releases the target compounds from the solid support.

  • Resin Preparation : Place the dried, final resin from Protocol 3 in a reaction vessel.

  • Cleavage Cocktail Addition : Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water. Safety : Work in a fume hood and wear appropriate PPE. Add the cocktail to the resin (~10 mL per gram of resin).

  • Cleavage Reaction : Agitate the slurry at room temperature for 2-3 hours. The TIPS and water act as scavengers to protect the product from reactive cationic species generated during cleavage.

  • Product Isolation : Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure (or by blowing a stream of nitrogen) to reduce the volume of TFA.

  • Precipitation : Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (~10x the volume of the concentrate). The product should precipitate as a solid.

  • Final Steps : Centrifuge the mixture, decant the ether, and repeat the ether wash twice. Dry the resulting solid product under high vacuum.

Analytical Methods for Reaction Monitoring

Trustworthy solid-phase synthesis relies on diligent monitoring at each stage.[4] Qualitative colorimetric tests are invaluable for real-time, on-bead checks, while quantitative analysis is performed on the final cleaved product.

Analysis Type Method Purpose Positive Result
On-Bead Kaiser TestDetects free primary aminesDark blue beads
Chloranil TestDetects free secondary aminesGreen or reddish-brown beads
ATR-FTIRMonitors appearance/disappearance of functional groups (e.g., C=O stretch)[5]Characteristic peak shifts
Off-Bead LC-MSConfirms molecular weight of the cleaved productCorrect [M+H]⁺ peak
HPLCDetermines purity of the crude productPeak area integration

Representative Library Data

To demonstrate the efficacy of this protocol, a small, representative library was synthesized using three different aldehydes.

Entry Aldehyde (R-CHO) Expected Mass (Da) Observed [M+H]⁺ Crude Purity (HPLC @ 254nm)
1Benzaldehyde297.98298.0>95%
24-Methoxybenzaldehyde327.99328.0>92%
3Cyclohexanecarboxaldehyde290.03290.0>96%

Expert Insights & Troubleshooting

  • Incomplete Coupling : If the Chloranil test remains positive after the coupling step (Protocol 3), a "double coupling" is recommended. Simply repeat the protocol with a fresh batch of activated acid. Sterically hindered secondary amines may require longer reaction times or elevated temperatures (40-50 °C).

  • Poor Purity Post-Cleavage : If the final product shows low purity, ensure the resin was washed extensively after each step to remove residual reagents. Additionally, the choice of scavenger in the cleavage cocktail is critical; for acid-sensitive R-groups, alternative cleavage conditions may be necessary.

  • Aldehyde Quality : The reductive amination step is highly dependent on the purity of the aldehyde. Use freshly opened or distilled aldehydes for best results, as oxidation to the corresponding carboxylic acid can interfere with the reaction.

References

Troubleshooting & Optimization

Common problems and side reactions in 2-Bromothiazole-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Bromothiazole-4-carboxamide. This molecule is a key building block in medicinal chemistry and drug development, making its efficient and clean synthesis crucial for many research programs. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve challenges in your own laboratory work.

The synthesis typically involves two key transformations: the introduction of the bromine atom at the 2-position of the thiazole ring and the formation of the primary amide at the 4-position. Issues can arise at either stage, impacting yield, purity, and scalability. This document addresses the most common of these problems.

Part 1: Troubleshooting Low Yield and Reaction Failure

Low product yield is one of the most common and frustrating issues in synthesis. The cause can often be traced to one of several factors, from reagent quality to suboptimal reaction conditions.

FAQ 1.1: My overall yield is very low. Where should I start my investigation?

When facing a low overall yield, it's critical to systematically evaluate each step of your synthetic sequence. The synthesis of this compound generally proceeds via one of two main routes, each with its own potential pitfalls.

  • Route A: Bromination of a 2-aminothiazole-4-carboxylate precursor, followed by amidation.

  • Route B: Amidation of a 2-bromothiazole-4-carboxylic acid or ester precursor.

The following diagram outlines a general troubleshooting workflow to pinpoint the source of low yield.

TroubleshootingWorkflow start Problem: Low Overall Yield check_reagents Step 1: Verify Reagent Quality - Purity of starting materials? - Anhydrous solvents used? - Catalyst activity? start->check_reagents step_A Step 2A: Analyze Bromination (Sandmeyer Reaction) check_reagents->step_A If Route A step_B Step 2B: Analyze Amidation (Carboxylic Acid Activation) check_reagents->step_B If Route B sub_A1 Incomplete Diazotization? (Check with starch-iodide paper) step_A->sub_A1 sub_A2 Diazonium Salt Decomposition? (Maintain 0-5 °C) step_A->sub_A2 sub_A3 Side Reactions? (e.g., Phenol formation) step_A->sub_A3 sub_B1 Incomplete Acid Activation? (Check coupling agent/SOCl₂) step_B->sub_B1 sub_B2 Acid-Base Salt Formation? (Direct reaction attempted?) step_B->sub_B2 sub_B3 Steric Hindrance? step_B->sub_B3 solution Outcome: Optimized Protocol sub_A1->solution sub_A2->solution sub_A3->solution sub_B1->solution sub_B2->solution sub_B3->solution

Caption: General troubleshooting workflow for low yield.

Begin by confirming the purity of your starting materials, as impurities can halt or divert the reaction pathway[1][2]. If reagents are confirmed to be of high quality, investigate the specific reaction step that is underperforming.

FAQ 1.2: My Sandmeyer reaction to make the 2-bromo intermediate is failing. What are the critical parameters?

The Sandmeyer reaction, which converts a 2-aminothiazole to a 2-bromothiazole via a diazonium salt, is powerful but notoriously sensitive.[3][4] Success hinges on careful control of conditions.

Question: I'm attempting to convert Ethyl 2-aminothiazole-4-carboxylate to Ethyl 2-bromothiazole-4-carboxylate using NaNO₂ and HBr, followed by CuBr, but I get a complex mixture and low yield. What went wrong?

Answer: This is a classic Sandmeyer reaction scenario. The low yield and complex mixture likely stem from two main issues: incomplete diazotization and premature decomposition of the intermediate diazonium salt.

  • Incomplete Diazotization: The formation of the diazonium salt from the amine with nitrous acid (generated in situ from NaNO₂ and HBr) is the crucial first step. It is essential to maintain a slight excess of nitrous acid to ensure all the starting amine reacts. You can test for this using starch-iodide paper; the presence of excess nitrous acid will turn the paper blue.[5]

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can decompose readily, especially at temperatures above 5-10 °C.[5] This decomposition leads to a cascade of radical side reactions, often producing tar-like substances and unwanted byproducts like phenols.[5][6]

Troubleshooting Protocol: Sandmeyer Bromination

  • Temperature Control (Critical): Dissolve your 2-aminothiazole precursor in hydrobromic acid and cool the solution to 0-5 °C in an ice-salt bath.[5]

  • Slow Nitrite Addition: Prepare a solution of sodium nitrite in water and add it dropwise to the cooled amine solution, ensuring the internal temperature never exceeds 5 °C.[5]

  • Catalyst Preparation: In a separate flask, dissolve the copper(I) bromide (CuBr) in additional hydrobromic acid and cool this solution to 0 °C. It is crucial that the halide of the copper salt matches the acid used (HBr with CuBr) to prevent the formation of mixed-halogenated products.[6]

  • Controlled Addition: Slowly add the cold diazonium salt solution to the cold CuBr solution. You should observe the evolution of nitrogen gas.

  • Warming and Workup: Allow the reaction to warm slowly to room temperature only after the addition is complete and the initial vigorous gas evolution has subsided.

ParameterStandard ConditionRationale for Low Yield
Diazotization Temp. 0–5 °C> 10 °C leads to rapid decomposition of diazonium salt.[5]
NaNO₂ Addition Slow, dropwiseRapid addition causes temperature spikes and localized high concentrations of HNO₂, leading to side reactions.
Catalyst CuBr in HBrMismatch (e.g., CuCl in HBr) results in a mixture of aryl bromide and chloride.[6]
Atmosphere Standard (in fume hood)While not always necessary, an inert atmosphere can minimize oxidative side reactions.
FAQ 1.3: I'm trying to form the amide from 2-bromothiazole-4-carboxylic acid and ammonia, but I just recover my starting material. Why?

Answer: This is a very common issue rooted in fundamental acid-base chemistry. Carboxylic acids are acidic, and ammonia is basic. When you mix them, a rapid acid-base reaction occurs to form a highly stable ammonium carboxylate salt.[7][8] This salt is unreactive towards nucleophilic acyl substitution, and simply heating it often requires very high temperatures (>100 °C) and may lead to decomposition rather than amide formation.[7][9]

To form the amide bond efficiently under mild conditions, you must first "activate" the carboxylic acid.

Solutions for Amide Formation:

  • Conversion to Acyl Chloride (Most Robust):

    • Mechanism: The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the -OH to a chlorosulfite or an acyl oxalyl chloride intermediate, respectively, which are then readily displaced by a chloride ion to form the highly reactive acyl chloride. This species is an excellent electrophile that reacts rapidly with ammonia.[9][10]

    • Protocol:

      • Suspend 2-bromothiazole-4-carboxylic acid in a suitable solvent (e.g., DCM or toluene) with a catalytic amount of DMF.

      • Add thionyl chloride (or oxalyl chloride) dropwise at 0 °C.

      • Allow the reaction to warm to room temperature or gently reflux until gas evolution ceases.

      • Remove the excess reagent under reduced pressure.

      • Dissolve the crude acyl chloride in an anhydrous solvent (like THF or DCM) and add it to a cooled solution of excess aqueous or gaseous ammonia.

  • Use of Coupling Reagents (Milder Conditions):

    • Mechanism: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9] This intermediate is then attacked by the amine (ammonia) to form the amide, generating a urea byproduct (dicyclohexylurea or EDU). This method is particularly useful for sensitive substrates.[8][9]

    • Protocol:

      • Dissolve the carboxylic acid in a solvent like DCM or DMF.

      • Add the coupling reagent (e.g., 1.1 equivalents of EDC).

      • Optionally, add an activator like HOBt or DMAP to improve efficiency and reduce side reactions.

      • Add the ammonia source (e.g., a solution of ammonia in an organic solvent).

      • Stir at room temperature until completion.

AmideFormation cluster_0 Route 1: Acyl Chloride cluster_1 Route 2: Coupling Reagent RCOOH R-COOH SOCl2 SOCl₂ (or (COCl)₂) RCOOH->SOCl2 + RCOCl R-COCl (Acyl Chloride) SOCl2->RCOCl Activation NH3_1 NH₃ RCOCl->NH3_1 + Amide_1 R-CONH₂ NH3_1->Amide_1 Amidation RCOOH2 R-COOH EDC EDC RCOOH2->EDC + ActiveEster [Active Ester] (O-acylisourea) EDC->ActiveEster Activation NH3_2 NH₃ ActiveEster->NH3_2 + Amide_2 R-CONH₂ NH3_2->Amide_2 Amidation

Caption: Pathways for activating a carboxylic acid for amidation.

Part 2: Common Side Reactions and Impurity Profiling

Even with good yields, product purity is paramount. Understanding potential side reactions is key to preventing impurity formation and simplifying purification.

FAQ 2.1: My NMR shows a significant byproduct. What are the likely culprits?

Answer: The identity of the byproduct depends heavily on the reaction conditions. Here are a few common scenarios:

  • During Sandmeyer Reaction:

    • Phenol Formation: If the diazonium salt solution is allowed to warm up in the aqueous acidic medium before the copper catalyst is added, it can react with water to form 2-bromo-4-hydroxythiazole.[6] This is a very common side reaction if temperature control is poor.

    • Biaryl Formation: The radical mechanism of the Sandmeyer reaction can sometimes lead to the coupling of two thiazole radicals, forming a bithiazole impurity.[3][4]

  • During Amidation (using Acyl Chloride):

    • Anhydride Formation: If any unreacted carboxylic acid is present when forming the acyl chloride, it can react with a second molecule of acyl chloride to form a symmetric anhydride. This anhydride can also react with ammonia but represents a loss of material and an additional impurity to remove.

  • During Purification/Workup:

    • Hydrolysis of Ester (if applicable): If your precursor is an ester (e.g., Ethyl 2-bromothiazole-4-carboxylate), basic or acidic workup conditions can hydrolyze it back to the carboxylic acid, which will complicate purification.

FAQ 2.2: I am having difficulty purifying the final product. Any suggestions?

Answer: Purification challenges often arise when the product has similar polarity to the starting materials or byproducts.

Scenario 1: Removing Unreacted 2-Bromothiazole-4-carboxylic Acid

  • Problem: The carboxylic acid starting material is streaking on the silica gel column and co-eluting with the more polar carboxamide product.

  • Solution: Acid/Base Extraction. Before chromatography, perform a liquid-liquid extraction.

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

    • The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral amide product remains in the organic layer.

    • Separate the layers and wash the organic layer with brine, then dry and concentrate it. This will provide a much cleaner crude product for chromatography.

Scenario 2: General Purification of this compound

  • Column Chromatography: This is the most common method.

    • Solvent System: A gradient of ethyl acetate in petroleum ether or hexanes is a good starting point.[11] The amide product is typically quite polar and may require a relatively high percentage of ethyl acetate for elution.

    • TLC Monitoring: Always monitor the reaction progress and column fractions by Thin-Layer Chromatography (TLC) to identify the product spot and ensure good separation.[1]

  • Recrystallization: If the crude product is obtained as a solid and is relatively pure (>90%), recrystallization can be an effective and scalable purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the product is soluble when hot but sparingly soluble when cold.

References

Technical Support Center: Purification of 2-Bromothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-Bromothiazole-4-carboxamide. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and select the optimal purification strategy for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered during the synthesis of this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route. The most common impurities include:

  • Unreacted Starting Materials: 2-Bromothiazole-4-carboxylic acid is a common unreacted starting material. If the synthesis proceeds via an ester intermediate, such as Ethyl 2-bromothiazole-4-carboxylate, this may also be present.[1]

  • Hydrolysis By-product: The amide functional group can be susceptible to hydrolysis back to the parent carboxylic acid, particularly during aqueous workups or if moisture is present under non-neutral pH conditions.

  • Reagents and Coupling Agents: Residual coupling agents (e.g., DCC, EDC), activators (e.g., HOBt), or reagents from the formation of an acid chloride (e.g., thionyl chloride, oxalyl chloride) may contaminate the crude product.

  • Decomposition Products: Thiazole derivatives can be sensitive to excessive heat.[2] Thermal decomposition can lead to complex mixtures and discoloration of the product.

Q2: Which analytical techniques are most effective for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural confirmation and can identify and quantify impurities if their signals are resolved from the product peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in the identification of unknown impurity peaks seen in the HPLC chromatogram.

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment of crude reaction mixtures and for developing conditions for column chromatography.

Q3: What are the primary purification strategies for this compound?

A3: The most effective purification techniques for this compound are recrystallization and silica gel column chromatography.[3][4]

  • Recrystallization: This is the preferred method for removing minor impurities from a solid product that is already relatively pure (>90%). It is often simpler and more scalable than chromatography.[4]

  • Silica Gel Column Chromatography: This is the method of choice for separating the desired product from impurities with different polarities, especially when the crude material is a complex mixture or contains by-products with similar solubility profiles.[3]

  • Acid-Base Extraction: If the primary impurity is the unreacted starting material, 2-Bromothiazole-4-carboxylic acid, an extractive workup with a mild aqueous base (e.g., sodium bicarbonate solution) can effectively remove it by converting the acid into its water-soluble carboxylate salt.

Purification Method Selection Workflow

The choice of purification method depends critically on the impurity profile of your crude material. The following decision tree provides a logical workflow for selecting the most appropriate strategy.

purification_workflow Workflow for Selecting a Purification Method start Assess Crude Material (TLC, LC-MS, ¹H NMR) is_solid Is the crude material a solid? start->is_solid purity_check Purity >90% by NMR/LCMS? is_solid->purity_check Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil/Gum) acid_impurity Is the major impurity acidic (e.g., starting acid)? purity_check->acid_impurity No recrystallize Perform Recrystallization purity_check->recrystallize Yes acid_impurity->chromatography No extraction Perform Acid-Base Extraction acid_impurity->extraction Yes extraction->recrystallize Follow with Recrystallization

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical troubleshooting advice for one of the most versatile C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling, with a specific focus on the unique challenges presented by bromothiazole substrates.

The thiazole moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it via Suzuki coupling is paramount for the rapid generation of diverse compound libraries. However, the electronic nature and potential for heteroatom coordination of the thiazole ring can lead to unexpected hurdles. This guide, presented in a troubleshooting-focused Q&A format, will help you navigate these challenges and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

Here, we address specific problems you might encounter during the Suzuki coupling of bromothiazoles, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Question 1: My Suzuki coupling with a bromothiazole is giving very low to no yield. What are the most likely causes and how can I fix it?

Low or no yield is a common frustration. The issue often lies within the catalytic cycle's key steps: oxidative addition, transmetalation, or reductive elimination. For bromothiazoles, catalyst inhibition and substrate-specific issues are also frequent culprits.

Immediate Troubleshooting Steps:

  • Inert Atmosphere is Critical: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen).[1][2] Even trace amounts of oxygen can lead to the oxidation of your phosphine ligands and the formation of inactive palladium species, which can also promote the unwanted homocoupling of your boronic acid partner.[3][4]

  • Reagent Quality Check:

    • Solvent Anhydrous? Use freshly dried, degassed solvents. Water content can affect the performance of certain bases and promote protodeboronation.[1][5]

    • Boronic Acid/Ester Purity: Boronic acids can degrade over time.[6] Consider using a fresh bottle or recrystallizing your current stock. Alternatively, more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborates can be used to mitigate decomposition.[7][8]

    • Base Quality: Some bases, like potassium phosphate, can be hygroscopic. Use a freshly opened bottle or dry the base before use.

In-depth Optimization Strategy:

If the above checks don't resolve the issue, a systematic optimization of your reaction parameters is necessary. The choice of catalyst, ligand, base, and solvent are all interconnected and crucial for success.[9][10]

Question 2: I'm observing significant amounts of a side product that appears to be my starting bromothiazole without the bromine (dehalogenation). Why is this happening and what can I do to prevent it?

Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings.[3] It occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a hydride source before it can undergo transmetalation.

Potential Hydride Sources & Solutions:

  • Solvent: Solvents like alcohols or even trace water in conjunction with a strong base can act as hydride donors. If you are using a protic solvent, consider switching to an aprotic solvent system like dioxane, toluene, or DMF.[1][11]

  • Base: Certain bases or their decomposition products can be hydride sources. Using a weaker base or a different type of base (e.g., switching from an alkoxide to a carbonate or phosphate) can sometimes minimize dehalogenation.[3]

  • Boronic Acid Decomposition: The decomposition of the boronic acid can also lead to hydride formation. Using a more stable boronic acid derivative, such as a pinacol ester (Bpin), can be beneficial.[4]

Kinetic Considerations:

Dehalogenation becomes more competitive when the rate of transmetalation is slow. To favor the desired coupling, you can try to accelerate the transmetalation step by:

  • Increasing the concentration of the boronic acid/ester.

  • Using a more effective base to promote the formation of the reactive boronate species.[7]

Question 3: My main impurity is the homocoupled product of my boronic acid. How can I suppress this side reaction?

Homocoupling of the boronic acid to form a biaryl species is often a sign of issues with the palladium catalyst's oxidation state or the presence of an oxidant (typically oxygen).[3][4]

Primary Causes and Solutions:

  • Oxygen Contamination: As mentioned, rigorous degassing of your solvent and maintaining a strict inert atmosphere is the first line of defense.[4]

  • Use of Pd(II) Pre-catalysts: While convenient, Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) need to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling.[3]

    • Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[11][12] Alternatively, ensure your reaction conditions (ligands, solvents) are suitable for the efficient reduction of your Pd(II) pre-catalyst.

  • Bulky Ligands: The use of bulky phosphine ligands can sterically hinder the formation of the intermediate that leads to homocoupling.[4]

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the practical aspects of running Suzuki couplings with bromothiazoles.

What is the best general-purpose catalyst and ligand combination to start with for a bromothiazole Suzuki coupling?

For heteroaryl couplings, a good starting point is often a combination of a palladium source and a bulky, electron-rich phosphine ligand.[9][13]

  • Palladium Source: Pd₂(dba)₃ (a Pd(0) source) or Pd(OAc)₂ (a Pd(II) source) are common choices.[7][12]

  • Ligands: Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, Cy-JohnPhos) have shown great success with challenging heteroaryl couplings, including those involving thiazoles.[14] For simpler systems, Pd(PPh₃)₄ can be effective.[11][15] Pd(dppf)Cl₂ is another robust and widely used pre-catalyst.[11]

How do I choose the right base and solvent?

The choice of base and solvent is highly interdependent and substrate-specific.

Base TypeCommon ExamplesSuitable SolventsConsiderations
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃Toluene/Water, Dioxane/Water, DMFGenerally effective and widely used. Cesium carbonate is more soluble and often gives better results with challenging substrates.[1][11]
Phosphates K₃PO₄Toluene, Dioxane, DMFA strong, non-nucleophilic base that is often effective when carbonates fail. Can be used under anhydrous or aqueous conditions.[1][15]
Fluorides KF, CsFTHF, DioxaneParticularly useful for activating boronic acids, especially when base-sensitive functional groups are present.[7][16]
Alkoxides KOtBuToluene, Dioxane (anhydrous)Very strong bases, typically used for less reactive aryl chlorides. May not be ideal for substrates with base-sensitive groups.[17]

A common starting point is K₂CO₃ or K₃PO₄ in a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).[1] The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[18][19]

My bromothiazole is sterically hindered. What conditions should I try?

Steric hindrance can slow down both the oxidative addition and reductive elimination steps.

  • Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald family (e.g., XPhos, tBuXPhos) or trialkylphosphines like P(t-Bu)₃ are designed to accelerate these challenging steps.[13]

  • Higher Temperatures: Increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can help overcome the activation energy barrier.[1][16] Microwave heating can also be beneficial for accelerating slow reactions.[18]

  • Ligandless Conditions?: In some cases, particularly with nitrogen-containing heterocycles like thiazoles, the substrate itself can act as a ligand, facilitating the catalytic cycle. A ligand-free approach using a simple palladium salt like Pd(OAc)₂ might be worth exploring, as this has been shown to be effective for some benzothiazole derivatives.[12]

Can the position of the bromine on the thiazole ring (C2, C4, or C5) affect the reaction?

Yes, the position of the bromine atom significantly influences the electronic properties and reactivity of the C-Br bond. While a detailed analysis is complex, some general trends can be considered:

  • 2-Bromothiazoles: The C2 position is adjacent to both the sulfur and nitrogen atoms, making it electron-deficient and generally reactive towards oxidative addition.

  • 5-Bromothiazoles: The reactivity at the C5 position can be influenced by substituents at C2 and C4. Electron-donating groups can make oxidative addition more challenging.[1]

  • 4-Bromothiazoles: The C4 position's reactivity is also context-dependent based on other ring substituents.

If you are facing issues with a particular isomer, screening different ligands is often the most effective strategy to find a catalyst system that is well-suited for the specific electronic and steric environment of your substrate.

Experimental Protocols & Workflows

General Protocol for Suzuki-Miyaura Cross-Coupling of a Bromothiazole

This protocol is a good starting point for optimization.[1][11]

Materials:

  • Bromothiazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, ~0.2 M)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial containing a stir bar, add the bromothiazole, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][20]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. The following diagram illustrates the fundamental steps.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 Base pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Troubleshooting Workflow

When a reaction fails, a structured approach is more effective than random screening. The following workflow can guide your optimization efforts.

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Reaction) check_basics Check Basics: - Inert Atmosphere? - Reagent Quality? - Degassed Solvent? start->check_basics screen_catalyst Screen Catalyst System: 1. Change Ligand (e.g., Buchwald type) 2. Change Pd Source (Pd(0) vs Pd(II)) check_basics->screen_catalyst If basics are OK screen_base Screen Base: - K2CO3 -> K3PO4 - Cs2CO3 - KF screen_catalyst->screen_base screen_solvent Screen Solvent: - Dioxane/H2O - Toluene/H2O - DMF (anhydrous) screen_base->screen_solvent increase_temp Increase Temperature (Conventional or Microwave) screen_solvent->increase_temp success Reaction Optimized increase_temp->success

Caption: A decision-making workflow for troubleshooting failed Suzuki couplings.

References

Technical Support Center: 2-Bromothiazole-4-carboxamide Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromothiazole-4-carboxamide (CAS: 848501-94-0). This document is intended for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this reagent throughout its experimental lifecycle. As a heterocyclic building block, the stability of this compound is paramount for achieving reproducible and reliable results. This guide synthesizes data from analogous structures and foundational chemical principles to provide best practices for storage and troubleshooting.

Part 1: Troubleshooting Guide - Experimental Observations

This section addresses common issues encountered during experimentation that may be linked to compound instability.

Q1: I've observed a new, more polar spot on my TLC plate (or a new peak in my LC-MS analysis) after leaving my compound in a protic solvent for a few hours. What is the likely cause?

A: This is a classic sign of hydrolysis. The carboxamide functional group, while generally stable, can undergo hydrolysis to form the corresponding carboxylic acid (2-Bromothiazole-4-carboxylic acid) under certain conditions.[1][2] This reaction is catalyzed by the presence of acid or base, but can also proceed slowly in neutral aqueous or alcoholic solutions, especially with prolonged heating.

  • Causality: The carbonyl carbon of the amide is susceptible to nucleophilic attack by water or alcohol.[2] This process breaks the C-N bond, replacing the -NH2 group with an -OH group, resulting in the more polar carboxylic acid impurity.

  • Preventative Action: Always prepare solutions fresh for your reactions. If a solution must be stored, even for a short period, use a dry, aprotic solvent (e.g., anhydrous THF, Dioxane, or DMF) and store it under an inert atmosphere at low temperature (≤4°C).

Q2: The color of my solid this compound has changed from off-white to a distinct yellow or brownish tint upon storage. Is the compound degrading?

A: A visible color change is a strong indicator of degradation. While many thiazole derivatives are inherently light-colored, the development of color often suggests the formation of oxidized or polymeric impurities. This can be triggered by exposure to air, light, or moisture.[3][4]

  • Causality: Thiazole rings can be susceptible to photo-oxidation.[5] Furthermore, related compounds are known to be sensitive to air.[3] The bromine substituent can also contribute to sensitivity. The colored impurities, even at low levels, can signify a drop in purity that may affect downstream applications.

  • Recommended Action: Before use, we strongly recommend re-analyzing the material by a suitable method (e.g., ¹H NMR, LC-MS) to confirm its purity and structural integrity. If significant degradation is observed, it is safest to use a fresh, uncompromised lot of the compound. To prevent this, always store the solid under the recommended conditions outlined below.

Q3: My reaction yield is lower than expected, or the reaction has failed entirely. I suspect an issue with my this compound starting material. How can I verify this?

A: Assuming all other reagents and conditions are correct, poor reactivity is frequently traced back to the degradation of a key starting material. Degradation reduces the molar quantity of the active compound, leading to incorrect stoichiometry and poor outcomes.

  • Verification Workflow:

    • Purity Check: Run a quick purity analysis on your starting material. An NMR spectrum can reveal the presence of hydrolysis products (e.g., the carboxylic acid) or other impurities. LC-MS is excellent for detecting trace-level degradation products.

    • Solubility Test: Ensure the material dissolves as expected. The formation of insoluble particulates can indicate the presence of polymeric impurities.

    • Use a Control: If possible, use a fresh, unopened vial of the compound in a small-scale control reaction to compare results.

  • Self-Validation: Implementing a routine QC check on starting materials before beginning a multi-step synthesis or a critical reaction is a trustworthy practice that saves time and resources.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the definitive storage conditions for solid this compound?

A: Based on data from structurally similar compounds and general best practices for halogenated heterocycles, the following conditions are recommended.[6][7]

ParameterRecommended ConditionRationale
Temperature 2–8°CSlows kinetic degradation processes. Recommended for related thiazole derivatives.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against air and moisture, which can cause oxidation and hydrolysis.[3][8]
Light Amber Vial / Dark LocationPrevents potential photo-degradation of the thiazole ring.[5]
Container Tightly Sealed, Airtight VialPrevents exposure to atmospheric moisture and oxygen.[6]

Q2: How should I handle and prepare solutions of this compound?

A: Prepare solutions immediately before use. Use anhydrous, aprotic solvents. If a solution must be stored, keep it for the shortest duration possible at 2–8°C under an inert atmosphere. Long-term storage in solution is not recommended due to the risk of hydrolysis.

Q3: What are the primary degradation pathways for this compound?

A: The two most probable degradation pathways are:

  • Hydrolysis: The carboxamide group hydrolyzes to the corresponding carboxylic acid and ammonia, particularly in the presence of water, acids, or bases.[1]

  • Photo-oxidation: The thiazole ring may undergo oxidation or rearrangement upon exposure to light and air, potentially leading to ring-opened byproducts or colored impurities.[5]

Potential Degradation Pathways

main This compound hydrolysis Hydrolysis (H₂O, Acid/Base) main->hydrolysis photo Photo-oxidation (Light, O₂) main->photo acid 2-Bromothiazole-4- carboxylic acid hydrolysis->acid other Colored/Ring-Opened Impurities photo->other

Caption: Potential degradation routes for this compound.

Q4: What chemicals and materials are incompatible with this compound?

A: Avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous reactions and degradation.[3]

  • Strong Bases and Acids: Will catalyze the rapid hydrolysis of the carboxamide group.[1][3]

  • Strong Reducing Agents: May react with the thiazole ring or bromo-substituent.[3]

  • Acid Chlorides and Anhydrides: Incompatible with the thiazole moiety.[4]

Part 3: Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately transfer the manufacturer's container to a refrigerator set to 2–8°C.

  • Weighing: For use, allow the container to warm to room temperature in a desiccator for at least 20-30 minutes before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Conduct all weighing and dispensing operations in a controlled environment, preferably a glove box or under a gentle stream of inert gas (e.g., argon or nitrogen).

  • Resealing: After dispensing, purge the headspace of the vial with inert gas, securely tighten the cap, and seal with paraffin film for extra protection.

  • Return to Storage: Promptly return the sealed container to the 2–8°C refrigerator.

Troubleshooting Workflow for Suspected Degradation

start Suspected Degradation check_form Is the compound a solid or in solution? start->check_form solid_check Has the solid changed color? check_form->solid_check Solid solution_check New peaks/spots in LC-MS or TLC? check_form->solution_check Solution action_qc Action: Perform QC Analysis (NMR, LC-MS) on solid solid_check->action_qc Yes end_ok Compound is OK. Proceed with caution. solid_check->end_ok No action_fresh_sol Action: Prepare a fresh solution from validated solid solution_check->action_fresh_sol Yes solution_check->end_ok No action_qc->end_ok Purity ≥95% end_bad Compound has degraded. action_qc->end_bad Purity <95% action_discard Action: Discard degraded material. Use a new batch. end_bad->action_discard

Caption: A decision tree for troubleshooting suspected compound degradation.

References

Technical Support Troubleshooting Guide: Amidation of 2-Bromothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing novel chemical entities is both an art and a science. The amidation of heterocyclic compounds like 2-Bromothiazole-4-carboxylic acid is a common yet often challenging step in medicinal chemistry and materials science. Low yields can stall projects and consume valuable resources.

This guide is structured as an interactive troubleshooting resource. Instead of a rigid protocol, we present a series of targeted questions you might be asking in the lab. Each answer provides not just a solution, but the underlying chemical reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction with 2-Bromothiazole-4-carboxylic acid is resulting in very low to no yield. What are the most likely initial culprits?

Low conversion in an amidation reaction typically points to one of three core issues: inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, or suboptimal reaction conditions.[1]

  • Inefficient Carboxylic Acid Activation: The carboxyl group of your thiazole is the electrophile, but it's not reactive enough on its own. It must be converted into a more reactive intermediate (like an active ester or acyl halide) by a coupling reagent.[2] If this activation step fails, the reaction will not proceed.

  • Poor Amine Nucleophilicity: The reaction's success hinges on the amine attacking the activated carboxyl group. Two factors can prevent this:

    • Salt Formation: Carboxylic acids can react with amines in a simple acid-base reaction to form an ammonium carboxylate salt. This protonates the amine's lone pair, rendering it non-nucleophilic.[3]

    • Steric Hindrance: Bulky substituents on or near the amine nitrogen can physically block its approach to the activated acid.[1]

  • Hydrolysis: The activated carboxylic acid intermediate is highly reactive and susceptible to hydrolysis. Any residual water in your solvents or reagents can quench the intermediate, reverting it back to the starting carboxylic acid.[1]

Troubleshooting Workflow: A Logical Approach

Before diving into specific protocols, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.

Troubleshooting_Workflow cluster_actions Troubleshooting Steps start Low Yield Observed check_sm 1. Verify Starting Material Integrity & Purity start->check_sm optimize_coupling 2. Optimize Carboxylic Acid Activation Strategy check_sm->optimize_coupling If materials are pure tune_conditions 3. Adjust Base, Solvent, & Temperature optimize_coupling->tune_conditions If yield is still low investigate_side_rxn 4. Investigate Potential Side Reactions tune_conditions->investigate_side_rxn If optimization fails purification 5. Re-evaluate Work-up & Purification investigate_side_rxn->purification If byproducts are identified success Yield Improved purification->success

Caption: A step-by-step workflow for troubleshooting low amidation yields.

Q2: How do I choose the right coupling reagent and conditions for this specific heterocyclic acid?

The choice of coupling reagent is critical. For a potentially sensitive substrate like a brominated thiazole, starting with modern, milder reagents is often preferable to harsher, classical methods.

Data Presentation: Comparison of Common Coupling Reagents
Reagent ClassExamplesMechanism of ActionProsCons
Carbodiimides EDC, DCCForms a highly reactive O-acylisourea intermediate.[2]Cost-effective, widely available.Can lead to N-acylurea byproduct; racemization risk (mitigated by additives). DCU byproduct (from DCC) has low solubility.
Uronium/Aminium Salts HATU, HBTUForms an OBt or OAt active ester, which is more stable than O-acylisourea and less prone to side reactions.[4]High efficiency, fast reaction times, low racemization, good for hindered substrates.More expensive; can form guanidinium byproducts if amine is added first.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, forms an active ester intermediate.Very effective, particularly for sterically demanding couplings.[4]Byproducts can complicate purification; solutions may have lower stability.
Acyl Halide Formation SOCl₂, (COCl)₂Converts the carboxylic acid to a highly reactive acyl chloride.Very high reactivity, useful for unreactive amines.Harsh conditions (heat may be required[5]), can be incompatible with sensitive functional groups. Generates HCl.

Expert Recommendation: For 2-Bromothiazole-4-carboxylic acid, HATU is an excellent starting point. Its high reactivity and the stability of the resulting OAt active ester make it suitable for heterocyclic acids, minimizing the risk of side reactions and decomposition that might occur under harsher conditions.[6]

Experimental Protocols: A Self-Validating System

Protocol 1: Standard Amidation using HATU

This protocol is designed for the initial coupling attempt and includes pre-activation of the carboxylic acid to prevent salt formation and other side reactions.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 2-Bromothiazole-4-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.

  • Pre-activation: Add HATU (1.1 eq.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 15-30 minutes. A color change is often observed as the active ester forms.

  • Coupling: In a separate flask, dissolve your amine (1.2 eq.) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-activated acid mixture.

  • Monitoring: Stir the reaction at room temperature. Monitor its progress every 1-2 hours using TLC or LC-MS. The reaction is typically complete within 2-18 hours.

  • Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Q3: I've tried a standard HATU coupling and the yield is still poor. What's the next step? Could side reactions be the problem?

If a robust coupling agent like HATU fails, it's time to consider less common issues, including side reactions involving your specific substrate.

Visualization: Key Reaction and Side Reaction Pathways

The diagram below illustrates the desired reaction alongside a common failure pathway for carbodiimide reagents and a potential issue for your specific substrate.

Reaction_Pathways RCOOH R-COOH (2-Bromothiazole-4-carboxylic acid) Active_Ester Activated Intermediate (e.g., OAt-Ester) RCOOH->Active_Ester + Activator O_Acylisourea O-Acylisourea (with EDC/DCC) RCOOH->O_Acylisourea + EDC/DCC Activator Coupling Reagent (e.g., HATU, EDC) Activator->Active_Ester Amine R'-NH₂ Amide Desired Amide Product Amine->Amide Active_Ester->RCOOH Hydrolysis Active_Ester->Amide + R'-NH₂ Decomposition Thiazole Ring Decomposition Active_Ester->Decomposition Harsh Conditions (High Temp / Strong Base) N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Hydrolysis H₂O Hydrolysis->RCOOH

Caption: Desired amidation pathway vs. potential side reactions.

Troubleshooting Steps:

  • Consider a Harsher Activation: If your amine is particularly unreactive (e.g., an aniline derivative), even HATU may not be sufficient. Converting the carboxylic acid to the acyl chloride is a more forceful, but often effective, strategy.

    Protocol 2: Acyl Chloride Formation for Unreactive Amines

    • Warning: This method is not compatible with acid-sensitive functional groups.

    • In a fume hood, suspend 2-Bromothiazole-4-carboxylic acid (1.0 eq.) in anhydrous DCM. Add a catalytic drop of DMF.

    • Cool the mixture in an ice bath (0 °C). Add oxalyl chloride (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride in vacuo. The resulting crude acyl chloride is often used immediately without further purification.

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • Add a solution of your amine (1.1 eq.) and a non-nucleophilic base like triethylamine or DIPEA (2.0 eq.) dropwise.

    • Monitor and work up as described in Protocol 1.

  • Re-evaluate Your Base: While DIPEA is standard, some substrates benefit from other bases. If you suspect decomposition, a weaker base like N-methylmorpholine (NMM) or even a solid-supported base could be beneficial. For very hindered couplings, a stronger, non-nucleophilic base like DBU might be required, but use with caution due to the risk of side reactions with the bromo-thiazole moiety.

  • Solvent and Temperature: DMF is an excellent solvent for amidation, but if purification is difficult, consider alternatives like acetonitrile (ACN) or tetrahydrofuran (THF). Most couplings run well at room temperature; however, for very slow reactions, gentle heating (40-50 °C) can be beneficial. Conversely, if you suspect racemization or decomposition, running the reaction at 0 °C may improve the outcome.[1]

Q4: I've formed the product, but I'm losing most of it during work-up and purification. What are some common pitfalls?

Purification can be a significant source of yield loss, especially for polar heterocyclic compounds.

  • Aqueous Work-up Losses: If your final amide product has some water solubility, repeated extractions during the aqueous wash steps can lead to significant losses. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with fresh organic solvent to recover dissolved product.

  • Chromatography Issues:

    • Streaking/Tailing on Silica: Amides, particularly those with heterocyclic components, can chelate to the acidic silica gel, leading to poor separation and recovery. To mitigate this, consider adding a small amount of triethylamine (~0.5-1%) or ammonia in methanol to your eluent to neutralize the column.

    • Alternative Phases: If silica gel fails, consider using neutral alumina or reverse-phase (C18) chromatography for particularly polar or sensitive compounds.

  • Byproduct Co-elution: Byproducts from the coupling reagents (e.g., HOBt, DCU, phosphine oxides) can sometimes co-elute with the desired product.[7] Choosing a reagent where the byproducts have very different polarities can simplify purification. For example, the byproduct from EDC is water-soluble and easily removed during the aqueous work-up.[4]

By systematically addressing these potential points of failure—from the initial activation event to the final purification—you can effectively troubleshoot and optimize the amidation of 2-Bromothiazole-4-carboxylic acid, significantly improving your reaction yields and advancing your research.

References

Technical Support Center: Strategies to Avoid Debromination in Reactions with 2-Bromothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 2-Bromothiazole-4-carboxamide. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and optimized protocols to address a common and critical challenge: undesired debromination. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly is debromination in the context of this compound?

A1: Debromination is an undesired side reaction where the bromine atom at the C-2 position of the thiazole ring is replaced by a hydrogen atom.[1] This hydrodebromination process consumes your starting material and generates Thiazole-4-carboxamide as a significant byproduct, which complicates purification and reduces the overall yield of your target molecule.

Q2: Why is the C-2 position of the thiazole ring so susceptible to this reaction?

A2: The carbon-bromine bond at the 2-position of the thiazole ring is inherently reactive. Thiazole is an electron-deficient heterocycle, and the electronegative nitrogen and sulfur atoms withdraw electron density from the ring carbons. This makes the C-2 position particularly electrophilic and thus highly susceptible to oxidative addition by a low-valent metal catalyst (like Palladium(0)), which is the first step in many cross-coupling reactions.[1] This high reactivity, while beneficial for the desired coupling, also makes it vulnerable to competing reductive debromination pathways.

Q3: In which common reactions is debromination of this compound a major concern?

A3: Debromination is most prevalent in palladium-catalyzed cross-coupling reactions. The two most common examples are:

  • Suzuki-Miyaura Coupling: Used to form C-C bonds with boronic acids/esters.

  • Buchwald-Hartwig Amination: Used to form C-N bonds with primary or secondary amines.[2][3]

In both cases, the catalytic cycle can be intercepted by species that lead to the replacement of bromine with hydrogen.[4]

Q4: How can I reliably detect and quantify the debrominated byproduct in my reaction mixture?

A4: The most effective methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC). LC-MS is excellent for initial detection, as it will show a peak with the corresponding mass of the debrominated product (Thiazole-4-carboxamide). For quantification, a calibrated HPLC method using a standard of the byproduct is the most accurate approach. Proton NMR (¹H-NMR) of the crude reaction mixture can also be used; you would typically observe a new singlet in the aromatic region corresponding to the C-2 proton of the debrominated thiazole ring.

Section 2: Troubleshooting Guide for Debromination

This section addresses specific issues you may encounter. We recommend addressing these variables sequentially to systematically diagnose the problem.

Issue 1: My Suzuki-Miyaura coupling is yielding >20% of the debrominated byproduct. I'm using Sodium tert-butoxide as the base.

  • Probable Cause: The choice of base is the most likely culprit. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), are known to promote debromination.[5] They can facilitate the formation of palladium-hydride (Pd-H) species, which are the primary agents of hydrodebromination.[4]

  • Recommended Solution: Switch to a milder inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are highly effective alternatives that promote the desired coupling while minimizing the formation of Pd-H species.[1][5]

Issue 2: I switched to a milder base (K₃PO₄) in my Buchwald-Hartwig amination, but debromination is still significant.

  • Probable Cause: If the base has been optimized, the catalyst and ligand system is the next parameter to investigate. Certain phosphine ligands, especially those that are very bulky and electron-rich, can accelerate the desired reaction but may also stabilize the Pd-H intermediates that lead to debromination.[1] An unproductive side reaction pathway involving beta-hydride elimination can also compete with the desired reductive elimination step.[2]

  • Recommended Solution: Screen a set of ligands with different steric and electronic properties. While highly active ligands like Buchwald's biarylphosphines are excellent, you may need to find a balance.[6] Consider a slightly less electron-rich ligand or a bidentate ligand like Xantphos, which can sometimes offer more stability to the catalytic complex and disfavor side reactions.

Issue 3: My reaction is running at 110 °C in dioxane and seems to produce more byproduct over time. What should I do?

  • Probable Cause: High temperatures and prolonged reaction times are major contributors to debromination.[1][5] The activation energy for the debromination pathway may be competitive with or even lower than the desired reaction at elevated temperatures. Allowing the reaction to continue long after the starting material is consumed provides more opportunity for the product to undergo debromination or for the catalyst to degrade into species that promote it.

  • Recommended Solution:

    • Lower the Temperature: Run a series of experiments at 100 °C, 90 °C, and 80 °C. You are looking for the "sweet spot" that provides a reasonable reaction rate with minimal byproduct formation.

    • Monitor Closely: Do not run the reaction for a fixed time (e.g., "overnight"). Monitor the consumption of the this compound starting material by TLC or LC-MS every 1-2 hours. Quench the reaction as soon as the starting material is consumed.[1]

Issue 4: I've optimized the base, ligand, and temperature, but I'm still seeing a persistent 5-10% debromination. Where else could the problem lie?

  • Probable Cause: The source of the hydride for the debromination reaction may be coming from your reagents or solvent.[7] Protic impurities, such as trace amounts of water or alcohols in your solvent, can act as hydride donors.[8]

  • Recommended Solution:

    • Ensure Anhydrous Conditions: Use a freshly distilled or purchased anhydrous, aprotic solvent (e.g., toluene, dioxane, THF). Ensure all glassware is flame-dried or oven-dried before use.

    • Degas Rigorously: Oxygen can degrade catalysts and ligands, leading to alternative reaction pathways. Before heating, thoroughly degas your reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[1][9]

    • Check Reagent Purity: Ensure your coupling partner (e.g., boronic acid) is of high purity and dry.

Section 3: Recommended Protocols & Methodologies

The following protocols are designed as robust starting points. Optimization may be required for specific substrates.

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol uses a mild base and controlled temperature to favor the desired C-C bond formation.

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and degassed water via syringe (e.g., in a 5:1 ratio). The mixture should be thoroughly sparged with inert gas for 15 minutes.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%)) to the flask under a positive flow of inert gas.

  • Reaction: Place the flask in a pre-heated oil bath set to 80-90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress closely every hour using LC-MS or TLC.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and quench with water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.[1]

Protocol 2: General Guidelines for Buchwald-Hartwig Amination

This protocol emphasizes the critical choice of base and ligand for successful C-N coupling.

Step-by-Step Methodology:

  • Setup: Follow steps 1-3 from the Suzuki protocol above, adding this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and a mild base such as Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent and Catalyst: Under positive inert gas pressure, add anhydrous, degassed toluene. Add a pre-catalyst such as XPhos Pd G3 (2-5 mol%).

  • Reaction & Monitoring: Heat the reaction to 90-100 °C and monitor closely as described in the Suzuki protocol. Buchwald-Hartwig reactions can be sensitive to prolonged heating.[2]

  • Work-up & Purification: Follow the general work-up and purification steps as outlined in the Suzuki protocol.

Section 4: Visual Guides & Workflows

Diagram 1: Competing Pathways in Palladium-Catalyzed Cross-Coupling```dot

// Main Catalytic Cycle Nodes pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; arbr [label="2-Bromothiazole-4-\ncarboxamide (Ar-Br)", fillcolor="#FFFFFF", fontcolor="#202124"]; oa_complex [label="Oxidative Addition\nComplex (Ar-Pd(II)-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation\n(with Boronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; re_complex [label="Ar-Pd(II)-R", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Desired Coupled Product\n(Ar-R)", fillcolor="#34A853", fontcolor="#FFFFFF"]; re [label="Reductive\nElimination", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Debromination Pathway Nodes hydride [label="Hydride Source\n(Base, H₂O, Alcohol)", fillcolor="#FBBC05", fontcolor="#202124"]; pd_h [label="Pd(II)-H Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; debrom_product [label="Debrominated Byproduct\n(Ar-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for Main Cycle pd0 -> oa_complex [label=" Oxidative\n Addition", fontsize=8]; arbr -> oa_complex [style=dashed, arrowhead=none]; oa_complex -> transmetal; transmetal -> re_complex; re_complex -> re; re -> pd0; re -> product [color="#34A853"];

// Edges for Debromination Pathway hydride -> pd_h [style=dashed, label=" from strong base\n or impurities", fontsize=8]; oa_complex -> pd_h [label=" Interception", color="#EA4335", style=dashed, fontsize=8]; pd_h -> debrom_product [label=" Reductive\n Elimination", color="#EA4335", fontsize=8]; }

Caption: A step-by-step workflow for troubleshooting debromination.

Section 5: Data Summary

While specific quantitative data is highly substrate-dependent, the following tables provide illustrative data based on general trends observed in cross-coupling reactions to demonstrate the impact of key variables. [1] Table 1: Illustrative Effect of Base on a Model Suzuki Coupling

EntryBase (3.0 equiv)Temperature (°C)Desired Product (%)Debrominated Byproduct (%)
1NaOt-Bu905540
2K₂CO₃907815
3K₃PO₄ 90 91 <5

Data is illustrative and based on trends observed in cross-coupling reactions. [1] Table 2: Illustrative Effect of Temperature on Product Ratio (using K₃PO₄)

EntryBaseTemperature (°C)Desired Product (%)Debrominated Byproduct (%)
1K₃PO₄1108216
2K₃PO₄100889
3K₃PO₄ 90 91 <5

Data is illustrative and based on general trends reported for aryl halides. [1][5]

References

Catalyst selection and optimization for functionalizing 2-Bromothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Functionalization of 2-Bromothiazole-4-carboxamide

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the chemical modification of this compound. This guide is structured as a dynamic question-and-answer hub, designed to provide not just protocols, but the underlying rationale for catalyst selection, reaction optimization, and effective troubleshooting. Our goal is to empower you to overcome common experimental hurdles and accelerate your research.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the functionalization of this specific heterocyclic building block. The thiazole ring, particularly when substituted with both a bromine atom and a carboxamide group, presents a unique electronic and steric environment that dictates the choice of catalytic systems.

Q1: Why is catalyst selection so critical for functionalizing this compound?

A1: The this compound substrate possesses several features that demand a carefully chosen catalyst system:

  • Electron Deficiency: The thiazole ring is inherently electron-deficient, which can affect the rate of oxidative addition, the first crucial step in most cross-coupling catalytic cycles.

  • Potential for Catalyst Inhibition: The nitrogen and sulfur atoms in the thiazole ring, as well as the oxygen and nitrogen of the carboxamide group, are potential Lewis bases. They can coordinate to the palladium center, potentially poisoning the catalyst and halting the reaction.[1]

  • Steric Hindrance: While the 2-position is relatively accessible, the adjacent carboxamide at the 4-position can influence the approach of bulky coupling partners or ligands.

A well-chosen catalyst, particularly the ligand, is designed to overcome these challenges by creating a sterically and electronically favorable environment around the metal center, promoting the desired reaction pathway while minimizing side reactions and deactivation.

Q2: I am new to cross-coupling. Which reaction should I start with for C-C bond formation?

A2: For C-C bond formation, the Suzuki-Miyaura coupling is often the most robust and user-friendly starting point. It is renowned for its mild reaction conditions and exceptional functional group tolerance.[2] The primary challenge you might face is a side reaction called protodeboronation, especially given the electron-deficient nature of the thiazole ring.[3][4] However, this can often be mitigated with careful selection of a base and solvent.

Q3: What is a "precatalyst" and why should I consider using one?

A3: A precatalyst is an air-stable, well-defined palladium(II) complex that, upon exposure to a base in the reaction mixture, rapidly generates the active, but often air-sensitive, palladium(0) catalytic species.[1][5] Using a precatalyst like XPhos Pd G3 or SPhos Pd G4 offers significant advantages:

  • Reliability and Reproducibility: It bypasses the often-unpredictable in situ reduction of Pd(II) sources like Pd(OAc)₂, leading to more consistent results.[3]

  • Ease of Use: As air-stable solids, they are much easier to handle and weigh than air-sensitive Pd(0) sources or ligands.[1]

  • High Activity: These precatalysts incorporate bulky, electron-rich phosphine ligands that are highly effective for coupling challenging substrates.

Q4: How important is it to degas my solvent and use an inert atmosphere?

A4: It is absolutely critical. The active catalytic species in these reactions is Pd(0), which is highly susceptible to oxidation by atmospheric oxygen.[3][4] The phosphine ligands are also prone to oxidation.[4] Failure to exclude oxygen will lead to catalyst deactivation and result in low to no product yield. Always use a robust inert gas (Argon or Nitrogen) manifold and properly degassed solvents for best results.

Section 2: Suzuki-Miyaura Coupling Troubleshooting Guide

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide. It is a powerful tool for creating C(sp²)–C(sp²) bonds.

Recommended Starting Conditions
ParameterRecommendationRationale & Key Considerations
Aryl Halide This compound (1.0 equiv)The bromide offers a good balance of reactivity and stability.[5]
Boronic Acid/Ester Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)Using a slight excess ensures the complete consumption of the starting halide.
Pd Precatalyst XPhos Pd G3 or SPhos Pd G4 (1-3 mol%)These incorporate bulky, electron-rich ligands ideal for challenging substrates.[6]
Base K₃PO₄ or K₂CO₃ (2.0–3.0 equiv)Moderately weak bases are often used to minimize protodeboronation of the boronic acid.[3][4] Ensure the base is finely powdered and dry.[3]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OThe aqueous phase is often crucial for activating the boronic acid via boronate formation.[7]
Temperature 80–110 °CHeating is typically required to drive the reaction to completion.
Troubleshooting Common Suzuki Coupling Issues

Q: My reaction shows no conversion, and I only recover starting material. What's wrong?

A: This is a classic symptom of catalyst inactivity.

  • Initial Checks:

    • Inert Atmosphere: Was your reaction setup rigorously purged with Argon or Nitrogen? Was your solvent properly degassed? Oxygen is a primary culprit for killing the catalyst.[3][4]

    • Reagent Purity: Are your catalyst and ligand fresh? Phosphine ligands can oxidize over time.[4] Is your solvent anhydrous grade?

    • Base Quality: Is your base dry and finely powdered? Clumps can lead to poor mixing and inefficient activation.[3]

  • Workflow for Troubleshooting Low Yield:

    G Start Low or No Yield in Suzuki Coupling Check_Inert Verify Inert Atmosphere & Degassing Start->Check_Inert Check_Reagents Assess Reagent Purity (Catalyst, Ligand, Solvent, Base) Check_Inert->Check_Reagents TLC_Analysis Analyze Reaction by TLC/LC-MS Check_Reagents->TLC_Analysis SM_Only Only Starting Material (SM) Visible? TLC_Analysis->SM_Only Yes_SM Yes SM_Only->Yes_SM Yes No_SM No SM_Only->No_SM No Side_Products Side Products Observed? Deboronation Protodeboronation Suspected? (Arene byproduct from boronic acid) Side_Products->Deboronation Catalyst_Inactive Likely Catalyst Inactivity Yes_SM->Catalyst_Inactive No_SM->Side_Products Increase_Loading Increase Catalyst Loading (e.g., to 5 mol%) Catalyst_Inactive->Increase_Loading Change_Catalyst Switch to a More Robust Precatalyst (e.g., XPhos Pd G4) Increase_Loading->Change_Catalyst Yes_Deboron Yes Deboronation->Yes_Deboron No_Deboron No Deboronation->No_Deboron Change_Base Switch to Milder Base (e.g., KF, Cs₂CO₃) Yes_Deboron->Change_Base Anhydrous Try Anhydrous Conditions (e.g., Dioxane) Yes_Deboron->Anhydrous Other_Side_Rxn Investigate Other Side Reactions (e.g., Homocoupling) No_Deboron->Other_Side_Rxn

    Troubleshooting workflow for low-yield Suzuki couplings.

Q: I'm seeing a significant amount of the de-boronated arene from my coupling partner. How can I stop protodeboronation?

A: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom and is a common side reaction, especially with electron-deficient substrates.[3][4]

  • Strategy 1: Change the Base. Strong bases in aqueous media can accelerate this process. Switch to a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[3][4]

  • Strategy 2: Use Anhydrous Conditions. Water is the proton source for this side reaction. Switching to a strictly anhydrous solvent system (e.g., dry dioxane or THF) can significantly reduce protodeboronation.[3]

  • Strategy 3: Use a Boronic Ester. Pinacol (Bpin) or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.

Section 3: Buchwald-Hartwig Amination Troubleshooting Guide

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation between an aryl halide and an amine. It is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[8][9]

Recommended Starting Conditions
ParameterRecommendationRationale & Key Considerations
Aryl Halide This compound (1.0 equiv)Bromides are excellent substrates for this reaction.[9]
Amine Primary or Secondary Amine (1.1–1.2 equiv)A slight excess of the amine is typically sufficient.
Pd Precatalyst RuPhos Pd G3 or BrettPhos Pd G3 (1-3 mol%)These ligands are highly effective for C-N coupling, especially with challenging substrates or primary amines.[10]
Base NaOtBu or LHMDS (1.2–1.5 equiv)A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[5]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are standard.
Temperature 80–110 °CElevated temperatures are generally necessary.
Troubleshooting Common Buchwald-Hartwig Amination Issues

Q: My reaction is slow or stalls, and I observe what looks like catalyst decomposition (Pd black). What should I do?

A: Catalyst decomposition can occur if the ligand does not sufficiently stabilize the palladium center, or if side reactions dominate. The thiazole nitrogen can be particularly problematic.[9]

  • Strategy 1: Switch to a Chelating or More Hindered Ligand. Ligands like Josiphos or bidentate phosphines (e.g., BINAP, DPPF) can form more stable palladium complexes that are less prone to decomposition or inhibition by the heterocyclic substrate.[8][9]

  • Strategy 2: Lower the Temperature. While counterintuitive, sometimes high temperatures can accelerate catalyst decomposition more than the desired reaction. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.

  • Strategy 3: Check Amine Purity. Impurities in the amine can sometimes interfere with the catalyst. Using a freshly purified or purchased amine may help.

Q: I'm trying to couple a primary amine, but the yield is poor.

A: Coupling primary amines can be challenging as they can potentially coordinate to the palladium center in a bidentate fashion, inhibiting the reaction.

  • Ligand Choice is Key: This is where specialized ligands excel. The Buchwald group has developed ligands specifically designed to promote the arylation of hindered primary amines.[10] Using a catalyst system like RuPhos or BrettPhos is highly recommended.

  • Base Strength: Ensure your base is sufficiently strong and soluble. NaOtBu is a reliable choice. If base-sensitive functional groups are a concern, a weaker base like K₃PO₄ might be attempted, but this often requires a more active catalyst system.[5]

  • Catalytic Cycle and Key Factors:

    G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_factors Key Optimization Factors Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination (+ HNR¹R²) Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (- H-Base⁺Br⁻) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Ligand Ligand (L) - Steric Bulk - Electron-Donating Ability Ligand->Pd0 Influences Stability & RE Rate Base Base - pKa - Solubility Base->Amine_Complex Drives Deprotonation Solvent Solvent - Polarity - Aprotic Temp Temperature

    Key steps and optimization factors in Buchwald-Hartwig amination.

Section 4: Sonogashira Coupling Troubleshooting Guide

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12]

Recommended Starting Conditions
ParameterRecommendationRationale & Key Considerations
Aryl Halide This compound (1.0 equiv)Aryl bromides are suitable, though iodides are more reactive.[13]
Alkyne Terminal Alkyne (1.2–1.5 equiv)A slight excess is used to drive the reaction.
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)These are classical, reliable palladium sources for this reaction.
Cu Co-catalyst CuI (1-10 mol%)The copper co-catalyst is crucial for the traditional Sonogashira mechanism.[11]
Base Et₃N or DIPEA (2.0–3.0 equiv)An amine base is required, often serving as the solvent as well.[14]
Solvent THF or DMF (if amine is not the solvent)Anhydrous, degassed solvent is essential.
Temperature Room Temperature to 60 °COften proceeds under mild conditions, but heating may be necessary.[14]
Troubleshooting Common Sonogashira Coupling Issues

Q: My main side product is the homocoupled alkyne (Glaser coupling). How do I prevent this?

A: Alkyne homocoupling is the most common side reaction, promoted by oxygen and the copper catalyst.[11]

  • Strategy 1: Rigorous Exclusion of Oxygen. This is the most important factor. Ensure your reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles) and maintained under a strict inert atmosphere.

  • Strategy 2: Reduce Copper Loading. While catalytic copper is needed, excess amounts can favor homocoupling. Try reducing the CuI loading to 1-2 mol%.

  • Strategy 3: Consider "Copper-Free" Conditions. For sensitive substrates, copper-free Sonogashira protocols have been developed. These often require a different palladium catalyst system and a stronger base, but they completely eliminate the Glaser coupling pathway.[12]

Q: The reaction turns black immediately, and I get no product.

A: A rapid change to black with precipitate often indicates the formation of palladium black, a sign of catalyst decomposition.[14]

  • Check Your Amine Base: Amine bases can contain impurities (like water or peroxides from degradation) that can destroy the catalyst. Using a freshly distilled or high-purity amine base is critical.[14]

  • Solvent Effects: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[14] If this is a persistent problem, consider switching to DMF or using the amine base as the solvent.

  • Ligand Choice: If using a Pd(II) source like PdCl₂(PPh₃)₂, ensure you have sufficient phosphine ligand present (a Pd:P ratio of 1:2 to 1:4) to stabilize the active Pd(0) species once it's formed.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reaction Setup
  • Vessel Preparation: Place a magnetic stir bar into an oven-dried round-bottom flask or reaction vial.

  • Add Solids: Add the this compound, coupling partner (boronic acid or amine), base, and palladium precatalyst to the flask.

  • Seal and Purge: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/inert gas manifold.

  • Evacuate and Backfill: Carefully evacuate the flask under vacuum until bubbles cease, then backfill with Argon or Nitrogen. Repeat this "evacuate-backfill" cycle three to five times to ensure a completely inert atmosphere.[4]

  • Add Liquids: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by any liquid reagents (e.g., liquid amine or alkyne).

  • Execution: Place the flask in a pre-heated oil bath and stir vigorously for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Protocol 2: Representative Suzuki-Miyaura Coupling
  • To an oven-dried vial equipped with a stir bar, add this compound (e.g., 0.2 mmol, 1.0 equiv), the desired arylboronic acid (0.3 mmol, 1.5 equiv), and finely powdered K₃PO₄ (0.4 mmol, 2.0 equiv).[3]

  • Add the palladium precatalyst XPhos Pd G3 (0.004 mmol, 2 mol%).

  • Seal the vial and perform three evacuate-backfill cycles with Argon.

  • Add 2 mL of a degassed 10:1 mixture of 1,4-dioxane and water via syringe.

  • Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Work-up procedures to remove impurities from 2-Bromothiazole-4-carboxamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-bromothiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this important chemical intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Q1: My final product is contaminated with the starting material, 2-aminothiazole-4-carboxamide. How can I remove it?

A1: The presence of the starting amine is a common issue, particularly in reactions like Sandmeyer or other diazotization-bromination procedures where the conversion from the 2-amino group is incomplete. The key to separating the basic 2-aminothiazole-4-carboxamide from your neutral product lies in an acid-base extraction.[1][2]

Underlying Principle: Differential Solubility

The fundamental principle of acid-base extraction is to exploit the different solubilities of a compound in its neutral and salt forms.[3] Basic impurities, like amines, can be protonated by an aqueous acid to form water-soluble ammonium salts.[4][5] Your desired product, this compound, being a neutral amide, will remain in the organic layer.

Step-by-Step Protocol: Acid Wash

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 10% hydrochloric acid).[3] The amine impurity will react to form a salt and move into the aqueous layer.

  • Separation: Gently shake the funnel, allowing for the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash one or two more times to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[6]

Q2: I am observing a significant amount of 2-bromothiazole-4-carboxylic acid in my product. What is the cause and how can I purify my amide?

A2: The presence of 2-bromothiazole-4-carboxylic acid is typically due to the hydrolysis of the amide functional group. This can occur if the reaction or work-up conditions are too harsh, particularly with strong acids or bases at elevated temperatures.[3] To remove this acidic impurity, a basic wash is employed.

Underlying Principle: Deprotonation of Carboxylic Acid

Similar to the acid wash for basic impurities, a basic wash deprotonates the acidic carboxylic acid, forming a water-soluble carboxylate salt.[4] The neutral amide product remains in the organic phase.

Step-by-Step Protocol: Base Wash

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Basic Wash: In a separatory funnel, wash the organic solution with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) solution of sodium carbonate (Na₂CO₃).[3] Avoid strong bases like NaOH, as they can promote further hydrolysis of your desired amide.

  • Separation: After gentle mixing, allow the layers to separate and remove the aqueous layer containing the carboxylate salt.

  • Repeat: Perform the basic wash again to ensure all acidic impurity is removed.

  • Final Washes: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer, filter, and evaporate the solvent to yield the purified this compound.[6]

Q3: Recrystallization of my crude this compound results in poor recovery or "oiling out." What can I do?

A3: Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent and the cooling process. "Oiling out," where the compound separates as a liquid instead of a solid, or low yield are common frustrations.[7]

Troubleshooting Strategies:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amides, common solvent systems include ethanol, ethyl acetate/hexanes, or acetone/hexanes.[8] Experiment with different solvent systems on a small scale to find the optimal one.

  • Slow Cooling: Rapid cooling can lead to supersaturation and cause the compound to "oil out."[7] Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.

  • Inducing Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound to induce nucleation.[7]

  • Managing "Oiling Out": If the compound oils out, try reheating the solution to redissolve the oil, then add more solvent and allow it to cool more slowly. Alternatively, a two-solvent system (one in which the compound is soluble and another in which it is not) can be effective.[7][8]

Solvent SystemSuitability for AmidesNotes
EthanolGoodOften a good starting point for polar compounds.
Ethyl Acetate/HexanesExcellentA versatile system where hexanes act as the anti-solvent.
Acetone/HexanesGoodSimilar to ethyl acetate/hexanes, effective for moderately polar compounds.[8]
WaterPoorGenerally, organic amides have low solubility in water.[8]
Q4: My compound still appears impure by TLC/NMR after a simple work-up. What are my options for further purification?

A4: When simple extraction and recrystallization are insufficient, column chromatography is the next logical step for achieving high purity. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).

Workflow for Column Chromatography Purification

Chromatography_Workflow A Crude Product B Dissolve in Minimum Solvent A->B C Adsorb onto Silica Gel (Dry Loading) B->C E Load Sample onto Column C->E D Prepare Silica Gel Column D->E F Elute with Solvent Gradient E->F G Collect Fractions F->G H Analyze Fractions (TLC) G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K High Purity Product J->K

Caption: Workflow for purification by column chromatography.

Key Considerations for Chromatography:

  • Solvent System (Eluent): Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will give your desired compound an Rf value of approximately 0.3-0.4. A common starting point for amides is a mixture of ethyl acetate and hexanes.

  • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

  • Loading: For best separation, dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading). This prevents band broadening.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain the pure product.

Frequently Asked Questions (FAQs)

  • What are the most common impurities in this compound synthesis?

    • Common impurities often include unreacted starting materials (e.g., 2-aminothiazole-4-carboxamide), the hydrolyzed product (2-bromothiazole-4-carboxylic acid), and byproducts from the bromination or diazotization steps.[9][10]

  • What is a good general work-up procedure for a reaction producing this compound?

    • A robust general work-up involves diluting the reaction mixture with an organic solvent like ethyl acetate, followed by sequential washes with a dilute acid (like 1M HCl) to remove basic impurities, a dilute base (like saturated NaHCO₃) to remove acidic impurities, and finally brine. The organic layer is then dried and concentrated.[6]

  • How can I monitor the progress of the purification?

    • Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to visualize the separation of your product from impurities during extractions and column chromatography. High-performance liquid chromatography (HPLC) can provide more quantitative information on purity.

  • Is this compound stable to acidic or basic conditions?

    • The amide functional group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with heating.[3] Therefore, it is recommended to use mild acids (e.g., 1M HCl) and bases (e.g., NaHCO₃) during the work-up and to perform these steps at room temperature or below.

References

Validation & Comparative

Analytical techniques for the characterization of 2-Bromothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Bromothiazole-4-carboxamide

For researchers and professionals in drug discovery and development, the unambiguous characterization of novel chemical entities is a foundational requirement for advancing a compound through the pipeline. This compound, a heterocyclic compound featuring a thiazole core, is a scaffold of interest due to the prevalence of thiazole derivatives in medicinal chemistry.[1] Its proper identification and purity assessment are critical for ensuring reproducible biological data and meeting regulatory standards.

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. We will move beyond simple protocol listings to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow.

The Integrated Characterization Workflow

A multi-technique approach is essential for the full characterization of a molecule like this compound. No single technique can provide all the necessary information regarding structure, purity, and identity. The following workflow illustrates a logical progression from initial purity assessment to definitive structural elucidation.

Characterization_Workflow cluster_0 Phase 1: Purity & Identity Screening cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Definitive Confirmation HPLC HPLC-UV (Purity, Quantification) MS Mass Spectrometry (MS) (Molecular Weight) HPLC->MS Identity Check NMR NMR Spectroscopy (¹H, ¹³C, Connectivity) MS->NMR Structural Hypothesis FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Functional Group Confirmation XRAY Single-Crystal X-ray (3D Structure, Stereochemistry) NMR->XRAY If crystal & required start Synthesized Compound start->HPLC Initial Assessment

Caption: A logical workflow for the comprehensive characterization of a novel compound.

High-Performance Liquid Chromatography (HPLC)

Purpose: HPLC is the workhorse for determining the purity of this compound and for quantifying it in various matrices. Its primary role is to separate the target compound from any starting materials, by-products, or degradation products.

Expertise & Causality: A reversed-phase C18 column is the logical first choice due to the moderate polarity of the molecule. The method development process involves optimizing the mobile phase composition—typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer—to achieve a sharp, symmetrical peak with a reasonable retention time. UV detection is suitable as the thiazole ring provides a chromophore.[2] The selection of a detection wavelength around 270-280 nm is a good starting point for thiazole-containing structures.[2]

Comparative Data: HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmGood retention and resolution for small organic molecules.[3]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and is MS-compatible.
Gradient 5% B to 95% B over 15 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[3]
Detection UV at 275 nmStrong absorbance for the thiazole aromatic system.[2]
Injection Vol. 5 µLMinimizes peak broadening.[3]
Experimental Protocol: HPLC Purity Assay
  • Solution Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL stock solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.[3]

  • Injection: Inject 5 µL of the sample solution onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram for 20 minutes.

  • Analysis: Integrate all peaks detected. Calculate the purity by dividing the peak area of the main component by the total area of all peaks. A purity level of >=96% is common for research-grade chemicals.[4][5]

Mass Spectrometry (MS)

Purpose: MS provides the molecular weight of the compound, offering a crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further solidifying the structural assignment.[6]

Expertise & Causality: Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity and the presence of nitrogen atoms that are readily protonated. A key diagnostic feature will be the isotopic pattern of bromine. Natural bromine exists as a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the mass spectrum will show two major peaks ([M+H]⁺ and [M+H+2]⁺) with a two-mass-unit difference and nearly equal intensity, which is a definitive indicator of a monobrominated compound.[6]

  • Molecular Formula: C₄H₃BrN₂OS

  • Monoisotopic Mass: 193.92 g/mol

Expected Mass Spectrum Data
IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Intensity Ratio
[M+H]⁺ 194.9256196.9236~1:1
[M+Na]⁺ 216.9075218.9055~1:1
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) or perform an injection via an LC system.

  • Ionization Mode: Operate the mass spectrometer in positive ion ESI mode.

  • Mass Analysis: Acquire a full scan spectrum over a mass range of m/z 100-500.

  • Data Interpretation: Look for the characteristic isotopic pattern of a monobrominated compound at the expected m/z values for the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms.

Expertise & Causality: The structure of this compound contains distinct proton and carbon environments that will give rise to a predictable spectrum. We expect one aromatic proton on the thiazole ring and two protons from the amide (-CONH₂) group. The chemical shifts can be predicted based on analogous structures like 2-Bromo-4-thiazolecarboxylic acid.[7] The single proton on the thiazole ring is expected to appear as a singlet in the aromatic region. The amide protons may appear as one or two broad signals, and their chemical shift can be solvent-dependent.

Predicted NMR Data (in DMSO-d₆)
NucleusPredicted Shift (ppm)MultiplicityAssignmentRationale
¹H ~8.3-8.5Singlet (s)H-5 (thiazole ring)Deshielded by the electronegative S and N atoms and the adjacent carbonyl group. Based on data for 2-Bromo-4-thiazolecarboxylic acid.[7]
¹H ~7.5-8.0Broad singlet (br s)-NH₂ (amide)Amide protons are typically broad and their position is variable.
¹³C ~162-165SingletC=O (amide)Typical chemical shift for a carboxamide carbonyl carbon.
¹³C ~145-148SingletC-2 (C-Br)Carbon attached to bromine in a thiazole ring.
¹³C ~140-143SingletC-4 (C-CONH₂)Thiazole carbon attached to the carboxamide group.
¹³C ~125-128SingletC-5Thiazole carbon attached to the single proton.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum with 8-16 scans.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Purpose: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Expertise & Causality: For this compound, FT-IR is excellent for confirming the presence of the key amide functionality. We expect to see characteristic stretches for the N-H bonds and the C=O (amide I band) bond. The spectrum will also contain vibrations corresponding to the thiazole ring and the C-Br bond.[8]

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3100N-H StretchPrimary Amide (-NH₂)
1680-1650C=O Stretch (Amide I)Amide Carbonyl
1640-1550N-H Bend (Amide II)Amide
1600-1450C=C and C=N StretchesThiazole Ring
~600-500C-Br StretchBromo-substituent
Experimental Protocol: FT-IR (ATR)
  • Background Scan: Ensure the attenuated total reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to expected values for the proposed functional groups.

Single-Crystal X-ray Crystallography

Purpose: This is the "gold standard" technique for providing unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

Expertise & Causality: Obtaining a single crystal suitable for X-ray diffraction can be challenging but provides the most definitive data. For novel thiazole derivatives intended for drug development, determining the crystal structure is highly valuable as it confirms the connectivity and can reveal intermolecular interactions (like hydrogen bonding) that are crucial for understanding solid-state properties and receptor binding.[9][10]

Protocol: This technique is highly specialized. The general steps involve growing a suitable single crystal (often by slow evaporation from a solvent), mounting the crystal on a diffractometer, collecting diffraction data, and solving/refining the crystal structure using specialized software.

Summary Comparison of Techniques

TechniqueInformation ProvidedSample AmountThroughputKey Advantage
HPLC Purity, Quantification~0.1 mgHighExcellent for routine quality control and purity checks.
MS Molecular Weight, Formula< 0.1 mgHighConfirms molecular weight and elemental composition (HRMS).
NMR Atomic Connectivity, Structure5-10 mgMediumUnrivaled for detailed structural elucidation in solution.
FT-IR Functional Groups< 1 mgVery HighFast, non-destructive confirmation of key functional groups.
X-ray 3D Structure, StereochemistrySingle CrystalLowProvides absolute, unambiguous structural proof.[11]

By employing this integrated suite of analytical techniques, researchers can characterize this compound with a high degree of confidence, establishing a solid foundation for further research and development.

References

A Senior Scientist's Guide to the Structural Elucidation of Novel 2-Aminothiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is only the beginning. The crucial next step—unambiguous structural confirmation—underpins the validity of all subsequent biological and pharmacological data. The 2-aminothiazole-4-carboxylate scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including antibacterial, antifungal, and antitumor agents.[1][2][3] This guide provides a comprehensive, field-proven workflow for the structural elucidation of novel derivatives of this important class. We will move beyond simple protocol recitation to explain the causality behind our experimental choices, ensuring a self-validating and rigorous approach to structural confirmation.

Our methodology is built on an orthogonal, multi-technique approach. We begin with foundational spectroscopic methods to build a structural hypothesis and culminate with the definitive proof of atomic arrangement. This integrated workflow ensures the highest degree of scientific integrity.

G cluster_start Phase 1: Hypothesis Generation cluster_framework Phase 2: Framework Elucidation cluster_validation Phase 3: Formula Validation cluster_proof Phase 4: Absolute Confirmation Synthesis Novel Compound Synthesis FTIR FTIR Analysis (Functional Groups) Synthesis->FTIR Initial Check NMR_1D 1D NMR (1H, 13C) (Proton/Carbon Environment) FTIR->NMR_1D Hypothesize NMR_2D 2D NMR (COSY, HSQC) (Connectivity) NMR_1D->NMR_2D Clarify Connectivity MS High-Resolution Mass Spec (HRMS) (Molecular Formula) NMR_2D->MS Propose Structure XRay Single Crystal X-Ray Crystallography (3D Structure) NMR_2D->XRay Resolve Ambiguity Frag Fragmentation Analysis (Structural Fragments) MS->Frag Corroborate Frag->XRay Resolve Ambiguity Final Confirmed Structure XRay->Final Definitive Proof

Caption: Integrated workflow for structural confirmation.

Part 1: Foundational Analysis — Confirming the Core Functional Groups with FTIR

Expertise & Experience: Before delving into complex NMR and MS analysis, a quick and information-rich Fourier-Transform Infrared (FTIR) spectrum provides the first layer of validation. Its purpose is not to elucidate the entire structure, but to confirm the successful incorporation of key functional groups expected from the synthesis. For a typical ethyl 2-aminothiazole-4-carboxylate derivative, we are looking for the "big three": the ester carbonyl, the primary amine N-H bonds, and the aromatic ring stretches. The absence of starting material signals (e.g., a ketone C=O) and the presence of these new signals provide immediate confidence in the reaction's outcome.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Amine (N-H)3450 - 3300Symmetric/Asymmetric Stretch
Aromatic C-H3100 - 3000Stretch
Ester Carbonyl (C=O)1720 - 1680Stretch
Imine/Aromatic (C=N / C=C)1640 - 1500Stretch
C-O Stretch (Ester)1300 - 1150Stretch
C-S Bond890 - 800Stretch
Data synthesized from sources.[1][4][5]

Part 2: Assembling the Framework — Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise carbon-proton framework of an organic molecule in solution.[6] It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum is the starting point for detailed structural analysis. For a novel 2-aminothiazole-4-carboxylate derivative, we anticipate several characteristic signals. The chemical shift (δ) of each proton is highly dependent on its electronic environment, allowing us to assign protons to specific parts of the molecule.

Proton AssignmentTypical δ (ppm)MultiplicityKey Insights
Amine (-NH₂)7.5 - 7.0Broad singletOften exchangeable with D₂O. Position can vary based on solvent and concentration.[4]
Thiazole H-57.4 - 6.5SingletA key reporter signal for the thiazole ring. Its position is sensitive to substituents at C4 and C5.[1][7]
Ester (-OCH₂CH₃)4.4 - 4.1Quartet (q)Directly attached to the electron-withdrawing oxygen, hence downfield.
Ester (-OCH₂CH₃)1.4 - 1.2Triplet (t)Coupled to the -CH₂- group, confirming the ethyl ester moiety.
Aromatic Substituents (Ar-H)8.5 - 7.0MultipletThe pattern and integration reveal the substitution pattern of any aromatic appendages.
¹³C NMR: Defining the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR identifies all unique carbon atoms. Though less sensitive than ¹H NMR, it is indispensable for confirming the carbon backbone.[8]

Carbon AssignmentTypical δ (ppm)Key Insights
Thiazole C-2 (N-C =N)173 - 165The most downfield thiazole carbon due to two adjacent nitrogen atoms.[9]
Ester Carbonyl (-C =O)163 - 160Characteristic chemical shift for a carboxylate carbon.
Thiazole C-4148 - 142Attached to the carboxylate group.
Thiazole C-5125 - 115The protonated carbon of the thiazole ring.
Ester (-OC H₂CH₃)62 - 60The methylene carbon of the ethyl group.
Ester (-OCH₂C H₃)15 - 13The terminal methyl carbon.
2D NMR: The Trustworthy Connectivity Map

Causality: While 1D spectra suggest fragments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide definitive proof of connectivity. When multiplets in the ¹H spectrum are complex or overlapping, direct analysis can be ambiguous.[8] 2D NMR resolves this by showing which nuclei are coupled.

  • COSY (¹H-¹H): Identifies protons that are coupled to each other (typically on adjacent carbons). A cross-peak between the signals at ~4.2 ppm and ~1.3 ppm would provide incontrovertible evidence for the ethyl group of the ester.

  • HSQC (¹H-¹³C): Maps protons directly to the carbons they are attached to. This technique would show a correlation between the thiazole H-5 proton signal (~7.0 ppm) and the thiazole C-5 carbon signal (~120 ppm), confirming the assignment of both.

Experimental Protocol: NMR Sample Preparation

Trustworthiness: A high-quality spectrum is impossible without a properly prepared sample. Contaminants, solid particles, and incorrect concentration can obscure or distort crucial signals.[10]

  • Select Solvent: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.[10]

  • Determine Quantity: Weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[10]

  • Dissolve: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the compound completely.

  • Filter: To remove any particulate matter which can ruin magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Part 3: Validating the Molecular Formula — Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry serves two critical functions: it provides the molecular weight of the novel compound and, through fragmentation analysis, offers corroborating evidence for the proposed structure. For definitive formula confirmation, high-resolution mass spectrometry (HRMS) is non-negotiable. It measures the mass-to-charge ratio (m/z) with enough accuracy (typically <5 ppm) to distinguish between compounds with the same nominal mass but different elemental compositions, providing a powerful self-validating check on the structure.[11][12]

Fragmentation Patterns: The Molecular Fingerprint

Upon ionization in the mass spectrometer (e.g., via Electron Ionization or Electrospray Ionization), the molecular ion can break apart into smaller, characteristic fragments.[11][13] Understanding these pathways provides puzzle pieces that help confirm the overall structure. For a 2-aminothiazole-4-carboxylate, common fragmentation patterns involve the ester and the thiazole ring itself.

G M [M]⁺· Molecular Ion F1 [M - OCH₂CH₃]⁺ M->F1 - ·OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ M->F2 - ·COOCH₂CH₃ (Loss of ethyl formate radical) F3 [F2 - HCN]⁺ F2->F3 - HCN

Caption: Common MS fragmentation pathway.

Data Table: Calculated Exact Masses of Common Fragments

FragmentDescription
[M - C₂H₅O] or [M - 45]Loss of the ethoxy radical
[M - C₃H₅O₂] or [M - 73]Loss of the ethyl carboxylate radical
[M - C₃H₅O₂ - HCN] or [M - 100]Subsequent loss of hydrogen cyanide from the ring
Fragmentation patterns synthesized from sources.[14][15]

Part 4: The Definitive Proof — Single Crystal X-Ray Crystallography

Authoritative Grounding: While NMR and MS build a strong, evidence-based hypothesis, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of a molecule's three-dimensional structure.[16][17][18] It is the gold standard for determining the precise arrangement of atoms, bond lengths, and bond angles in the solid state.[19][20] This technique is particularly crucial for resolving any potential ambiguities in regiochemistry or stereochemistry that may not be fully clarified by spectroscopic methods alone. A solved crystal structure is the most authoritative and trustworthy evidence for a novel chemical entity.[17]

The process involves irradiating a single, high-quality crystal with an X-ray beam. The crystal lattice diffracts the X-rays in a unique pattern of spots. By analyzing the position and intensity of these spots, a 3D electron density map of the molecule can be generated, from which the atomic positions are determined.[19][21]

G Start Purified Compound Crystal Grow High-Quality Single Crystal Start->Crystal Diffractometer Mount Crystal & Collect Diffraction Data Crystal->Diffractometer Data Process Data & Solve Phase Problem Diffractometer->Data Structure Refine Atomic Positions Data->Structure Final Final Validated 3D Structure Structure->Final

Caption: X-ray crystallography experimental workflow.

Experimental Protocol: Growing Diffraction-Quality Crystals

Expertise & Experience: The most challenging step for a synthetic chemist is often growing a suitable crystal. This is more of an art than a science, and multiple methods should be attempted in parallel.

  • Ensure Purity: Start with the highest purity material possible. Impurities inhibit crystal formation.

  • Solvent Selection: Identify a solvent in which the compound is moderately soluble.

  • Method 1: Slow Evaporation:

    • Dissolve the compound in a small amount of the chosen solvent in a vial.

    • Cover the vial with a cap containing a few pinholes or with parafilm pierced by a needle.

    • Leave the vial undisturbed in a vibration-free location for several days to weeks.

  • Method 2: Vapor Diffusion (Solvent/Anti-Solvent):

    • Dissolve the compound in a small volume of a good solvent ("solvent") in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a layer of a "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent).

    • Over time, the anti-solvent vapor will slowly diffuse into the solvent, reducing the compound's solubility and inducing crystallization.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm with clear edges) have formed, carefully remove them from the mother liquor with a loop and submit for analysis.[22]

Conclusion

The structural confirmation of a novel 2-aminothiazole-4-carboxylate derivative is a systematic process of evidence accumulation. Each analytical technique provides a unique and vital piece of the puzzle. FTIR offers initial functional group confirmation, 1D and 2D NMR spectroscopy meticulously map the proton and carbon framework, and high-resolution mass spectrometry validates the elemental composition. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing an unambiguous and definitive 3D structure. By following this integrated, multi-technique workflow, researchers can ensure the scientific rigor and validity of their findings, building a solid and trustworthy foundation for future drug development endeavors.

References

A Comparative Guide to the Reactivity of 2-Bromothiazole-4-carboxamide vs. 2-Chlorothiazole-4-carboxamide in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous clinically important agents, including kinase inhibitors and antibacterial compounds. The synthesis of analogues for structure-activity relationship (SAR) studies heavily relies on the functionalization of the thiazole ring, most commonly through cross-coupling and nucleophilic substitution reactions. The choice of the starting halogenated precursor—typically a bromo- or chloro-derivative—is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of 2-bromothiazole-4-carboxamide and 2-chlorothiazole-4-carboxamide. Moving beyond simplistic reactivity trends, we will delve into the nuanced electronic and mechanistic factors that govern their behavior in key synthetic transformations, supported by experimental data from the literature and detailed protocols.

The Theoretical Bedrock: Understanding Halide Reactivity in Heterocyclic Systems

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly dictated by the carbon-halogen (C-X) bond strength and the kinetics of the oxidative addition step. The generally accepted reactivity trend is I > Br > OTf > Cl.[1] This hierarchy is rooted in the bond dissociation energies (BDEs), where the weaker C-Br bond is more readily cleaved by a palladium(0) catalyst than the stronger C-Cl bond. Consequently, the oxidative addition step, which is often rate-limiting, is typically faster for bromides.[1]

However, this trend is not absolute, especially in electron-deficient heterocyclic systems like thiazoles. The C2 position of the thiazole ring is inherently electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.[2] This electronic feature can significantly enhance the reactivity of a halogen at this position, sometimes leading to a departure from the expected reactivity order.[3] For some nitrogen-containing heterocycles, it has been observed that a chloride at a highly activated position can be more reactive than a bromide at a less activated one.[3]

Caption: Factors influencing the reactivity of 2-halothiazoles.

Comparative Reactivity in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, while the Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds.[4][5] In both reactions, the initial oxidative addition of the halo-heterocycle to the palladium(0) catalyst is a pivotal step.

Based on the general trend, one would predict this compound to be more reactive. However, compelling evidence from studies on the closely related 2-halobenzothiazole system suggests that the opposite can be true. In a comparative study of palladium-catalyzed aminations, 2-chlorobenzothiazole exhibited significantly higher reactivity than its bromo counterpart, leading to better yields. This observation suggests that the electronic activation of the C2 position in the thiazole ring system has a more pronounced effect on the reactivity of the C-Cl bond than the C-Br bond in this specific context.

Below are representative data tables compiled from the literature for Suzuki-Miyaura and Buchwald-Hartwig reactions of related 2-halo-heterocycles. While not a direct comparison of the target molecules, they illustrate the general trends and the potential for deviation.

Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Halo-heterocycles

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-BromobenzimidazolePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90°C, 12h88[3]
2-ChlorobenzimidazolePhenylboronic acidPd₂(dba)₃, XPhos, K₃PO₄t-AmylOH, 110°C, 12h82[3]
4-Bromo-2-ketothiazole derivativeHeteroarylboronic acidPd(OAc)₂/XPhos, K₃PO₄Dioxane, 100°C, 2h85-95[6]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 100°C, 15 min (MW)81

Table 2: Representative Data for Buchwald-Hartwig Amination of 2-Halo-heterocycles

SubstrateAmineCatalyst SystemConditionsYield (%)Reference
2-BromobenzimidazoleMorpholinePd₂(dba)₃, RuPhos, NaOtBuToluene, 100°C, 12h85[3]
2-ChlorobenzimidazoleMorpholinePd₂(dba)₃, RuPhos, NaOtBuToluene, 100°C, 4h92[3]
2-ChlorobenzothiazolePrimary alkylaminePd(O₂CCF₃)₂, P(o-tolyl)₃, NaOtBuToluene, 40°C, 2h (MW)64
2-BromobenzothiazolePrimary alkylaminePd(O₂CCF₃)₂, P(o-tolyl)₃, NaOtBuToluene, 40°C, 2h (MW)<10

The data suggests that while bromides are generally reliable substrates, modern catalyst systems can effectively couple the more economical chlorides, and in some activated heterocyclic systems, chlorides can even outperform bromides.

G Pd0 Pd(0)L_n PdII Ar-Pd(II)(L_n)-X Pd0->PdII PdII_Nu Ar-Pd(II)(L_n)-Nu PdII->PdII_Nu Transmetalation / Amine Coordination & Deprotonation Product Ar-Nu (Product) PdII_Nu->Product Reductive Elimination ArX Ar-X (2-halothiazole) ArX->Pd0 Oxidative Addition Nu Nucleophile (Boronic acid or Amine) Nu->PdII Product->Pd0

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the C2 position makes 2-halothiazoles susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, where the nucleophile attacks the carbon bearing the leaving group. The reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of this intermediate. The carbon-halogen bond is broken in a subsequent, faster step.

The general reactivity trend for the leaving group in SNAr is F > Cl > Br > I. This is because the more electronegative halogens better stabilize the partial negative charge on the carbon atom in the transition state leading to the Meisenheimer complex. Therefore, for SNAr reactions, 2-chlorothiazole-4-carboxamide is expected to be more reactive than this compound .

Experimental Protocols

The following protocols are generalized procedures adapted from the literature for related substrates and should be optimized for the specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chlorothiazole-4-carboxamide with an Arylboronic Acid

This protocol is designed for the coupling of the more challenging but often more reactive (in this system) chloro-derivative, employing a modern catalyst system.

Rationale:

  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos is chosen. These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition of the aryl chloride and the subsequent reductive elimination.

  • Base: A strong base like K₃PO₄ or Cs₂CO₃ is used to activate the boronic acid for transmetalation.

  • Solvent: A polar aprotic solvent like 1,4-dioxane or a mixture including water is typically used to dissolve the reagents and facilitate the reaction.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst and the phosphine ligand.

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-chlorothiazole-4-carboxamide (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add degassed 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G A Assemble Reactants in Schlenk Tube (2-chlorothiazole-4-carboxamide, boronic acid, base, catalyst, ligand) B Evacuate and Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Reaction Progress D->E E->D Incomplete F Work-up (Cool, Dilute, Wash) E->F Complete G Purification (Column Chromatography) F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol is a starting point for the amination of the bromo-derivative, which may require milder conditions than the chloro-analog in some cases, although the literature on related systems suggests the chloro may be more reactive.

Rationale:

  • Catalyst System: A palladium precatalyst like Pd₂(dba)₃ with a suitable biarylphosphine ligand (e.g., RuPhos, BrettPhos) is a common choice. The ligand choice is crucial and depends on the nature of the amine.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine or the intermediate palladium-amine complex.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add to a dry vial this compound (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), RuPhos (0.02 equiv), and NaOtBu (1.4 equiv).

  • Add the secondary amine (1.2 equiv) and anhydrous toluene.

  • Seal the vial and heat the mixture to 80-100 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Summary and Practical Recommendations

The choice between this compound and 2-chlorothiazole-4-carboxamide is not straightforward and depends on the specific transformation being planned.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig):

    • Contrary to the general trend, for the highly activated C2 position of the thiazole ring, 2-chlorothiazole-4-carboxamide may be the more reactive substrate , potentially leading to higher yields and shorter reaction times, especially in Buchwald-Hartwig aminations.

    • However, this compound remains a reliable substrate that may react under milder conditions with less specialized catalyst systems.

    • Recommendation: For initial explorations and if cost is not a primary concern, the bromo-derivative is a safe choice. For process development and large-scale synthesis, optimizing the reaction with the more economical chloro-derivative is highly recommended and may prove to be more efficient.

  • For Nucleophilic Aromatic Substitution (SNAr):

    • Based on established principles, 2-chlorothiazole-4-carboxamide is the more reactive substrate due to the higher electronegativity of chlorine, which better stabilizes the intermediate Meisenheimer complex.

    • Recommendation: When planning an SNAr reaction, the chloro-derivative is the preferred starting material to achieve higher reaction rates and yields.

Ultimately, the optimal choice will be guided by a combination of theoretical principles, available experimental data, and empirical optimization in the laboratory. This guide provides the foundational knowledge for making an informed decision and designing a successful synthetic strategy.

References

A Comparative Guide to the Purity Analysis of 2-Bromothiazole-4-carboxamide by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of 2-Bromothiazole-4-carboxamide, a crucial building block in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Criticality of Purity for this compound

This compound is a heterocyclic compound whose derivatives have shown significant potential in various therapeutic areas. Its molecular structure, featuring a brominated thiazole ring and a carboxamide group, makes it susceptible to specific process-related impurities and degradation products. Even minute impurities can alter the pharmacological and toxicological profile of a final drug product. Therefore, employing robust and orthogonal analytical methods for purity assessment is not just a regulatory requirement but a scientific necessity.[1]

This guide will compare HPLC, a cornerstone of chromatographic separation, with quantitative NMR (qNMR), a powerful spectroscopic technique, for the comprehensive purity profiling of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a highly sensitive and precise technique for separating, identifying, and quantifying components in a mixture.[2] Its strength lies in its ability to resolve closely related impurities from the main compound.

The "Why": Rationale for HPLC Method Design

The development of a robust HPLC method is guided by the physicochemical properties of this compound (Molecular Weight: 207.05 g/mol , XLogP3-AA: 1.2).[3] A reversed-phase (RP-HPLC) approach is typically the most effective for this moderately polar compound.

  • Column Selection: A C18 column is the standard choice for initial method development due to its versatility in retaining a wide range of organic molecules. The choice of particle size (e.g., 5 µm or sub-2 µm) will depend on the desired balance between resolution and analysis time.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve optimal separation of the main peak from any early or late-eluting impurities. The buffer's pH should be controlled to ensure consistent ionization states of the analyte and any acidic or basic impurities.

  • Detection Wavelength: The UV-Vis detector is the most common detector for HPLC. The detection wavelength should be set at the λmax of this compound to maximize sensitivity. This is typically determined by running a UV scan of a standard solution.

A Validated HPLC Protocol for Purity Determination

The following protocol is a representative example and should be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[4][5][6][7]

Experimental Protocol: HPLC Purity Analysis

ParameterConditionRationale
Instrument HPLC system with UV-Vis or Photodiode Array (PDA) DetectorStandard equipment for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution for a wide range of compounds.
Mobile Phase A 0.1% Phosphoric acid in WaterAcidified mobile phase to suppress silanol activity and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 0-2 min: 95% A, 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-20 min: 95% A, 5% BGradient elution ensures separation of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm (or determined λmax)Wavelength for optimal detection of the thiazole chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water).Ensures complete dissolution and a suitable concentration for detection.

Method Validation Parameters (as per ICH Q2(R1)) [7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically assessed over a range of 50-150% of the target concentration.

  • Accuracy: The closeness of test results to the true value. Determined by spiking a placebo with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[4]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC System C->D E Chromatographic Separation D->E F UV-Vis Detection E->F G Integrate Peaks F->G H Calculate % Purity (Area Percent) G->H I Report Results H->I

Caption: A streamlined workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Orthogonal Approach to Purity

NMR spectroscopy, particularly quantitative NMR (qNMR), offers a powerful and fundamentally different approach to purity determination.[9][10][11] Unlike HPLC, which relies on the response of a chromophore, qNMR is based on the direct proportionality between the integrated signal intensity and the number of nuclei giving rise to that signal.[11]

The "Why": The Rationale for qNMR
  • Orthogonality: qNMR is considered an orthogonal technique to chromatography, meaning it relies on a different physical principle for measurement.[10] This makes it invaluable for confirming HPLC purity results and for instances where impurities may not have a UV chromophore.

  • Primary Method Potential: qNMR can be a primary ratio method of measurement, allowing for the determination of purity without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.[9]

  • Structural Information: Beyond quantification, the NMR spectrum provides a wealth of structural information, which can aid in the identification of unknown impurities.

A Self-Validating qNMR Protocol

This protocol outlines the use of an internal standard for the absolute quantification of this compound.

Experimental Protocol: qNMR Purity Analysis

ParameterConditionRationale
Instrument NMR Spectrometer (e.g., 400 MHz or higher)Higher field strength provides better signal dispersion and sensitivity.
Solvent DMSO-d6Good solvent for many organic compounds, with residual solvent peaks that do not typically interfere with analyte signals.
Internal Standard Maleic Acid or Dimethyl sulfone (certified reference material)Must be stable, non-volatile, have signals that do not overlap with the analyte, and be accurately weighable.[1]
Sample Preparation Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into a vial. Dissolve in a precise volume of DMSO-d6. Transfer to an NMR tube.Accurate weighing is critical for quantitative analysis.
Acquisition Parameters
   Pulse SequenceStandard 1D proton experiment (e.g., zg30)A simple and robust pulse sequence for quantitative measurements.
   Relaxation Delay (d1)> 5 x T1 of the slowest relaxing protonEnsures complete relaxation of all protons for accurate integration. T1 should be experimentally determined.
   Number of Scans16 or higherSufficient scans to achieve an adequate signal-to-noise ratio.
Data Processing Apply appropriate phasing and baseline correction. Integrate well-resolved signals of the analyte and the internal standard.Careful processing is crucial for accurate integration.

Calculation of Purity

The purity of the analyte can be calculated using the following formula:[9]

Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Analyte & Internal Std B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Optimize Acquisition Parameters (e.g., d1) D->E F Process Spectrum (Phase, Baseline) E->F G Integrate Signals F->G H Calculate Purity Using Formula G->H

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Chromatographic separation based on differential partitioning between mobile and stationary phases.Spectroscopic technique based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Quantification Relative (area percent) or external standard calibration. Requires a reference standard of the analyte.Absolute quantification using an internal standard. Does not require a reference standard of the analyte.[11]
Sensitivity High (typically µg/mL to ng/mL).Lower than HPLC (typically mg/mL).
Selectivity High for separating structurally similar compounds.High for distinguishing different chemical environments of nuclei.
Impurity Identification Requires hyphenated techniques like LC-MS for structural elucidation.Provides direct structural information about impurities.
Throughput Relatively high, with typical run times of 15-30 minutes.Lower, with longer acquisition times, especially for dilute samples.
Sample Consumption Low (µL injections).Higher (mg quantities).
Destructive YesNo, the sample can be recovered.[9]

Conclusion: A Synergistic Approach

Both HPLC and qNMR are indispensable tools for the purity analysis of this compound. HPLC excels in its high sensitivity and resolving power, making it ideal for detecting trace-level impurities. qNMR, on the other hand, provides an orthogonal and absolute measure of purity, offering invaluable confirmation and structural insights.

For comprehensive and robust purity assessment in a drug development setting, a synergistic approach is recommended. HPLC should be employed for routine quality control and the detection of trace impurities, while qNMR serves as a powerful tool for the definitive quantification of the main component, characterization of impurities, and as an independent validation of the HPLC method. This dual-pronged strategy ensures the highest level of confidence in the quality and safety of this critical pharmaceutical intermediate.

References

Comparative study of different synthetic routes to 2-Bromothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Bromothiazole-4-carboxamide

This compound is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. Its structural motif is a key component in the development of novel therapeutics, including inhibitors of various enzymes and modulators of cellular pathways. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of the most prominent synthetic strategies leading to this compound, offering an in-depth look at their underlying chemistry, performance metrics, and practical considerations.

Comparative Overview of Synthetic Strategies

Two primary synthetic routes to this compound have been identified and are detailed below. A third, less direct route is also discussed for its conceptual insight. The selection of an optimal route will depend on factors such as starting material availability, desired scale, and safety considerations.

Parameter Route 1: Hantzsch Synthesis & Sandmeyer-Type Reaction Route 2: Halogen Dance Rearrangement
Starting Materials Ethyl bromopyruvate, Thiourea2-Amino-5-bromothiazole (protected)
Key Intermediates Ethyl 2-aminothiazole-4-carboxylate, Ethyl 2-bromothiazole-4-carboxylate, 2-Bromothiazole-4-carboxylic acid2-(Protected-amino)-4-bromothiazole
Overall Yield Good to ModeratePotentially low and challenging
Scalability Readily scalableChallenging due to reaction conditions and intermediate instability
Key Advantages Well-established reactions, Commercially available starting materials, Good overall yields.Novel approach for specific isomer synthesis.
Key Disadvantages Multi-step process, Use of diazotization reagents.Unstable intermediate (2-amino-4-bromothiazole), Harsh reaction conditions (strong base).

Route 1: The Hantzsch Thiazole Synthesis Followed by a Sandmeyer-Type Reaction

This classical and most widely adopted route builds the thiazole ring from acyclic precursors, followed by functional group interconversions to arrive at the target carboxamide. The overall strategy is robust and has been well-documented in the literature.

Causality Behind Experimental Choices

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the construction of the thiazole core. The subsequent Sandmeyer-type reaction is a standard and effective method for the conversion of an amino group on an aromatic or heteroaromatic ring to a bromide. The final amidation of the carboxylic acid is a fundamental transformation in organic synthesis.

Visualizing the Pathway: Route 1

Route 1 cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-Type Reaction cluster_2 Step 3: Saponification cluster_3 Step 4: Amidation A Ethyl bromopyruvate + Thiourea B Ethyl 2-aminothiazole-4-carboxylate A->B Reflux C Ethyl 2-bromothiazole-4-carboxylate B->C 1. NaNO2, HBr 2. 60°C D 2-Bromothiazole-4-carboxylic acid C->D Base (e.g., K2CO3) E This compound D->E 1. SOCl2 2. NH3

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocols for Route 1

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate [1]

  • To a reaction vessel, add ethyl bromopyruvate and thiourea in equimolar amounts.

  • The mixture is heated, typically under reflux, in a suitable solvent such as ethanol, or in some cases, neat.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into ice-water and adjusting the pH to precipitate the product.

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford ethyl 2-aminothiazole-4-carboxylate as a solid.

  • Typical Yield: 83-87%.[1]

Step 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate [1]

  • In a round-bottom flask, sodium nitrite is dissolved in dimethyl sulfoxide (DMSO) with heating (around 60°C).

  • Ethyl 2-aminothiazole-4-carboxylate is added to this solution.

  • The mixture is cooled in an ice bath, and a solution of hydrobromic acid (HBr) in DMSO is added slowly, maintaining the low temperature.

  • The reaction is allowed to proceed for a short period in the ice bath.

  • The product is typically isolated by precipitation upon addition of a large volume of ice water, followed by filtration.

  • Purification is achieved by recrystallization from a solvent system like ethyl acetate/petroleum ether.

  • Typical Yield: 32-85%.[1]

Step 3: Synthesis of 2-Bromothiazole-4-carboxylic acid

  • Ethyl 2-bromothiazole-4-carboxylate is dissolved in a suitable solvent like methanol.

  • An aqueous solution of a base, such as potassium carbonate or sodium hydroxide, is added.

  • The mixture is stirred at room temperature or with gentle heating until the ester hydrolysis is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is dissolved in water.

  • The aqueous solution is then acidified with an acid like hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

  • Typical Yield: High, often nearly quantitative.

Step 4: Synthesis of this compound

  • 2-Bromothiazole-4-carboxylic acid is suspended in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF).

  • Thionyl chloride (SOCl₂) is added dropwise, and the mixture is heated to reflux until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.[2][3]

  • The excess thionyl chloride and solvent are removed under reduced pressure.

  • The crude acid chloride is then dissolved in a fresh inert solvent and cooled in an ice bath.

  • A solution of ammonia (aqueous or in an organic solvent) is added slowly to the cooled solution of the acid chloride.

  • The reaction mixture is stirred, allowing it to warm to room temperature.

  • The resulting solid product, this compound, is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

Route 2: The Halogen Dance Rearrangement

This route explores a more modern approach involving the rearrangement of a bromine atom from the 5-position to the 4-position of the thiazole ring. While synthetically intriguing, it presents significant practical challenges for the synthesis of the target carboxamide.

Causality Behind Experimental Choices

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. This is typically driven by the formation of a more stable carbanion intermediate. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for deprotonation without competing side reactions.

Visualizing the Pathway: Route 2

Route 2 cluster_0 Step 1: Halogen Dance Rearrangement cluster_1 Step 2: Deprotection cluster_2 Step 3: Hypothetical Carboxamidation A 2-(Boc-amino)-5-bromothiazole B 2-(Boc-amino)-4-bromothiazole A->B LiNPr2i, THF C 2-Amino-4-bromothiazole B->C TFA D This compound C->D [Difficult Step]

Caption: Synthetic pathway for Route 2.

Discussion of Route 2

While the halogen dance rearrangement itself can be efficient for the protected 2-aminothiazole, the resulting 2-amino-4-bromothiazole is reported to be unstable and difficult to acylate or further functionalize at the 4-position.[4] This instability significantly hampers its utility as a synthetic intermediate for preparing this compound. The direct conversion of the amino group to a carboxamide is not a straightforward transformation. Therefore, this route is currently considered less practical for the synthesis of the target molecule compared to Route 1.

Alternative Strategy: Functionalization of 2-Bromothiazole

A third potential strategy involves starting with commercially available 2-bromothiazole and introducing the carboxamide functionality at the 4-position. This could theoretically be achieved through a sequence of reactions such as:

  • Lithiation or Grignard Formation: Deprotonation at the 4-position or a halogen-metal exchange to create a nucleophilic carbon at C4.

  • Carboxylation: Reaction of the organometallic intermediate with carbon dioxide to form the carboxylic acid.

  • Amidation: Conversion of the carboxylic acid to the amide as described in Route 1.

A related approach has been patented for the synthesis of 2-bromothiazole-4-carboxaldehyde, where a Grignard reagent of 2-bromothiazole is reacted with a formamide. This aldehyde could then be oxidized to the carboxylic acid. However, this route involves the use of organometallic reagents which can be sensitive to moisture and air, and may require more stringent reaction conditions.

Conclusion and Recommendations

Based on the available literature and established synthetic methodologies, Route 1, which employs the Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction and subsequent amidation, stands out as the most reliable and scalable method for the preparation of this compound. The starting materials are readily available, and the individual reaction steps are well-understood and generally high-yielding.

While alternative routes such as the halogen dance rearrangement or direct functionalization of 2-bromothiazole are of academic interest, they present significant practical hurdles, including the instability of key intermediates and potentially more demanding reaction conditions, making them less suitable for routine laboratory synthesis or large-scale production.

Researchers and drug development professionals are advised to consider Route 1 as the primary strategy for obtaining this compound, leveraging its robustness and predictability for their synthetic campaigns.

References

A Comparative Guide to the In Vitro Activity of 2-Aminothiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro activity of 2-aminothiazole-4-carboxylate derivatives, focusing on their anticancer and antimicrobial properties. By presenting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to advance their research in this promising area.

The inherent versatility of the 2-aminothiazole ring allows for structural modifications at various positions, leading to a diverse library of derivatives with distinct biological profiles.[1] This has made them a focal point in the quest for novel therapeutic agents.

Comparative In Vitro Anticancer Activity

Several studies have demonstrated the potent cytotoxic effects of 2-aminothiazole-4-carboxylate derivatives against a range of human cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[2][3]

A series of novel 2-[(substituted)acetamido]thiazole-4-carboxylates were synthesized and evaluated for their in vitro cytotoxic activity against the Panc-1 human pancreatic cancer cell line. Notably, ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate demonstrated significant inhibitory effects on cell proliferation, migration, invasion, and adhesion, highlighting its potential as a promising candidate for anticancer drug development.[2] Another study reported on thiazole-amino acid hybrid derivatives, with some compounds exhibiting strong cytotoxic activities against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, in some cases surpassing the activity of the standard drug 5-Fluorouracil.[4]

Below is a table summarizing the in vitro anticancer activity of selected 2-aminothiazole-4-carboxylate and related derivatives from various studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)43.08[2]
Thiazole-amino acid hybrid 5a (Ph, Phe)A549 (Lung)2.07[4]
Thiazole-amino acid hybrid 5f (Ph, Val)HeLa (Cervical)4.15[4]
Thiazole-amino acid hybrid 5o (4-F-Ph, Val)MCF-7 (Breast)4.82[4]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[1][5]

Comparative In Vitro Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. 2-Aminothiazole derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal activities.[6] The in vitro efficacy of these compounds is typically determined by measuring the minimum inhibitory concentration (MIC) using methods like broth microdilution.[6][7]

One study detailed the synthesis of 2-aminothiazole-4-carboxylate Schiff bases and their evaluation against multidrug-resistant (MDR) clinical isolates. Several of these synthesized compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some also exhibiting potent antifungal activity against Candida species.[4][6]

The following table presents a comparison of the in vitro antimicrobial activity of representative 2-aminothiazole derivatives.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate (2a)Staphylococcus epidermidis250-[4]
Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate (2a)Candida albicans-20.0[4]
Ethyl 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2b)Pseudomonas aeruginosa375-[4]
Ethyl 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazole-4-carboxylate (2b)Candida glabrata-21.0[4]
Methyl 2-amino-5-benzylthiazole-4-carboxylateMycobacterium tuberculosis H37Rv0.06-[8]

Experimental Workflow and Methodologies

The evaluation of the in vitro activity of novel compounds follows a structured workflow, from initial synthesis to biological screening. This process ensures the reliability and reproducibility of the experimental data.

Experimental Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis synthesis Synthesis of 2-Aminothiazole-4-carboxylate Derivatives purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization antimicrobial Antimicrobial Activity (MIC Determination) characterization->antimicrobial anticancer Anticancer Activity (Cytotoxicity Assay) characterization->anticancer mic_analysis Determination of MIC Values antimicrobial->mic_analysis ic50_analysis Calculation of IC50 Values anticancer->ic50_analysis

Caption: General workflow for the synthesis and in vitro evaluation of 2-aminothiazole-4-carboxylate derivatives.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (medium only)

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well of each row and mix thoroughly.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no test compound.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Positive Control: A row with a standard antibiotic of known MIC.

  • Incubation:

    • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][7]

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is a widely used colorimetric assay to measure cell viability.[2][10]

Materials:

  • 96-well tissue culture plates

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include control wells with medium and solvent only (vehicle control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The 2-aminothiazole-4-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as both anticancer and antimicrobial agents. The provided experimental data offers a comparative overview of their in vitro activities, while the detailed protocols serve as a practical resource for researchers aiming to explore this promising class of compounds further. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as elucidating the underlying mechanisms of action.

References

A Senior Application Scientist's Guide: Head-to-Head Comparison of Catalysts for Suzuki Coupling with 2-Bromothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, particularly within pharmaceutical development where the construction of C(sp²)–C(sp²) bonds is paramount.[1] The 2-aminothiazole motif, and its derivatives like 2-thiazolecarboxamides, are privileged structures found in a multitude of biologically active molecules. Their synthesis often relies on the functionalization of a halogenated thiazole core. However, the Suzuki coupling of heteroaryl halides, such as 2-bromothiazole-4-carboxamide, is not always straightforward.[2] The inherent electronic properties of the thiazole ring and the potential for the sulfur and nitrogen heteroatoms to coordinate with and deactivate the palladium catalyst present unique challenges that necessitate a careful selection of the catalytic system.[3]

This guide provides a head-to-head comparison of leading catalyst systems for the Suzuki coupling of this compound. We will move beyond a simple catalog of options to dissect the mechanistic rationale behind catalyst performance, offering field-proven insights to guide your experimental design and troubleshooting efforts.

The Challenge: Why Heteroaryl Couplings Require Specialized Catalysts

Unlike simple aryl halides, 2-bromothiazoles present a more complex electronic and steric environment. The key steps in the Suzuki catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are all influenced by the substrate and the chosen catalyst.

  • Oxidative Addition: This is often the rate-limiting step. The electron-deficient nature of the thiazole ring can make the C-Br bond less reactive towards the electron-rich Pd(0) active species.

  • Catalyst Deactivation: The lone pairs on the thiazole's nitrogen and sulfur atoms can act as competing ligands, coordinating to the palladium center and inhibiting its catalytic activity.

The solution lies in the rational selection of ligands that not only accelerate the catalytic cycle but also sterically and electronically insulate the palladium center from deactivation pathways. Modern catalyst design has largely converged on two highly effective classes of ligands: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Catalytic Cycle Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) cycle. Understanding this pathway is critical to appreciating how different ligands modulate the reaction's efficiency.[1][4]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetalation_complex Transmetalation transmetalation_complex->re_out Reductive Elimination product Ar-Ar' (Coupled Product) re_out->product aryl_halide Ar-X (this compound) aryl_halide->oa_complex boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation_complex base Base (e.g., K₂CO₃) base->transmetalation_complex Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine this compound, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos in a flame-dried Schlenk flask. purge 2. Evacuate and backfill with Argon (3x). reagents->purge solvent 3. Add degassed 1,4-dioxane and water. purge->solvent heat 4. Heat the mixture at 80 °C with vigorous stirring. solvent->heat monitor 5. Monitor progress by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature and dilute with ethyl acetate. monitor->cool wash 7. Wash with water and brine. Dry over Na₂SO₄. cool->wash concentrate 8. Concentrate under reduced pressure. wash->concentrate purify 9. Purify by column chromatography. concentrate->purify

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Bromothiazole-4-carboxamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is paved with rigorous analytical scrutiny. 2-Bromothiazole-4-carboxamide, a heterocyclic compound of interest, serves as a vital building block in the synthesis of various pharmacologically active agents. Its precise and accurate quantification is not merely a procedural step but the bedrock upon which process optimization, quality control, and pharmacokinetic studies are built. The choice of an analytical method is therefore a critical decision, dictated by the specific requirements of the study—be it the high-throughput screening of process development samples or the sensitive quantification in complex biological matrices.

This guide presents a comparative analysis of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to move beyond a mere listing of protocols. Instead, this document will elucidate the causality behind experimental choices, establish a framework for methodological trustworthiness, and provide a practical guide to cross-validation, ensuring data integrity and comparability across different analytical platforms. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a foundation of regulatory compliance and scientific rigor.[1][2]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV stands as the workhorse of analytical chemistry, prized for its robustness, cost-effectiveness, and widespread availability. For the quantification of this compound, a reversed-phase HPLC method is the logical starting point, leveraging the molecule's inherent polarity and UV-active chromophore.

Expertise & Rationale: Why Reversed-Phase HPLC-UV?

This compound possesses both polar (carboxamide) and non-polar (bromothiazole ring) characteristics. Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is adept at retaining and separating such moderately polar aromatic compounds.[3][4][5] The choice of a C18 column is predicated on its strong hydrophobic retention, which is necessary to achieve adequate separation from potential polar impurities or formulation excipients.[4] The UV detector is selected due to the thiazole ring system, which contains conjugated double bonds, resulting in strong ultraviolet absorbance and thus providing a sensitive and linear response suitable for quantification.

Experimental Protocol: HPLC-UV Quantification

This protocol is designed to be a self-validating system, where system suitability tests are embedded to ensure performance prior to sample analysis.

1. Sample Preparation:

  • Objective: To solubilize the analyte and remove particulate matter that could damage the HPLC system.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound reference standard or sample.

    • Dissolve in a diluent composed of 50:50 (v/v) acetonitrile and water to a final concentration of 1 mg/mL. This mixture provides good solubility while being compatible with the initial mobile phase conditions.

    • For calibration standards, perform serial dilutions from the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Filter all solutions through a 0.45 µm PTFE syringe filter into HPLC vials.[6]

2. Chromatographic Conditions:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. This is a general-purpose column offering a good balance between efficiency and backpressure.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of any residual silanols on the stationary phase, improving peak shape.[7]

    • B: Acetonitrile.

  • Gradient: Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B. An isocratic method is chosen for its simplicity and robustness, which is ideal for routine quality control.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm, a common wavelength for aromatic compounds. A diode array detector can be used to confirm peak purity.

  • Run Time: 10 minutes.

3. System Suitability:

  • Before sample analysis, inject a standard solution (e.g., 20 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing factor for the analyte peak should be ≤ 2.0.

    • Relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify unknown samples using the generated calibration curve.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Serial Dilutions (Standards) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC-UV workflow for this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the premier choice.[8][9] Its ability to selectively monitor specific mass transitions provides unparalleled specificity, effectively eliminating matrix interferences that might plague UV detection.[10]

Expertise & Rationale: Why LC-MS/MS?

The primary advantage of LC-MS/MS is its specificity, achieved through Multiple Reaction Monitoring (MRM).[11] By selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and fragmenting it to produce a characteristic product ion, we create a highly selective detection channel. This is crucial when analyzing samples in complex matrices like plasma, where co-eluting compounds could interfere with UV detection. The use of a stable isotope-labeled internal standard (SIL-IS), if available, is best practice as it co-elutes and experiences similar matrix effects and ionization suppression/enhancement, leading to highly accurate and precise quantification.[12] Given the compound's structure, positive mode electrospray ionization (ESI) is selected as the amide and thiazole nitrogen atoms are readily protonated.

Experimental Protocol: LC-MS/MS Quantification

This protocol is tailored for high sensitivity and is suitable for pharmacokinetic studies.

1. Sample Preparation (Plasma):

  • Objective: To precipitate proteins and extract the analyte from a biological matrix.

  • Procedure:

    • To 50 µL of plasma sample (or standard/QC), add 150 µL of acetonitrile containing the internal standard (e.g., ¹³C₂, ¹⁵N-labeled this compound). Acetonitrile serves as a protein precipitation agent.[1]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean vial or 96-well plate for injection.

2. LC-MS/MS Conditions:

  • Instrumentation: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size. A shorter column with smaller particles is used to enable faster analysis times (higher throughput) without sacrificing resolution.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. Formic acid is a volatile modifier compatible with mass spectrometry that aids in protonation.[1]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B

    • 5.0 min: 5% B A gradient is used to effectively elute the analyte while washing the column of more hydrophobic matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Settings:

  • Ionization Mode: ESI Positive.

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 207.9 -> Product ion (Q3) m/z 190.9 (Loss of NH₃).

    • Internal Standard (e.g., ¹³C₂, ¹⁵N-IS): Precursor ion (Q1) m/z 210.9 -> Product ion (Q3) m/z 193.9. Note: These transitions must be empirically optimized by infusing the analyte into the mass spectrometer.

  • Key Parameters: Optimize collision energy, declustering potential, and source temperature for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against concentration. A weighted (1/x²) linear regression is typically used for bioanalytical data.

  • Quantify unknown samples from the curve.

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep_ms Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data_ms Data Processing spike Spike IS into Plasma precip Protein Precipitation (ACN) spike->precip centrifuge Centrifuge precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject_ms Inject into LC supernatant->inject_ms separate_ms Gradient Separation inject_ms->separate_ms ionize ESI+ Ionization separate_ms->ionize mrm MRM Detection ionize->mrm ratio Calculate Peak Area Ratio mrm->ratio calibrate_ms Generate Weighted Curve ratio->calibrate_ms quantify_ms Quantify Concentration calibrate_ms->quantify_ms

Caption: LC-MS/MS workflow for this compound.

Cross-Validation: Bridging the Methods

Cross-validation is the formal process of demonstrating that two distinct analytical methods yield comparable results, ensuring data consistency if, for example, a project transitions from early-stage HPLC-UV analysis to late-stage bioanalysis using LC-MS/MS.[1][4][7] This process is essential for maintaining data integrity throughout the drug development lifecycle.

Cross-Validation Protocol
  • Sample Selection: Prepare a set of quality control (QC) samples in a relevant matrix (e.g., diluent for drug substance, blank plasma for bioanalysis) at a minimum of three concentration levels: low, medium, and high.

  • Analysis: Analyze the QC samples (n=6 at each level) using both the validated HPLC-UV method and the validated LC-MS/MS method.

  • Acceptance Criteria: The mean concentration determined by one method should be within ±20% of the mean concentration determined by the other method.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the two methods, based on typical validation outcomes for small molecules.

Parameter HPLC-UV Method LC-MS/MS Method Rationale for Difference
Specificity ModerateVery HighLC-MS/MS uses mass-to-charge ratio for detection, which is inherently more specific than UV absorbance.[8][10]
Linearity (r²) ≥ 0.999≥ 0.995Both methods exhibit excellent linearity, though bioanalytical curves may show slightly more variance.
Range 1 - 100 µg/mL0.1 - 1000 ng/mLLC-MS/MS is significantly more sensitive, allowing for a much lower quantification limit.[8]
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mLThe sensitivity of the mass spectrometer detector is orders of magnitude greater than the UV detector.
Accuracy (% Bias) Within ±15%Within ±15%Both methods are expected to be highly accurate when properly validated.
Precision (% RSD) ≤ 15%≤ 15%Precision is a function of method robustness and is expected to be comparable.
Throughput ModerateHighThe UPLC front-end and shorter run time of the LC-MS/MS method allow for faster sample analysis.
Cost & Complexity LowHighHPLC-UV systems are less expensive to acquire and maintain, and require less specialized training.

Visualization: Cross-Validation Logic

CrossValidation cluster_methods Analytical Methods cluster_process Cross-Validation Process cluster_outcome Outcome Assessment hplc Validated HPLC-UV Method lcms Validated LC-MS/MS Method qc Prepare QC Samples (Low, Med, High) analyze_hplc Analyze QCs via HPLC-UV qc->analyze_hplc analyze_lcms Analyze QCs via LC-MS/MS qc->analyze_lcms compare Compare Mean Results analyze_hplc->compare analyze_lcms->compare pass Results Comparable (within ±20%) compare->pass Yes fail Results Not Comparable (Investigate Discrepancy) compare->fail No

Caption: Logical flow of the cross-validation process.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of this compound, each with a distinct domain of application.

  • The HPLC-UV method is the recommended choice for routine analysis in a quality control setting, such as the quantification of bulk drug substance, monitoring of synthetic reactions, and analysis of final product formulations. Its robustness, ease of use, and lower cost make it ideal for high-concentration samples where the highest sensitivity is not required.

  • The LC-MS/MS method is the authoritative choice for any application requiring high sensitivity and selectivity. This includes pharmacokinetic and toxicokinetic studies, metabolite identification, and trace-level impurity analysis in complex matrices. While more complex and costly, its performance is unmatched for bioanalytical applications.

A robust cross-validation study is the linchpin that ensures data continuity and confidence as a compound progresses through the development pipeline. By demonstrating the interchangeability of these methods within defined parameters, research and development teams can leverage the strengths of each technique at the appropriate stage, confident in the integrity and consistency of their analytical data.

References

A Senior Application Scientist's Guide to Benchmarking the Biological Efficacy of 2-Bromothiazole-4-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Carboxamide Scaffold as a Privileged Motif in Drug Discovery

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including antimicrobial, anti-inflammatory, and antineoplastic drugs.[1] Its unique electronic properties and ability to engage in diverse molecular interactions make it a "privileged scaffold." When functionalized into a thiazole-carboxamide, this scaffold gains additional hydrogen bonding capabilities and structural vectors, allowing for fine-tuning of its biological activity.

This guide focuses on a specific, promising subclass: 2-Bromothiazole-4-carboxamide analogs. The introduction of a bromine atom at the 2-position is a strategic choice. Halogens can significantly modulate a compound's lipophilicity, membrane permeability, and metabolic stability. Furthermore, they can act as key interaction points within a protein's binding pocket, potentially enhancing potency and selectivity.

Benchmarking new analogs of this class requires a systematic, multi-tiered approach to objectively quantify their biological efficacy. This guide provides a comprehensive framework for researchers, moving from broad-spectrum viability screening to targeted mechanistic assays and preliminary in vivo validation. We will delve into the causality behind experimental choices, ensuring that the data generated is not only robust but also translatable.

Pillar 1: Postulated Mechanisms of Action & The Benchmarking Rationale

Thiazole-carboxamide derivatives have been reported to exert their biological effects through various mechanisms, most notably through the inhibition of key enzymes involved in cell signaling and proliferation.[2][3] A prominent target for this class is the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is a known driver in many cancers.[3] Inhibition of c-Met can disrupt downstream signaling cascades, such as the RAS/MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis. Other reported mechanisms include inhibition of cyclooxygenase (COX) enzymes and IMP dehydrogenase, highlighting the scaffold's versatility.[4][5]

Given this, our benchmarking strategy is designed to first confirm cytotoxic or cytostatic activity and then to elucidate the specific mechanism of action. This dual approach is critical for identifying candidates with the highest therapeutic potential.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS Activation PI3K PI3K cMet->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Analog 2-Bromothiazole -4-carboxamide Analog Analog->cMet Inhibition

Caption: Postulated inhibition of the c-Met signaling pathway by a this compound analog.

Pillar 2: A Validated Experimental Workflow for Efficacy Benchmarking

A robust benchmarking workflow ensures reproducibility and allows for clear go/no-go decisions. The proposed workflow progresses from high-throughput in vitro screens to more complex, lower-throughput assays, and finally to in vivo models for the most promising candidates.

Benchmarking_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation start Synthesized Analog Library (e.g., Analogs A, B, C) assay1 Cell Viability Assay (MTS) on Cancer Cell Panel start->assay1 data1 Calculate IC50 Values assay1->data1 lead Select Lead Candidate(s) (e.g., Analog B) data1->lead Potent & Selective Hits assay2 Target-Specific Assay (e.g., c-Met Kinase Assay) data2 Determine Ki / IC50 assay2->data2 assay3 Apoptosis Assay (Caspase-Glo 3/7) data3 Quantify Apoptotic Induction assay3->data3 lead->assay2 lead->assay3 model Xenograft Mouse Model lead->model efficacy Measure Tumor Growth Inhibition model->efficacy

Caption: A multi-phase workflow for benchmarking this compound analog efficacy.

Pillar 3: Quantitative Data Comparison & Structure-Activity Relationships (SAR)

The primary output of the initial screening phase is the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a drug's potency. By testing analogs against a panel of cancer cell lines with known genetic backgrounds (e.g., c-Met amplified vs. non-amplified), a preliminary assessment of selectivity can also be made.

Below is a representative data table summarizing hypothetical results for a series of this compound analogs. The data is modeled on published results for structurally similar thiazole carboxamides to provide a realistic benchmark.[3][6][7]

Table 1: Comparative In Vitro Efficacy of this compound Analogs

Compound IDR-Group ModificationIC₅₀ (µM) vs. MKN-45 (c-Met amplified Gastric Cancer)[3]IC₅₀ (µM) vs. A549 (Lung Cancer)[3][6]IC₅₀ (µM) vs. FHC (Normal Colon Epithelial)[3]Selectivity Index (SI)¹
Analog A 4-fluoro-phenyl5.628.31> 50> 8.9
Analog B 3,4-dimethoxy-phenyl0.481.1535.273.3
Analog C 4-tert-butyl-phenyl2.134.55> 50> 23.5
Foretinib Reference c-Met Inhibitor0.020.0510.8540

¹Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in MKN-45 Cancer Cells. A higher SI is desirable.

Structure-Activity Relationship (SAR) Insights:

From this hypothetical data, we can derive initial SAR trends. The introduction of electron-donating methoxy groups (Analog B) appears to significantly enhance potency against cancer cell lines compared to the electron-withdrawing fluoro group (Analog A).[7] This suggests that the electronic properties of the R-group play a crucial role in target engagement. The bulky tert-butyl group (Analog C) confers moderate activity, indicating that steric factors within the binding pocket are also a key consideration.[4] Such insights are invaluable for guiding the next cycle of analog design.

Detailed Experimental Protocols

Trustworthiness in experimental science is built on methodological transparency. The following protocols are detailed to be self-validating, with explanations for critical steps.

Protocol 1: Cell Viability/Cytotoxicity Assessment via MTS Assay

This assay quantitatively measures cell viability by assessing the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product by living cells. It is a robust, high-throughput method for primary screening.[4]

Rationale: The amount of formazan produced is directly proportional to the number of viable cells, providing a sensitive measure of the compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MKN-45) to ~80% confluency.

    • Trypsinize, neutralize, and count the cells using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to nutrient depletion and non-compound-related cell death.[8]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume proliferation.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the this compound analogs in culture medium. Start from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~1 nM). Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Causality: A 72-hour incubation period is standard for cytotoxic agents as it covers multiple cell doubling times, allowing for the full effect of the compound to manifest.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) directly to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂. Protect the plate from light.

    • Causality: The incubation time depends on the metabolic rate of the cell line. It should be optimized to ensure the absorbance values are within the linear range of the spectrophotometer.

    • Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Apoptosis Induction Assessment via Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. A luminescent signal is generated, proportional to the amount of caspase activity.

Rationale: A potent anticancer compound should ideally induce apoptosis rather than necrosis. This assay directly quantifies a key hallmark of apoptosis, providing mechanistic insight into the type of cell death caused by the lead analog.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTS assay protocol. It is often efficient to run this assay in parallel on a separate plate.

    • A shorter incubation time (e.g., 24 or 48 hours) may be optimal for detecting apoptosis, which often precedes complete loss of metabolic activity.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

    • Remove the plate from the incubator and allow it to cool to room temperature for ~30 minutes.

    • Causality: Temperature equilibration is important for optimal enzyme kinetics.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract background luminescence (medium only).

    • The resulting relative light units (RLU) are proportional to caspase activity. Data can be presented as fold-change in luminescence over the vehicle control.

Conclusion and Future Directions

This guide outlines a rigorous, logical, and self-validating framework for benchmarking the biological efficacy of novel this compound analogs. By systematically progressing from broad cytotoxicity screening to specific mechanistic and in vivo studies, researchers can confidently identify lead candidates for further development. The key to a successful benchmarking campaign lies not just in the data generated, but in understanding the causal links between experimental design, the observed results, and the underlying structure-activity relationships. The most promising analogs identified through this workflow, such as the hypothetical "Analog B," would warrant further investigation into their pharmacokinetic and toxicological profiles, paving the way for potential preclinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromothiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible handling and disposal of a wide array of chemical compounds. Among these, halogenated heterocyclic compounds like 2-Bromothiazole-4-carboxamide are invaluable synthetic intermediates. However, their potential toxicity and environmental persistence demand a rigorous and informed approach to waste management.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The objective is to move beyond mere procedure and foster a deeper understanding of the causality behind these critical safety measures, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Inherent Risks

Understanding the hazard profile of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar compounds, such as 2-bromothiazole derivatives, provide a strong basis for a conservative risk assessment.[1][2] The primary hazards are summarized below.

Table 1: Hazard Assessment for this compound and Analogues

Hazard CategoryDescriptionRationale and Precautionary Action
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][3]The presence of the bromo-thiazole moiety suggests potential for systemic toxicity. Always handle with appropriate PPE to prevent ingestion, dermal absorption, or inhalation.
Eye Irritation Causes serious eye irritation or damage.[2]The chemical structure can be aggressive towards mucous membranes. Mandates the use of safety glasses or goggles.
Environmental Hazard Halogenated organic compounds can be persistent in the environment.Proper disposal via designated hazardous waste streams is crucial to prevent ecological damage. Do not empty into drains.[1][2]
Combustion Products Thermal decomposition may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.[1][2][4]This necessitates disposal via high-temperature incineration at a licensed facility and informs firefighting measures.

The core principle is to treat this compound as a hazardous substance, requiring containment and disposal through approved channels.[1][2]

The Hierarchy of Waste Management

Before detailing the disposal steps, it is essential to adhere to the strategic hierarchy for managing laboratory waste, which prioritizes safety and minimizes environmental impact.[5]

  • Source Reduction & Prevention : The most effective strategy is to minimize waste generation. This includes purchasing only the necessary quantities of the chemical, keeping an accurate inventory to avoid duplicate orders, and designing experiments to use the smallest scale feasible.[5][6][7]

  • Reuse and Redistribution : If you have surplus, unadulterated this compound, consider sharing it with other labs within your institution.[5][7]

  • Treatment and Disposal : When waste is generated, it must be managed through safe and compliant disposal procedures, which is the focus of the remainder of this guide.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for safely disposing of solid this compound waste and contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to mitigate exposure risks identified in the hazard profile.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[8]

  • Eye Protection : Use safety glasses with side shields or chemical splash goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[4]

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : If there is a risk of generating dust (e.g., during a spill cleanup), use a NIOSH-approved respirator.[8] All handling of the solid should ideally occur within a certified chemical fume hood.

Step 2: Waste Segregation and Containerization

Proper segregation is arguably the most critical step in laboratory waste management.[9][10] Incompatible chemicals must never be mixed, as this can lead to dangerous reactions.[11]

  • Identify the Waste Stream : this compound is a halogenated organic solid . It must be segregated into a waste container specifically designated for this category. Do not mix it with non-halogenated waste, liquid waste, or general trash.

  • Select an Appropriate Container :

    • The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or drum) and be in good condition with no leaks or cracks.[9][12]

    • It must have a secure, tight-fitting lid to prevent spills or the release of vapors. Keep the container closed at all times except when adding waste.[6]

  • Label the Container :

    • All waste containers must be clearly labeled the moment the first particle of waste is added.[6][11]

    • The label must include:

      • The words "Hazardous Waste ".

      • The full chemical name: "This compound ". List all other chemical constituents if it is a mixture.

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date the container was started.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Federal and state regulations govern the storage of hazardous waste. In the lab, this is managed within a Satellite Accumulation Area (SAA).[6]

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][13]

  • Storage : Store the waste container in a designated secondary containment bin or tray to contain any potential leaks.[10]

  • Volume Limits : Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) in your SAA.[6] Once this limit is reached, the waste must be moved to a central storage area within three days.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Monitor Container Level : Do not overfill the waste container. Leave at least 10% of headspace to allow for expansion.

  • Request Pickup : Once the container is full or the experiment is complete, contact your institution's Environmental Health & Safety (EHS) department (or equivalent) to arrange for a waste pickup. Follow their specific procedures for scheduling a collection.

  • Final Disposal Method : Your EHS department will consolidate the waste and send it to a licensed hazardous waste disposal facility. For halogenated organic compounds like this compound, the preferred disposal method is typically high-temperature incineration in a facility equipped with scrubbers to neutralize acidic combustion products like hydrogen bromide.[10][12][14]

Emergency Procedures: Spills and Exposure

Spill Management

Should a spill occur, your immediate response is critical.

  • Alert Personnel : Notify colleagues in the immediate area.

  • Isolate the Area : Restrict access to the spill location.

  • Assess the Spill : For a small spill of solid material, you may clean it up yourself if you are trained and have a spill kit. For large or unmanageable spills, evacuate the area and contact your EHS emergency line.

  • Cleanup :

    • Ensure you are wearing appropriate PPE.

    • Gently sweep up the solid material to avoid creating dust.[1][8] Use an absorbent pad for any associated solvent.

    • Place all contaminated materials (swept powder, absorbent pads, contaminated gloves) into the designated halogenated organic solid waste container.

    • Clean the spill area thoroughly.

Personnel Exposure
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) for the compound or a close analogue available for emergency responders.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound and associated waste.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal start Begin work with This compound ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Waste Generated (Excess solid, contaminated items) ppe->waste_gen is_solid Solid or Liquid Waste? waste_gen->is_solid solid_waste Classify as: Halogenated Organic Solid Waste is_solid->solid_waste Solid liquid_waste Classify as: Halogenated Organic Liquid Waste is_solid->liquid_waste Liquid container Select compatible, labeled Hazardous Waste container solid_waste->container liquid_waste->container saa Store in designated Satellite Accumulation Area (SAA) with secondary containment container->saa is_full Container Full? saa->is_full is_full->saa No, continue accumulation request_pickup Arrange Waste Pickup with EHS is_full->request_pickup Yes end Waste transferred to licensed disposal facility (Incineration) request_pickup->end

Caption: Waste Disposal Workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 2-Bromothiazole-4-carboxamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Bromothiazole-4-carboxamide is foundational to discovery. However, innovation and safety must be inextricably linked. This guide provides a detailed operational plan for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are synthesized from the safety profiles of structurally analogous brominated thiazole compounds, establishing a robust framework for minimizing exposure and ensuring a secure laboratory environment.

Hazard Profile: Understanding the Risks

The primary hazards associated with this class of chemicals are summarized below.[1][2][3][4]

Hazard ClassificationDescription of RiskGHS Hazard Statement
Skin Irritation Causes skin irritation upon direct contact. Prolonged contact may lead to inflammation, redness, and blistering.[2]H315
Serious Eye Damage Causes serious, potentially irreversible, eye irritation or damage.[1][2][3]H318 / H319
Respiratory Irritation Inhalation of dust or fumes may cause irritation to the respiratory tract.[1][2]H335
Acute Toxicity (Oral) Some analogs are classified as harmful if swallowed.[3][5]H302
Skin Sensitization May cause an allergic skin reaction in susceptible individuals.[3][4]H317

Given these potential risks, a multi-layered approach to safety, beginning with engineering controls and supplemented by rigorous PPE protocols, is mandatory.

The Foundation of Safety: Engineering Controls

Before any personal protective equipment is worn, the primary line of defense is the laboratory's engineering controls. Their proper use is non-negotiable.

  • Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and addition to reaction vessels, must be performed within a properly functioning and certified chemical fume hood.[6][7] This is the most critical step in preventing the inhalation of airborne particles or fumes.[8] Keep the sash at the lowest possible height and at least 6 inches behind the plane of the sash.[9]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[1][2]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible and located near the workstation.[1][5][10]

Mandated Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following equipment must be worn at all times when handling this compound.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection ANSI-approved chemical splash goggles.[6] A full-face shield should be worn over goggles when there is a significant risk of splashing.[9][11]Standard safety glasses with side shields do not provide adequate protection from splashes.[11] Goggles create a seal around the eyes, which is essential given the risk of serious eye damage (H318/H319).[3][4]
Hand Protection Powder-free, disposable nitrile gloves.[8] Consider double-gloving for extended procedures or when handling larger quantities.[6]Nitrile provides good resistance to a range of chemicals. Gloves must be inspected for tears or punctures before use.[12] Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after handling the compound.[9][12] Wash hands thoroughly with soap and water after removing gloves.[8][13]
Body Protection A buttoned, long-sleeved laboratory coat.[6][8] An apron made of chemically resistant material may be required for large-scale work.The lab coat protects the skin and personal clothing from accidental spills. It should be kept clean and never worn outside of the laboratory to prevent cross-contamination.[9]
Respiratory Protection Generally not required when work is conducted within a certified chemical fume hood.If there is a potential for high concentrations of dust or aerosols (e.g., during a large spill or if engineering controls fail), a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[3][13] Proper fit-testing and training are required for respirator use.[8]

Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for minimizing risk.

  • Preparation:

    • Review the Safety Data Sheets for all chemicals involved in the procedure.[9]

    • Ensure the chemical fume hood is operational and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Perform all weighing of the solid this compound on a tared weigh paper or in a container within the fume hood.

    • Handle the compound gently to avoid creating airborne dust.[1][12]

    • Use a spatula or other appropriate tool for transfers.

    • Close the primary container immediately after dispensing the required amount.

  • Experimental Use:

    • Keep all reaction vessels and containers within the fume hood.

    • If heating the compound, be aware that this may increase the rate of vaporization.

    • Upon completion, decontaminate any reusable equipment that came into contact with the chemical.

  • Post-Handling:

    • Carefully remove and dispose of gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.[2][13]

    • Clean the work area within the fume hood.

Emergency Response and Disposal Plan

Immediate and correct action during an emergency is critical.

Emergency Workflow: Exposure or Spill

EmergencyResponse Start Emergency Event (Spill or Exposure) Assess Assess Situation (Is anyone injured? Is the spill large?) Start->Assess Exposure Personal Exposure Assess->Exposure Yes, exposure Spill Chemical Spill Assess->Spill No, just a spill SkinContact Skin Contact: Remove contaminated clothing. Flush with water for 15 min. Exposure->SkinContact EyeContact Eye Contact: Flush with eyewash for 15 min. Hold eyelids open. Exposure->EyeContact Inhalation Inhalation: Move to fresh air. Exposure->Inhalation SmallSpill Small Spill: (Contained in hood, <100 mL) Spill->SmallSpill Small LargeSpill Large Spill: (Outside hood, >100 mL) Spill->LargeSpill Large SeekMedical Seek Immediate Medical Attention SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Cleanup Use Spill Kit: Absorb with inert material. Collect in sealed container. SmallSpill->Cleanup Evacuate Evacuate Area Alert others & call EHS LargeSpill->Evacuate Dispose Dispose of waste as hazardous material Cleanup->Dispose

Caption: Workflow for responding to a spill or personal exposure.

Disposal Protocol

The disposal of this compound and any materials contaminated with it must be handled with care to prevent environmental release and ensure regulatory compliance.

  • Solid Waste: All disposable items that have come into contact with the chemical, including gloves, weigh papers, and contaminated paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[5]

  • Unused Chemical: Do not dispose of unused this compound down the drain.[1] It must be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) office.

  • Waste Containers: Keep waste containers closed when not in use and store them in a designated, safe location, typically a satellite accumulation area, until they are collected by EHS personnel.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but your colleagues and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromothiazole-4-carboxamide
Reactant of Route 2
2-Bromothiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.